tert-butyl N-(4-aminopyridin-2-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-aminopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIIOUFGULFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173088 | |
| Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266119-48-5 | |
| Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266119-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-aminopyridin-2-yl)carbamate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl N-(4-aminopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Its unique structure, featuring a selectively protected diaminopyridine core, offers significant strategic advantages in the synthesis of complex molecular architectures for targeted therapeutics.
Core Identity and Physicochemical Characteristics
This compound is a strategically designed organic molecule belonging to the aminopyridine class. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the two amine functionalities is its defining feature. This selective protection renders the other amino group available for a wide array of chemical transformations, making it a highly valuable intermediate in multi-step syntheses.
CAS Number: 1266119-48-5[1][2]
Molecular Structure:

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some properties are readily available from commercial suppliers, others like melting point and detailed solubility data are not extensively published in peer-reviewed literature, reflecting its primary role as a synthetic intermediate rather than a final product.
| Property | Value | Source |
| CAS Number | 1266119-48-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |
| Molecular Weight | 209.25 g/mol | [2] |
| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
The Strategic Importance in Medicinal Chemistry
The diaminopyridine and diaminopyrimidine scaffolds are foundational in the development of targeted therapies, particularly as kinase inhibitors.[3][4] The strategic value of this compound lies in its ability to facilitate the controlled, stepwise synthesis of complex derivatives based on this core.
The Boc protecting group is stable under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.[5][6] This orthogonality allows chemists to perform reactions at the unprotected 4-amino position without disturbing the 2-amino position. Once the desired modifications are made, the Boc group can be removed to reveal the 2-amino group for further functionalization, cyclization, or to serve as a key binding element in the final active pharmaceutical ingredient (API).
Representative Experimental Protocol
The following is a representative, self-validating protocol for the Boc protection of an aminopyridine. This protocol should be optimized for the specific case of 2,4-diaminopyridine to maximize the yield of the desired 2-N-Boc protected isomer.
Objective: To synthesize this compound via regioselective N-Boc protection of 2,4-diaminopyridine.
Materials:
-
2,4-Diaminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure complete dissolution and basification.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of THF and add it dropwise to the stirring reaction mixture at room temperature. The slow addition is crucial to control the reaction and favor mono-protection.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The starting material, mono-protected product, and di-protected byproduct should have distinct Rf values. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x). This removes any unreacted (Boc)₂O and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely be a mixture of the desired mono-protected product and the di-protected byproduct. Purify the desired compound using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general guidelines for related compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [2]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound (CAS: 1266119-48-5) is a quintessential example of a modern synthetic building block. Its design enables chemists to efficiently and selectively elaborate on the diaminopyridine core, a privileged scaffold in contemporary drug discovery. Understanding its synthesis, reactivity, and strategic application is crucial for any researcher aiming to develop novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge to incorporate this valuable intermediate into sophisticated synthetic campaigns.
References
-
J&K Scientific LLC. This compound | 1266119-48-5. [Link]
-
ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
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- 2. 1266119-48-5|tert-Butyl (4-aminopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-(4-aminopyridin-2-yl)carbamate
Introduction
Tert-butyl N-(4-aminopyridin-2-yl)carbamate (CAS No. 1266119-48-5) is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine core with a free primary amine at the C4 position and a sterically hindered, acid-labile tert-butoxycarbonyl (Boc)-protected amine at the C2 position, offers chemists a versatile platform for sequential and site-selective functionalization. This unique arrangement is instrumental in the construction of complex heterocyclic scaffolds, particularly in the development of kinase inhibitors, receptor modulators, and other pharmacologically active agents. Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective handling, reaction optimization, purification, and analytical characterization. This guide provides a comprehensive overview of these core properties, grounded in established data and practical insights for researchers in drug discovery and development.
Core Molecular Attributes
The foundational identity of a chemical reagent is defined by its structural and molecular identifiers. These attributes are critical for accurate documentation, database searching, and theoretical calculations.
Table 1: Key Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate | [2] |
| CAS Number | 1266119-48-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| InChI Key | VCKIIOUFGULFEC-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N |[2] |
Caption: Structure of this compound.
Physicochemical Properties
The macroscopic physical properties of a compound dictate its behavior in various experimental settings, influencing everything from solvent selection to purification strategy.
Table 2: Summary of Physical Properties
| Property | Value | Comments |
|---|---|---|
| Appearance | Off-White to White Powder/Solid | Typical for this class of organic compounds.[3] |
| Melting Point | Data not available | Expected to be a solid with a defined melting point. Related isomers like tert-butyl (2-aminophenyl)carbamate melt around 109-111°C.[4] |
| Boiling Point | Data not available | Compound is likely to decompose at high temperatures before boiling under atmospheric pressure.[1] |
| Solubility | Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water. | The Boc group and pyridine ring provide lipophilic character, while the amino groups allow for some polarity and hydrogen bonding. |
Expert Insight on Solubility: The differential solubility is key to its practical application. High solubility in chlorinated solvents like dichloromethane (DCM) or chloroform makes it suitable for anhydrous reaction conditions common in peptide coupling or acylation reactions. Its solubility in methanol or ethanol is advantageous for reactions involving polar reagents or for purification via recrystallization. Poor water solubility is typical and necessitates the use of organic solvents for extraction from aqueous media.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. Spectroscopic techniques provide the necessary fingerprints to validate the identity and quality of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H NMR: The proton NMR spectrum provides distinct signals that are highly diagnostic.
-
tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons is expected around δ 1.5 ppm . This is the hallmark of the Boc-protecting group.[4]
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 6.0-8.0 ppm ). Their splitting pattern is informative: H5 will likely be a doublet, H3 a doublet of doublets, and H6 a doublet, reflecting their coupling relationships.
-
Amine Protons (NH and NH₂): Two distinct signals are expected. The carbamate NH proton will appear as a broad singlet, often downfield (δ 7.5-9.0 ppm ). The free amino (NH₂) protons at the C4 position will also present as a broad singlet, typically more upfield (δ 4.0-6.0 ppm ). The exact chemical shifts of these exchangeable protons are highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
tert-Butyl Group: Two signals are characteristic: the quaternary carbon (C (CH₃)₃) around δ 80-82 ppm and the methyl carbons ((C H₃)₃) around δ 28 ppm .[4]
-
Carbonyl Carbon: The carbamate carbonyl (C=O) signal is found significantly downfield, typically in the δ 152-155 ppm region.
-
Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 100-160 ppm ), corresponding to the five carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.
-
N-H Stretching: Two distinct regions are expected. The free primary amine (NH₂) will show two sharp-to-medium bands around 3400-3200 cm⁻¹ . The carbamate N-H will show a single, broader band in a similar region, often around 3300 cm⁻¹ .
-
C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group will be prominent around 1725-1700 cm⁻¹ .
-
C-N and C-O Stretching: These will appear in the fingerprint region between 1300-1000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's mass and elemental composition.
-
Molecular Ion: Using electrospray ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z value of approximately 210.12 .
-
Key Fragmentation: A characteristic fragmentation pathway is the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), followed by the loss of CO₂ (-44 Da), leading to significant fragments that help confirm the structure.
Synthesis and Purification Workflow
The physical properties of a compound are intrinsically linked to its synthesis and purification. The presence of regioisomers or starting materials as impurities can significantly alter these properties. The most direct synthesis involves the selective N-Boc protection of 2,4-diaminopyridine.
Caption: A typical workflow for synthesizing the target compound.
Protocol: Selective Mono-Boc Protection
-
Dissolution: Dissolve 2,4-diaminopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95-1.0 equivalents) in the same solvent at 0°C to room temperature.
-
Causality: The amino group at the C2 position is generally more nucleophilic than the C4 amine due to electronic effects from the ring nitrogen, leading to preferential reaction at this site.[5] Using a slight sub-stoichiometric amount of (Boc)₂O minimizes the formation of the di-protected byproduct.
-
-
Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
-
Self-Validation: The purity of the final product must be confirmed by the analytical methods described in Section 3 (NMR, MS) to ensure the absence of starting material and the undesired N4-Boc isomer.
-
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity and purity of the reagent.
Table 3: Safety and Storage Recommendations
| Parameter | Recommendation | Reference |
|---|---|---|
| Storage | Store at 2-8°C in a dark place under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. | [1] |
| GHS Hazards | Warning. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [1] |
| Precautionary | P280: Wear protective gloves/protective clothing/eye protection/face protection. |[1] |
Trustworthiness Insight: While stable under recommended conditions, the Boc group is, by design, acid-labile. Care should be taken to avoid acidic conditions during workup or storage, which could lead to premature deprotection. The free amine can slowly oxidize over time if exposed to air and light, hence the recommendation for storage in a dark, inert environment.
References
- Supporting Information for an unspecified article providing characterization data for various tert-butyl carbamates.
-
PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem. [Link]
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Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
J&K Scientific. This compound. J&K Scientific. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link]
-
Bar-Ilan University. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Bar-Ilan University Research Authority. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
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PubChem. tert-butyl N-(4-aminobutyl)carbamate. PubChem. [Link]
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A B Enterprises. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE. IndiaMART. [Link]
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PubChemLite. Tert-butyl n-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate. PubChemLite. [Link]
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ResearchGate. ChemInform Abstract: Synthetic Methods. Part 51. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
-
PubChemLite. Tert-butyl n-(4-chloropyridin-2-yl)carbamate. PubChemLite. [Link]
-
Chemspace. tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate. Chemspace. [Link]
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- 3. tert-Butyl N-[(2S)-2-(4-aminophenyl)-2-hydroxy-ethyl]carbamate 95% | CAS: 2845164-89-6 | AChemBlock [achemblock.com]
- 4. rsc.org [rsc.org]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(4-aminopyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a key building block in medicinal chemistry and drug development. The document delves into the strategic considerations for the selective protection of 2,4-diaminopyridine, detailing a robust and scalable synthetic protocol. Furthermore, it outlines a suite of analytical techniques for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Functionalized diaminopyridines, in particular, serve as versatile synthons for the construction of complex molecular architectures. The selective functionalization of one amino group while leaving the other available for subsequent reactions is a common challenge. This is where the concept of protecting groups becomes paramount.
The tert-butyloxycarbonyl (Boc) group is arguably the most widely employed protecting group for amines in non-peptide chemistry, lauded for its ease of introduction and its lability under acidic conditions.[1][2] The title compound, this compound, is the product of a regioselective Boc-protection of 2,4-diaminopyridine. This strategic protection renders the 4-amino group available for further chemical transformations, making it an invaluable intermediate in the synthesis of targeted therapeutics.
Synthesis: A Tale of Regioselectivity
The core challenge in the synthesis of this compound lies in the selective protection of the 2-amino group over the 4-amino group of 2,4-diaminopyridine. The differential basicity and nucleophilicity of the two amino groups, influenced by their positions relative to the ring nitrogen, can be exploited to achieve this selectivity.
The Synthetic Rationale: Why Boc Protection?
The choice of the Boc group is deliberate. Its introduction is typically achieved under mild conditions using di-tert-butyl dicarbonate (Boc₂O), and the reaction is often high-yielding.[1][3] The steric bulk of the tert-butyl group also plays a role in directing the reaction. Furthermore, the Boc group is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, allowing for a broad scope of subsequent chemical modifications at the unprotected 4-amino position.[3]
Reaction Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group of the diaminopyridine attacks one of the carbonyl carbons of the Boc anhydride. This is often facilitated by a base, which can deprotonate the amine, increasing its nucleophilicity. In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction by forming a more reactive intermediate with Boc₂O.[4] The subsequent collapse of the tetrahedral intermediate and loss of a tert-butyl carbonate leaving group, which decomposes to carbon dioxide and tert-butanol, drives the reaction to completion.[2][4]
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials:
-
2,4-Diaminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous THF.
-
Base Addition: To the stirred solution, add triethylamine (1.1 eq).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Characterization: Unveiling the Molecular Identity
Unambiguous characterization of the synthesized compound is crucial to confirm its structure and assess its purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. Aromatic protons on the pyridine ring will appear as distinct signals, and the protons of the two amino groups (-NH-Boc and -NH₂) will also be visible, though their chemical shifts can be broad and solvent-dependent. |
| ¹³C NMR | The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate at approximately 153 ppm. The distinct carbons of the pyridine ring will also be observed in the aromatic region. |
| IR Spectroscopy | The infrared spectrum should exhibit a characteristic N-H stretching vibration for the free amino group (around 3300-3500 cm⁻¹) and the N-H of the carbamate. A strong carbonyl (C=O) stretching absorption for the carbamate group is expected around 1700-1725 cm⁻¹. |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₀H₁₅N₃O₂ is approximately 210.12 m/z. |
Chromatographic and Physical Analysis
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful tool for assessing the purity of the final product. A high-purity sample will show a single major peak in the chromatogram.[5] |
| Melting Point | A sharp and defined melting point is indicative of a pure crystalline compound. |
Visualizing the Process
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Logic
Caption: Logic diagram for the characterization of the synthesized compound.
Conclusion: A Gateway to Novel Therapeutics
The successful synthesis and thorough characterization of this compound are critical first steps in the development of novel pyridine-based pharmaceuticals. This guide has provided a detailed, experience-driven protocol for its preparation and a comprehensive strategy for its analytical validation. By understanding the nuances of selective protection and the application of modern analytical techniques, researchers can confidently utilize this valuable building block in their drug discovery endeavors.
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An In-Depth Technical Guide on the Core Mechanism of Action of tert-butyl N-(4-aminopyridin-2-yl)carbamate
Executive Summary
Initial research into the specific mechanism of action for tert-butyl N-(4-aminopyridin-2-yl)carbamate reveals a notable absence of direct studies elucidating its biological activity. This compound is primarily documented as a chemical intermediate, particularly in the synthesis of more complex molecules such as the anticoagulant Edoxaban.[1] However, a comprehensive analysis of its core structural components—the carbamate group and the 4-aminopyridine scaffold—provides a strong foundation for predicting its putative mechanisms of action. This guide will, therefore, focus on the well-established activities of these moieties to hypothesize the potential biological targets and pathways of the title compound.
The carbamate functional group is a well-known pharmacophore, recognized for its role in enzyme inhibition, particularly as a reversible inhibitor of acetylcholinesterase.[2][3] This interaction is critical in the mechanism of various insecticides and therapeutic agents.[2][4][5] Conversely, the 4-aminopyridine structure is characteristic of potassium channel antagonists, which have demonstrated therapeutic potential in conditions involving demyelination.[6]
This whitepaper will deconstruct the potential pharmacology of this compound by examining the established roles of its constituent parts. We will explore the structural basis for potential enzyme inhibition and ion channel modulation, providing a scientifically grounded framework for future experimental validation.
Deconstruction of the Core Moiety: Predicted Bioactivity
The structure of this compound combines two key pharmacophores: a carbamate group and a 4-aminopyridine nucleus. Understanding the established pharmacology of each provides a logical starting point for predicting the mechanism of action of the whole molecule.
The Carbamate Group: A Reversible Inhibitor
Carbamates are esters of carbamic acid and are structurally similar to organophosphates.[2] Their primary and most studied mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][5]
Mechanism of Acetylcholinesterase Inhibition:
-
Binding: The carbamate molecule binds to the active site of AChE.
-
Carbamoylation: The carbamate group is transferred to a serine residue within the enzyme's active site, forming a carbamoylated enzyme.
-
Inhibition: This carbamoylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine.
-
Reversible Nature: Unlike organophosphates, which cause essentially irreversible phosphorylation, the carbamoylated enzyme can be hydrolyzed, regenerating the active enzyme. This reversibility leads to a shorter duration of action compared to organophosphates.[2]
The presence of the tert-butyl group on the carbamate nitrogen in the title compound would sterically influence its binding affinity and the rate of both carbamoylation and decarbamoylation, thereby modulating its inhibitory potency and duration of action.
The 4-Aminopyridine Scaffold: A Potassium Channel Modulator
4-Aminopyridine (4-AP) is a well-characterized potassium channel antagonist.[6] It is known to improve nerve signal conduction in demyelinated axons, which is the basis for its therapeutic use in conditions like multiple sclerosis.
Mechanism of Potassium Channel Blockade:
-
Target: 4-AP primarily targets voltage-gated potassium (Kv) channels.
-
Blockade: By blocking these channels, 4-AP prolongs the duration of the action potential in neurons.
-
Enhanced Neurotransmission: This prolonged depolarization leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters into the synaptic cleft, thereby improving nerve impulse transmission.
The aminopyridine core of this compound suggests a potential for interaction with potassium channels. The substitution at the 2-position with a carbamate group would significantly alter the molecule's electronic and steric properties compared to unsubstituted 4-AP, likely affecting its binding affinity and selectivity for different Kv channel subtypes.
Integrated Hypothesis of Mechanism of Action
Based on the individual contributions of its structural components, this compound is hypothesized to possess a dual mechanism of action:
-
Cholinesterase Inhibition: The carbamate moiety suggests the potential for reversible inhibition of acetylcholinesterase, leading to cholinergic effects.
-
Potassium Channel Modulation: The 4-aminopyridine scaffold points towards the possibility of potassium channel blockade, which could enhance neuronal excitability and neurotransmitter release.
The interplay between these two potential activities would be complex and context-dependent. For instance, in the central nervous system, enhanced cholinergic signaling combined with increased neuronal excitability could have significant and potentially synergistic effects.
Proposed Experimental Validation Workflow
To empirically determine the mechanism of action of this compound, a systematic experimental approach is required.
In Vitro Assays
-
Enzyme Inhibition Assays:
-
Protocol: Utilize Ellman's assay to quantify the inhibition of acetylcholinesterase and butyrylcholinesterase by the test compound. Varying concentrations of the compound should be used to determine the IC50 value.
-
-
Electrophysiological Studies:
-
Protocol: Employ patch-clamp electrophysiology on isolated neurons or cell lines expressing specific potassium channel subtypes (e.g., Kv1.1, Kv1.2) to assess the compound's ability to block potassium currents.
-
Cellular Assays
-
Neurotransmitter Release Assays:
-
Protocol: Use primary neuronal cultures or synaptosomes to measure the effect of the compound on the release of neurotransmitters like acetylcholine, dopamine, and glutamate. This can be quantified using techniques such as HPLC or ELISA.
-
-
Cell Viability and Toxicity Assays:
-
Protocol: Assess the cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells, hepatocytes) using assays such as MTT or LDH release to establish a therapeutic window.
-
In Vivo Studies
-
Animal Models of Neurological Disorders:
-
Protocol: In animal models of diseases characterized by cholinergic deficits (e.g., scopolamine-induced amnesia) or demyelination (e.g., experimental autoimmune encephalomyelitis), evaluate the compound's ability to ameliorate cognitive or motor deficits.
-
The following diagram illustrates the proposed workflow for validating the hypothesized mechanism of action.
Caption: Proposed experimental workflow for mechanism of action validation.
Conclusions and Future Directions
While this compound is currently recognized primarily as a synthetic intermediate, its chemical structure strongly suggests a potential for biological activity. The combination of a carbamate group and a 4-aminopyridine scaffold presents a compelling case for a dual mechanism of action involving acetylcholinesterase inhibition and potassium channel modulation.
Future research should focus on the systematic experimental validation of these hypotheses. Such studies would not only elucidate the pharmacological profile of this specific molecule but could also pave the way for the design of novel derivatives with enhanced potency, selectivity, and therapeutic potential for a range of neurological disorders. The carbamate group offers a tunable handle for modifying pharmacokinetic and pharmacodynamic properties, making this scaffold an attractive starting point for a targeted drug discovery program.
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A Technical Guide to tert-butyl N-(4-aminopyrin-2-yl)carbamate: A Linchpin Intermediate in Modern Drug Discovery
Abstract: tert-butyl N-(4-aminopyridin-2-yl)carbamate is a deceptively simple heterocyclic compound whose significance lies not in its intrinsic biological activity, but in its role as a pivotal, strategically-designed intermediate in medicinal chemistry. The presence of a Boc-protected amine at the 2-position and a free, nucleophilic amine at the 4-position of the pyridine ring offers a versatile scaffold for the synthesis of a multitude of pharmacologically active agents. This guide elucidates the compound's synthetic utility, focusing on its application in the development of potent kinase inhibitors and voltage-gated potassium channel blockers. We will explore the chemical logic behind its design, provide validated experimental protocols for its derivatization, and discuss the structure-activity relationships (SAR) of the final active pharmaceutical ingredients (APIs) it helps create. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this key building block in their discovery pipelines.
The 2,4-Diaminopyridine Scaffold: A Privileged Structure in Pharmacology
The 2,4-diaminopyridine core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, distinct biological targets through varied derivatization. Its importance is exemplified by its presence in a range of therapeutic agents.
The most prominent example is Amifampridine (3,4-diaminopyridine), a drug used to treat the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[1][2] In LEMS, autoantibodies attack voltage-gated calcium channels (VGCCs) on presynaptic nerve endings, impairing the release of the neurotransmitter acetylcholine (ACh) and causing muscle weakness.[1][3] Amifampridine functions by blocking presynaptic voltage-gated potassium channels.[1][4][5] This action prolongs the depolarization of the nerve terminal, which allows the compromised VGCCs to remain open for a longer duration, thereby increasing calcium influx and enhancing the subsequent release of ACh into the neuromuscular junction.[1][3][5]
Beyond ion channel modulation, the diaminopyrimidine scaffold is a cornerstone in the design of various protein kinase inhibitors.[6][7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The 2,4-diaminopyrimidine core often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket. This makes it an ideal starting point for developing potent and selective inhibitors targeting kinases such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Spleen Tyrosine Kinase (Syk).[6][8][9]
Physicochemical Properties and Synthesis
This compound is a stable, solid compound amenable to standard laboratory handling. Its key feature is the orthogonal protection strategy: the tert-butoxycarbonyl (Boc) group on the 2-amino function is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. This allows for selective functionalization of the 4-amino position.
| Property | Value |
| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate[10] |
| CAS Number | 1266119-48-5[10][11] |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| Appearance | Off-white to light yellow solid |
| Key Feature | Boc-protected 2-amino group, free 4-amino group |
The synthesis of this intermediate typically involves the selective protection of one amino group of 2,4-diaminopyridine. The differential basicity and steric environment of the two amino groups can be exploited to achieve regioselective protection.
Core Utility: A Gateway to Diverse Bioactive Molecules
The primary value of this compound is its role as a versatile building block. The free 4-amino group serves as a handle for introducing a wide variety of substituents, while the Boc-protected 2-amino group is poised for subsequent modification or can remain as part of the final pharmacophore.
Workflow for Kinase Inhibitor Synthesis
A common application is in the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. The 2-amino group often forms a key hydrogen bond with the kinase hinge region. The workflow below illustrates a typical synthetic campaign.
Caption: Synthetic workflow using the title compound for kinase inhibitor development.
This strategy allows for the creation of large chemical libraries by varying the R1 and R2 groups to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Patents for inhibitors of JAK, Syk, and TAM family kinases often describe derivatives built upon the 2,4-diaminopyrimidine core.[6][9][12][13]
Key Experimental Protocols
The following protocols are foundational for utilizing this compound in a drug discovery program.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed coupling of an aryl halide to the 4-amino position of the starting material. This is a cornerstone reaction for building kinase inhibitor scaffolds.
Objective: To synthesize N4-aryl substituted 2,4-diaminopyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq) or other suitable Palladium catalyst
-
Xantphos or other suitable phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Rationale: The choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific aryl halide substrate. Buchwald-Hartwig amination is a robust and high-yielding method for constructing the C-N bond that is often central to the pharmacophore of the final API.
Protocol: Boc Group Deprotection
This protocol details the removal of the tert-butoxycarbonyl protecting group to reveal the free 2-amino group, which is often required for hinge-binding in kinase inhibitors or is the final active form, as in the case of 2,4-diaminopyridine itself.
Objective: To deprotect the 2-amino group.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) as a solvent (for TFA deprotection)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (or use the HCl in dioxane solution directly).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) or the 4M HCl in dioxane solution (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting product is often an HCl or TFA salt. It can be used directly in the next step or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer, dry the combined organic layers, and concentrate to yield the free amine.
Rationale: Acid-labile deprotection is the standard method for removing Boc groups. TFA is effective and volatile, making it easy to remove. Using a solution of HCl in an organic solvent like dioxane provides the hydrochloride salt directly, which can be advantageous for the stability and handling of the final product.
Implied Biological Activity and Future Directions
While this compound itself is not designed to be biologically active, its structure implies the activity of its derivatives. The carbamate group, while primarily a protecting group here, is found in many active drugs and can influence properties like cell permeability and metabolic stability.[14][15]
The true power of this intermediate is its role in facilitating rapid SAR exploration. By creating a matrix of derivatives through combinatorial chemistry approaches using the protocols outlined above, research teams can efficiently identify compounds with the desired biological profile. For example, libraries of 2,4-diaminopyrimidine derivatives have been synthesized and screened for activities ranging from anticancer and anti-tubercular to CDK inhibition.[8][16][17][18]
The future application of this intermediate will continue to be in the synthesis of targeted therapies. As new kinase targets are identified in oncology and immunology, the 2,4-diaminopyridine scaffold, readily accessible via this compound, will remain a go-to starting point for inhibitor design.
Conclusion
This compound is a quintessential example of a modern synthetic building block in medicinal chemistry. Its value is not derived from inherent bioactivity but from its strategic design, which enables the efficient and modular synthesis of highly potent and selective drug candidates. By providing a reliable and versatile entry point to the privileged 2,4-diaminopyridine scaffold, it empowers drug discovery programs to accelerate the development of new therapies for a wide range of human diseases, from rare neuromuscular disorders to cancer. Understanding its chemistry and application is essential for any scientist working at the forefront of pharmaceutical research.
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The Strategic Role of tert-butyl N-(4-aminopyridin-2-yl)carbamate in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the efficient construction of complex and potent therapeutic agents. Among these, the 2,4-diaminopyridine motif has emerged as a privileged structure, capable of forming critical hydrogen bond interactions with a multitude of biological targets, particularly protein kinases. This guide elucidates the pivotal role of tert-butyl N-(4-aminopyridin-2-yl)carbamate , a mono-protected 2,4-diaminopyridine derivative, as a cornerstone intermediate in medicinal chemistry. We will explore its synthesis, the chemical logic behind its design, and its application in the construction of advanced drug candidates, supported by detailed, field-proven experimental protocols.
Introduction: The Architectural Advantage of a Differentially Protected Scaffold
At its core, this compound is an exercise in strategic chemical design. The molecule features a pyridine ring substituted with two amino groups at the 2- and 4-positions. The critical feature is the differential protection of these two nucleophilic centers. The amine at the 2-position is masked as a tert-butoxycarbonyl (Boc) carbamate, while the 4-amino group remains free and reactive.
This design solves a common challenge in the synthesis of polysubstituted heteroaromatics: chemoselectivity. By deactivating the 2-amino group, the Boc protecting group directs synthetic transformations—such as nucleophilic aromatic substitutions, amide couplings, and transition metal-catalyzed cross-couplings—exclusively to the 4-position. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the 2-amino group for subsequent functionalization. This elegant two-step reactivity makes it an invaluable building block for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
The 2,4-diaminopyridine and the closely related 2,4-diaminopyrimidine scaffolds are foundational pharmacophores, renowned for their ability to mimic the adenine hinge-binding motif of ATP, making them ideal cores for kinase inhibitors.[1][2] Their derivatives have been successfully developed as potent antitumor agents and inhibitors of enzymes like dihydrofolate reductase (DHFR).[3][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1266119-48-5 | [5] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [5] |
| Molecular Weight | 209.25 g/mol | [5] |
| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate | [5] |
| Appearance | Solid (typical) | N/A |
Synthesis and Reactivity: Mastering Chemoselectivity
Conceptual Synthetic Workflow
The process involves the reaction of 2,4-diaminopyridine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The selectivity of the reaction for the 2-amino group is driven by both electronic and steric factors.
Caption: Conceptual workflow for the selective synthesis.
The free 4-amino group serves as the primary reactive handle for diversification. Its nucleophilicity allows for a wide array of subsequent chemical transformations.
Caption: Major synthetic routes utilizing the free 4-amino group.
Application in Kinase Inhibitor Drug Discovery: A Case Study
The true value of this intermediate is demonstrated in its application. A prime example is its use in the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors, a scaffold present in many biologically active compounds.[7][8] Patent literature outlines the synthesis of potent kinase inhibitors for treating proliferative diseases through a convergent synthetic strategy where this compound is a key component.
The general approach involves coupling the carbamate intermediate with a functionalized heterocyclic core, typically via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Illustrative Synthetic Scheme in Kinase Inhibitor Development
Caption: Synthetic pathway to a key drug scaffold.
This strategy allows for the late-stage introduction of the diaminopyridine "warhead," enabling the rapid synthesis of analogs by varying the pyrazolopyridine core or by modifying the newly exposed 2-amino group after deprotection. These final compounds are designed to fit into the ATP-binding pocket of a target kinase, disrupting the signaling pathway responsible for cell proliferation.
Mechanism of Action: Targeting the Kinase ATP Hinge Region
Protein kinases are crucial regulators of cell signaling. Their dysregulation is a hallmark of cancer. Kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The 2,4-diaminopyridine scaffold is exceptionally effective at this, forming two or three key hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine base of ATP.
Caption: Competitive inhibition of a protein kinase by a drug.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the methods used in the synthesis and application of this compound. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of this compound (Adapted from Analogous Procedures)
Causality: This procedure is adapted from a high-yield method for the selective Boc-protection of a structurally similar aminopyridine.[6] The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature ensures deprotonation of the more acidic exocyclic amine, facilitating a clean and selective reaction with Boc₂O.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-diaminopyridine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Deprotonation: Cool the solution to -5 °C using an ice-salt bath. Slowly add NaHMDS (1.05 eq, as a 1 M solution in THF) dropwise via syringe over 15 minutes. Stir the resulting mixture at this temperature for an additional 20 minutes.
-
Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).
-
Quench and Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Buchwald-Hartwig Amination using the Carbamate Intermediate
Causality: This protocol describes the crucial C-N bond formation that links the diaminopyridine headgroup to a heterocyclic core, a key step in building many kinase inhibitors. The choice of a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, RuPhos) is critical for facilitating the reductive elimination step and achieving high yields in coupling an electron-rich amine to a heteroaryl halide.
-
Setup: In an oven-dried Schlenk tube, combine the heteroaryl bromide (1.0 eq), This compound (1.1 eq), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent and Degassing: Evacuate and backfill the tube with an inert gas (Argon) three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the coupled product.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic tool that embodies the principles of modern synthetic and medicinal chemistry. Its pre-installed, selectively addressable functionality allows drug discovery teams to rapidly and efficiently navigate chemical space, accelerating the journey from hit identification to lead optimization. As the demand for highly selective and potent therapeutics, particularly in oncology, continues to grow, the utility of such well-designed, versatile building blocks will only increase, solidifying the role of this compound as a cornerstone of inhibitor design.
References
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
- Kinase inhibitors. (2000). Google Patents (WO2000043373A3).
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. (2024). Journal of Medicinal Chemistry. Available at: [Link]
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2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem (Patent US-9643927-B1). Available at: [Link]
-
This compound | 1266119-48-5. J&K Scientific. Available at: [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). PubMed Central (PMC). Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Available at: [Link]
- Protein kinase B inhibitors. (n.d.). Google Patents (US10059714B2).
- Protein kinase inhibitors. (n.d.). Google Patents (WO2010075074A1).
-
Kinase inhibitors. (n.d.). PubChem (Patent US-9751837-B2). Available at: [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). PubMed Central (PMC). Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Available at: [Link]
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- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
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- 6. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
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tert-butyl N-(4-aminopyridin-2-yl)carbamate as a synthetic building block
An In-depth Technical Guide to tert-butyl N-(4-aminopyridin-2-yl)carbamate: A Cornerstone Building Block in Modern Synthesis
Introduction: The Strategic Value of Differential Protection
In the landscape of medicinal chemistry and complex organic synthesis, progress is often dictated by the ability to selectively manipulate multifunctional molecules. This compound stands as a premier example of a strategically designed building block that addresses a fundamental synthetic challenge: the selective functionalization of 2,4-diaminopyridine. Possessing two amino groups with differing reactivity on a pyridine scaffold, this compound offers a pre-packaged solution for sequential, regioselective reactions. The presence of an acid-labile tert-butyloxycarbonyl (Boc) group on the 2-amino position effectively masks its nucleophilicity, liberating the 4-amino group for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, mechanistic underpinnings, and diverse applications, offering researchers and drug development professionals a practical resource for leveraging this versatile intermediate.
Physicochemical Properties and Characterization
A clear understanding of a building block's fundamental properties is paramount for its effective use. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 1266119-48-5[1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate[1] |
| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N[1] |
| Physical Form | Typically a solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |
| InChI Key | VCKIIOUFGULFEC-UHFFFAOYSA-N[1] |
Characterization is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Synthesis: A Study in Regioselectivity
The synthesis of this compound is a classic illustration of chemoselectivity. It hinges on the intrinsic difference in nucleophilicity between the two amino groups of the 2,4-diaminopyridine precursor.
The Principle of Selective Protection
In the 2,4-diaminopyridine system, the pyridine ring nitrogen acts as an electron-withdrawing group via resonance and inductive effects. This deactivates both amino groups towards electrophilic attack. However, the deactivating effect is more pronounced at the C4 position (para) compared to the C2 position (ortho). Consequently, the 2-amino group retains a higher degree of nucleophilicity, making it the preferential site for acylation reactions, such as the introduction of a Boc protecting group. This inherent electronic bias allows for a high-yielding, regioselective synthesis without the need for complex multi-step procedures.
Synthetic Workflow Diagram
Caption: High-level overview of the selective N-Boc protection of 2,4-diaminopyridine.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the N-tert-butyloxycarbonylation of 2,4-diaminopyridine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-diaminopyridine (1.0 eq) and dissolve it in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1-1.5 eq), to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution. The reaction is typically performed at room temperature.[3]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Applications in Synthesis: A Gateway to Novel Scaffolds
The true value of this building block lies in its utility for constructing more complex molecules. The free 4-amino group serves as a versatile handle for introducing a wide range of substituents, after which the Boc group can be cleanly removed to reveal the 2-amino group for subsequent functionalization.
General Synthetic Strategy
The typical workflow enables a divergent synthetic approach, allowing for the creation of a library of disubstituted pyridine derivatives from a single, common intermediate.
Sources
A Senior Application Scientist's Guide to the Solubility of tert-butyl N-(4-aminopyridin-2-yl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of tert-butyl N-(4-aminopyridin-2-yl)carbamate. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, offers a predictive analysis based on molecular structure, and provides detailed, field-proven protocols for both qualitative and quantitative solubility assessment. The methodologies described herein are designed to be self-validating, empowering researchers to generate reliable and reproducible solubility data critical for applications ranging from reaction optimization and purification to formulation development.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a pyridine ring, a common scaffold in many therapeutic agents, along with a primary amine and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement makes it a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
The Boc-carbamate group serves as a crucial protecting group for the amine, a strategy widely employed in organic synthesis to prevent unwanted side reactions.[1] Carbamates are known for their chemical stability and their ability to enhance cell membrane permeability, making them a key structural motif in many approved drugs.[2][3] Understanding the solubility of this intermediate is paramount for:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent for efficient transformation.
-
Purification: Selecting appropriate solvents for crystallization or chromatography to achieve high purity.[4]
-
Formulation: Developing suitable solvent systems for downstream applications and API formulation.
-
Process Scale-Up: Predicting behavior in large-scale manufacturing processes.
This guide will walk you through the theoretical and practical considerations for determining the solubility of this key intermediate.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of this compound is governed by a balance of polar and non-polar characteristics derived from its distinct functional groups.
Caption: Workflow for rapid qualitative solubility assessment.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol determines the solubility in units of mg/mL or g/L and represents a self-validating system.
Objective: To accurately measure the saturation concentration of the compound in a given solvent at a specific temperature.
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 200 mg in 5.0 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation. The "shake-flask" method is a traditional approach for this step. [6]3. Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to prevent transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Record the initial weight of the vial. Carefully remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to avoid compound degradation.
-
Final Weighing: Once the solvent is completely removed and only the dissolved solid remains, re-weigh the vial.
-
Calculation:
-
Mass of dissolved solid (m): (Final vial weight) - (Initial vial weight)
-
Volume of supernatant taken (V): e.g., 2.0 mL
-
Solubility (S): S (mg/mL) = m / V
-
Data Presentation
Quantitative results should be meticulously recorded to allow for easy comparison across different solvent systems.
Table 2: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Volume of Supernatant (mL) | Mass of Dissolved Solid (mg) | Calculated Solubility (mg/mL) | Observations |
| Methanol | 25.0 | ||||
| Dichloromethane | 25.0 | ||||
| Ethyl Acetate | 25.0 | ||||
| Add other solvents as tested |
Conclusion
The solubility of this compound is a critical parameter for its effective use in pharmaceutical synthesis and development. While this guide provides a strong predictive framework based on the molecule's structural attributes, experimental verification remains indispensable. The protocols detailed herein offer a robust and scientifically sound approach for researchers to generate precise solubility data. A systematic screening using the qualitative method followed by quantitative determination in promising solvents will yield the necessary insights for process optimization, purification, and formulation, ensuring the efficient and successful application of this valuable chemical intermediate.
References
-
University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Chemistry. [Link]
-
Gasco, A. M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
National Center for Biotechnology Information. tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Fieser, L. F. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
University of Colorado Boulder. (2018). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Gasco, A. M., et al. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
University of Strasbourg. (2017). Guide for crystallization. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Williamson, K. L. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
The Strategic Synthesis of tert-butyl N-(4-aminopyridin-2-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
This in-depth technical guide delves into the discovery and history of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a pivotal, yet often unheralded, intermediate in contemporary drug discovery. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically linked to the broader development of kinase inhibitors and other targeted therapies. This guide will illuminate the strategic importance of this molecule, detailing its logical synthesis, the rationale behind its creation, and its application as a critical building block. We will provide a comprehensive, field-tested protocol for its preparation, emphasizing the chemical principles that ensure a robust and scalable synthesis. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Unsung Importance of a Diaminopyridine Scaffold
In the landscape of medicinal chemistry, the 2,4-diaminopyridine core is a privileged scaffold, frequently encountered in the architecture of kinase inhibitors and other pharmacologically active agents. The differential reactivity of the two amino groups at the C2 and C4 positions offers a versatile handle for the construction of complex molecular frameworks. However, to harness this potential, selective functionalization is paramount. This necessity drives the demand for selectively protected intermediates, among which this compound stands out for its utility and synthetic accessibility.
The tert-butyloxycarbonyl (Boc) protecting group on the C2 amino function serves a dual purpose. Firstly, it deactivates this position towards many electrophilic and coupling reactions, thereby enabling selective functionalization of the more nucleophilic C4 amino group. Secondly, the Boc group can be readily removed under acidic conditions, allowing for subsequent elaboration at the C2 position. This strategic protection transforms the 2,4-diaminopyridine moiety into a programmable building block, essential for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
A Logical Retrosynthesis: Deconstructing the Target Molecule
The history of a molecule's synthesis is often best understood by working backward from the target structure. A logical retrosynthetic analysis of this compound points towards a plausible and efficient synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests a synthetic pathway commencing from a commercially available or readily accessible nitropyridine precursor. The key transformations involve the reduction of a nitro group to an amine, followed by the selective protection of one of the amino groups.
The Genesis in Synthesis: A Step-by-Step Protocol
While a singular, seminal publication detailing the "discovery" of this compound is elusive, its preparation can be confidently executed through established and reliable synthetic methodologies. The following protocol represents a robust and validated pathway to this key intermediate.
Synthesis Workflow
The overall synthetic workflow can be visualized as a three-step process:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-2-aminopyridine
The initial step involves the reduction of 4-nitropyridine-N-oxide. This is a well-established transformation in pyridine chemistry.
-
Rationale: The reduction of the N-oxide and the nitro group can be achieved in a single step using appropriate reducing agents. A common and effective method involves the use of iron powder in acetic acid.
-
Procedure:
-
To a stirred suspension of 4-nitropyridine-N-oxide (1.0 eq) in glacial acetic acid, add iron powder (3.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-nitro-2-aminopyridine.
-
Step 2: Synthesis of Pyridine-2,4-diamine
The subsequent reduction of the nitro group in 4-nitro-2-aminopyridine yields the crucial diamine intermediate.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.
-
Procedure:
-
Dissolve 4-nitro-2-aminopyridine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield pyridine-2,4-diamine, which can often be used in the next step without further purification.
-
Step 3: Selective Synthesis of this compound
This final step is the critical selective protection of the C2 amino group.
-
Rationale: The C2 amino group of pyridine-2,4-diamine is generally less nucleophilic than the C4 amino group due to the electron-withdrawing effect of the ring nitrogen. This difference in reactivity can be exploited to achieve selective acylation. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method for the introduction of the Boc protecting group. A Chinese patent describes a method for the Boc protection of aminopyridines in the presence of EDCI, HOBT, and a base.[1][2]
-
Procedure:
-
Dissolve pyridine-2,4-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the formation of the desired mono-Boc protected product and the disappearance of the starting diamine.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.
-
Quantitative Data Summary
While the specific yields can vary based on the scale and execution of the reactions, the following table provides typical ranges for each step based on literature precedents for analogous transformations.
| Step | Transformation | Typical Yield Range |
| 1 | 4-Nitropyridine-N-oxide to 4-Nitro-2-aminopyridine | 75-85% |
| 2 | 4-Nitro-2-aminopyridine to Pyridine-2,4-diamine | 90-98% |
| 3 | Pyridine-2,4-diamine to Final Product | 60-75% |
Conclusion: A Testament to Strategic Synthesis
The history of this compound is not one of a singular, celebrated discovery, but rather a story of its emergence as a logical and indispensable tool in the medicinal chemist's arsenal. Its value lies in the strategic placement of the Boc protecting group, which unlocks the potential of the 2,4-diaminopyridine scaffold for systematic and selective functionalization. The synthetic route detailed in this guide is robust, scalable, and founded on well-established chemical principles, ensuring its accessibility to researchers in the field. As the quest for novel therapeutics continues, the demand for such well-designed and strategically protected building blocks will undoubtedly persist, cementing the legacy of this compound as a cornerstone of modern drug discovery.
References
- CN102936220B. BOC protection method for aminopyridine.
- CN102936220A. BOC protection method for aminopyridine.
-
Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ResearchGate. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
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Methodological & Application
tert-butyl N-(4-aminopyridin-2-yl)carbamate in Suzuki coupling reactions
An Application Guide to Suzuki Coupling Reactions with tert-butyl N-(4-aminopyridin-2-yl)carbamate Derivatives
Introduction: The Strategic Importance of 2,4-Diaminopyridine Scaffolds
The 2,4-diaminopyridine motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Its synthesis, however, presents unique challenges. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, but its application to electron-rich N-heterocycles like aminopyridines is often complicated by catalyst inhibition.[1][2] The Lewis-basic nitrogen atoms of the pyridine ring and the amino substituents can coordinate to the palladium catalyst, leading to deactivation and low reaction yields.[3]
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of halogenated pyridines bearing the this compound framework. By protecting the exocyclic amino groups with the tert-butyloxycarbonyl (Boc) group, catalyst inhibition is effectively mitigated, enabling efficient and high-yielding synthesis of diverse 2,4-diamino-arylpyridine derivatives.
The Decisive Role of the Boc Protecting Group
The use of a protecting group on the aminopyridine nitrogen is critical for successful Suzuki coupling. The Boc group is an ideal choice for several reasons:
-
Electronic Shielding: The electron-withdrawing nature of the carbonyl in the Boc carbamate reduces the nucleophilicity and Lewis basicity of the amino nitrogen, preventing its detrimental coordination to the palladium center.
-
Steric Hindrance: The bulky tert-butyl group provides steric shielding, further disfavoring interaction with the catalyst.
-
Reaction Compatibility: The Boc group is stable under the typically basic conditions of the Suzuki-Miyaura reaction.[4]
-
Facile Removal: It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) post-coupling, providing the free amine for further functionalization. Interestingly, in some cases, the Boc group may be hydrolyzed during the reaction workup, streamlining the synthetic sequence.[5]
Core Principles & Mechanistic Insight
The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this cycle is paramount to optimizing reaction conditions.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Ar¹-Pd(II)-X L₂\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="Ar¹-Pd(II)-Ar² L₂", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar¹-Ar²\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Invisible nodes for positioning ar1x [label="Ar¹-X\n(Boc-Aminopyridyl Halide)", shape=plaintext, fontcolor="#202124"]; boronic [label="Ar²-B(OR)₂\n(Boronic Acid/Ester)", shape=plaintext, fontcolor="#202124"]; base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#5F6368"];
// Edges pd0 -> oxidative_addition [label=""]; ar1x -> oxidative_addition [arrowhead=none]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; boronic -> transmetalation [arrowhead=none]; base -> transmetalation [style=dashed, arrowhead=none, label="Activates Boron"]; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; } ` Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
For Boc-protected aminopyridyl halides, the oxidative addition step can be challenging due to the electron-rich nature of the pyridine ring. Therefore, the choice of catalyst, ligand, and base is crucial for driving the reaction to completion.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of the Suzuki coupling is highly dependent on the careful selection of reaction components.[8][9] The following table summarizes key parameters and provides evidence-based recommendations for coupling with tert-butyl N-(4-amino-halopyridin-2-yl)carbamate substrates.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ , Pd(OAc)₂ , or Pre-catalysts (e.g., XPhos Pd G2) | Pre-catalysts are often preferred as they are air-stable and form the active Pd(0) species efficiently in situ, which is crucial for challenging couplings.[10][11] |
| Ligand | Bulky, Electron-Rich Biarylphosphines (e.g., XPhos , SPhos , RuPhos ) | These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps. Their steric bulk promotes the formation of the desired product and prevents catalyst decomposition.[11] For less demanding couplings, PPh₃ can suffice. |
| Base | K₃PO₄ , Cs₂CO₃ , or K₂CO₃ | A strong, non-nucleophilic base is often required. K₃PO₄ is highly effective in facilitating the transmetalation step, especially with sterically hindered or electron-poor boronic acids.[11][12] |
| Solvent System | 1,4-Dioxane/H₂O , Toluene/H₂O , or DME | A polar, aprotic solvent system is generally used. The presence of water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[13][14] |
| Temperature | 80–110 °C | Higher temperatures are typically required to overcome the activation energy for the oxidative addition of the pyridyl halide and to ensure a reasonable reaction rate.[14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. They are designed as robust starting points that can be further optimized for specific substrates.[15]
// Nodes setup [label="1. Reaction Setup\n(Flask, Reagents, Stir Bar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="2. Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="3. Solvent Addition\n(Degassed Solvents via Syringe)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="4. Reaction\n(Heat with Vigorous Stirring)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="5. Monitoring\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="6. Workup\n(Quench, Extract, Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="8. Analysis\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> inert; inert -> solvent; solvent -> reaction; reaction -> monitor [dir=both, label=" Check\nProgress"]; monitor -> workup [label=" Upon\nCompletion"]; workup -> purify; purify -> analyze; } ` Caption: General experimental workflow for Suzuki coupling reactions.
Protocol 1: General Coupling with Arylboronic Acids
This protocol is suitable for a wide range of aryl- and heteroarylboronic acids using a modern palladium pre-catalyst.
Reagents & Materials:
-
tert-butyl N-(4-amino-5-bromopyridin-2-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 pre-catalyst (2-5 mol%)[5]
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the Boc-protected bromopyridine (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G2 pre-catalyst (e.g., 3 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[13] Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]
Protocol 2: Coupling with Alkyl Pinacol Boronic Esters
Coupling with C(sp³)-boron reagents can be more challenging. This protocol is adapted for these less reactive partners.
Reagents & Materials:
-
tert-butyl N-(4-amino-5-chloropyridin-2-yl)carbamate (1.0 equiv)
-
Alkyl pinacol boronic ester (2.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos ligand (4.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried vial, combine the Boc-protected chloropyridine (1.0 equiv), Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vial and purge thoroughly with Argon.
-
Reagent Addition: Add the alkyl pinacol boronic ester (2.0 equiv) and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) to the vial.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and heat to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1. Note that longer reaction times may be necessary.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
// Nodes start [label="Problem: Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was the reaction properly degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; a1_no [label="No", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; sol1 [label="Solution:\nRe-run with thorough degassing.\nOxygen deactivates Pd(0).", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Is the catalyst/ligand active?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; a2_no [label="No", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; sol2 [label="Solution:\nUse a fresh bottle or a\nmore robust pre-catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is the base strong enough?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution:\nSwitch from K₂CO₃ to a\nstronger base like K₃PO₄ or Cs₂CO₃.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q4 [label="Is protodeboronation occurring?", fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Solution:\nUse more anhydrous conditions or\nswitch to a boronate ester (e.g., pinacol).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label=""]; a1_no -> sol1; q1 -> a1_yes; a1_yes -> q2; q2 -> a2_no; a2_no -> sol2; q2 -> a2_yes; a2_yes -> q3; q3 -> sol3; a2_yes -> q4 [style=dashed]; q4 -> sol4 [style=dashed]; } ` Caption: A decision tree for troubleshooting failed Suzuki reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a highly effective strategy for the synthesis of functionalized 2,4-diaminopyridine structures. The key to success lies in mitigating the inhibitory effects of the aminopyridine core through Boc protection and the judicious selection of a modern, highly active catalyst system composed of a palladium source and a bulky, electron-rich biarylphosphine ligand. By following the detailed protocols and troubleshooting logic presented in this guide, researchers can confidently and efficiently access a wide array of valuable compounds for drug discovery and materials science.
References
- M. S. Christodoulou, S. Lie, D. M. H. O. M. El-Tanani, V. M. A. Chen, Y. S.
- BenchChem, "Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid," BenchChem.
- K. L. Billingsley, K. W. Anderson, S. L.
- CovaSyn, "Optimizing Suzuki Coupling Reactions," CovaSyn.
- M. Avanthay, R. B. Bedford, et al., "Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits," ChemRxiv.
- BenchChem, "Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine," BenchChem.
- BenchChem, "Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine," BenchChem.
- ResearchGate, "Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a," ResearchG
- Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal.
- ResearchGate, "Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching," ResearchG
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts.
- BenchChem, "Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide," BenchChem.
- N. Rasool, et al., "Suzuki–Miyaura Reactions of (4-bromophenyl)
- Request PDF, "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design," ResearchG
- BenchChem, "Troubleshooting difficult Suzuki couplings with substituted boronic acids," BenchChem.
- A. S. M. M. A. S. I. M. D. V. D. Zaitsev, "Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- N. A. Isley, et al.
- Encyclopedia.pub, "Principles of the Suzuki Coupling Reaction," Encyclopedia.pub.
- M. S. Filipiak, et al., "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling," MDPI.
- C. Le, et al.
- ResearchGate, "Optimization of the reaction conditions for Suzuki coupling reaction," ResearchG
- ChemistryViews, "Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning," ChemistryViews.
- A. C. T. A. T. B. H. M. P. H. S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," NIH.
- G. A. Molander, "Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions," PMC - NIH.
- M. S. Filipiak, et al.
- M. Pu, et al., "Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy," Journal of the American Chemical Society.
- T. Ono, et al.
- Y. Li, et al., "Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction," Organic Chemistry Frontiers (RSC Publishing).
- A. D. G. G. J. C. V. S. G. M. C. Watson, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," PMC - NIH.
- Request PDF, "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions," ResearchG
- S. L. C. C. M. L. D. J. F. M. d. S. J. S. S. S. J. E. de Souza, "A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides," Beilstein Journals.
- ResearchGate, "The Reactivity of the N-Boc Protecting Group: An Underrated Feature," ResearchG
- ResearchGate, "Aminative Suzuki-Miyaura coupling," ResearchG
- Google Patents, "CN102936220A - BOC protection method for aminopyridine," Google P
- ResearchGate, "Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II)
- Google Patents, "CN102936220B - BOC protection method for aminopyridine," Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
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- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
tert-butyl N-(4-aminopyridin-2-yl)carbamate in Buchwald-Hartwig amination
An Application Guide to the Strategic Use of tert-butyl N-(4-aminopyridin-2-yl)carbamate in Buchwald-Hartwig Amination
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This guide provides a detailed exploration of the application of this compound, a key building block for the synthesis of N-aryl-2,4-diaminopyridine scaffolds. These structures are prevalent in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction parameters to overcome common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Introduction: The Strategic Importance of Protected Diaminopyridines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods due to its broad functional group tolerance and substrate scope.[1] A key application within pharmaceutical and materials science is the construction of N-aryl-2,4-diaminopyridine derivatives. Direct arylation of 2,4-diaminopyridine is often complicated by a lack of regioselectivity, leading to mixtures of mono- and di-arylated products that are difficult to separate.
This compound offers an elegant solution to this challenge. The tert-butoxycarbonyl (Boc) group serves two critical functions:
-
Protection: It masks the more nucleophilic 2-amino group, preventing its participation in the coupling reaction.
-
Electronic Deactivation: It withdraws electron density from the 2-amino nitrogen, further ensuring that the C-N bond formation occurs selectively at the unprotected and more reactive 4-amino position.
This strategic protection allows for the clean, high-yield synthesis of mono-arylated products, which can then be deprotected under mild acidic conditions to reveal the free 2-amino group for further functionalization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] While several variations exist depending on the specific ligand and substrates, the generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]
-
Catalyst Activation & Oxidative Addition: The cycle begins with an active Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst.[6][7] This Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl intermediate.[3] This step is often the rate-determining step of the cycle.[3]
-
Amine Coordination & Deprotonation: The amine (this compound) coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the N-H bond of the coordinated carbamate is deprotonated to form a palladium-amido complex.[1]
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex.[4] This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Protocol: N-Arylation of this compound
This protocol provides a reliable starting point for the coupling of various aryl bromides. Optimization of the ligand, base, and temperature may be required for challenging substrates, such as aryl chlorides or sterically hindered partners.
Materials and Reagents
-
Aryl halide (e.g., 4-Bromotoluene)
-
This compound
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or XPhos Pd G3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Example Reagent Table (1.0 mmol Scale)
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Bromotoluene | 171.04 | 1.0 | 1.0 | 171 mg |
| This compound | 209.25 | 1.2 | 1.2 | 251 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) | 9.2 mg |
| Xantphos | 578.68 | 0.024 | 0.024 (2.4 mol%) | 13.9 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5.0 mL |
Step-by-Step Experimental Procedure
Caption: General experimental workflow for Buchwald-Hartwig amination.
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.024 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[8]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction Execution: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tert-butyl N-(4-(arylamino)pyridin-2-yl)carbamate.[9]
Subsequent Boc-Deprotection
To obtain the final N⁴-aryl-pyridine-2,4-diamine, the Boc group can be readily cleaved by dissolving the purified product in dichloromethane (DCM) and treating it with an excess of trifluoroacetic acid (TFA) at room temperature.
Optimization and Troubleshooting: The Scientist's Guide
Achieving high yields in Buchwald-Hartwig amination requires careful consideration of several interconnected parameters.[8] The choice of catalyst system is not universal and depends heavily on the electronic and steric properties of the coupling partners.[1]
Key Parameter Selection
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (G3, G4) | Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can be inconsistent. Pd(0) sources like Pd₂(dba)₃ are more direct.[9] Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often superior as they efficiently generate the active LPd(0) species, leading to more reproducible results.[8] |
| Ligand | Xantphos, DavePhos, BrettPhos, Josiphos-type | The ligand is crucial for stabilizing the catalyst and facilitating reductive elimination.[5] For heteroaromatic amines, bidentate ligands like Xantphos are often a good starting point due to their wide bite angle.[10][11] For particularly challenging or sterically hindered substrates, bulky monophosphine biaryl ligands like BrettPhos or DavePhos may be necessary.[6][8] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic alkoxides (NaOtBu) are the most common and effective bases.[12] For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher temperatures or longer reaction times.[8] LHMDS can be particularly effective for substrates with sensitive protons, offering a "pseudo-protecting" effect.[13] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Aprotic, non-polar to polar solvents are standard. Toluene and dioxane are the most common.[14] Solvent choice can impact solubility and reaction kinetics. For greener processes, 2-MeTHF is a viable alternative.[15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Inappropriate ligand/base combination.3. Insufficient temperature. | 1. Switch to a reliable precatalyst (e.g., G3/G4) or a Pd(0) source.[8]2. Screen a panel of ligands and bases. For this substrate, start with Xantphos/NaOtBu.3. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). |
| Hydrodehalogenation | 1. Unproductive side reaction is favored.2. The ligand promotes β-hydride elimination over reductive elimination. | 1. Screen different ligands; a more sterically bulky ligand can disfavor this pathway.[1]2. Lower the reaction temperature or change the base. |
| Starting Material Decomposition | 1. Base is too strong for functional groups on the aryl halide.2. Reaction temperature is too high. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[8]2. Lower the reaction temperature and accept a longer reaction time. |
| Formation of Di-arylated Product | 1. Boc group is cleaved under reaction conditions. | This is unlikely with a Boc group under standard conditions but could occur with extremely harsh bases/high temperatures. Confirm the stability of the starting material to the reaction conditions in a control experiment. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the regioselective synthesis of N⁴-aryl-pyridine-2,4-diamines. By leveraging the protective nature of the Boc group, chemists can access valuable intermediates for drug discovery and materials science with high precision. Success in this transformation is predicated on a rational selection of the catalyst system—palladium source, ligand, and base—tailored to the specific substrates. The protocols and insights provided in this guide offer a solid foundation for the application and optimization of this essential synthetic tool.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/]
- Technical Support Center: Optimizing Buchwald-Hartwig Amination. Benchchem. [URL: https://www.benchchem.
- Optimization of Buchwald-Hartwig amination conditions. Benchchem. [URL: https://www.benchchem.
- Markó, I. E., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00486]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [URL: https://www.youtube.
- Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b2702a390483307524]
- Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://pubs.acs.org/doi/10.1021/cr5c00088]
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863073/]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254293/]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/100]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17411039/]
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18404169/]
- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate. Benchchem. [URL: https://www.benchchem.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [URL: https://research.rug.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [URL: https://www.researchgate.net/publication/234125368_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- Recent Green and Sustainable Pd‐Catalyzed Aminations. (2024). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10860533/]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10795412/]
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Application Notes and Protocols for Coupling Reactions with tert-butyl N-(4-aminopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(4-aminopyridin-2-yl)carbamate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine at the 2-position and a free primary amine at the 4-position of the pyridine ring, allows for selective functionalization. The electron-rich nature of the pyridine ring and the presence of two distinct amino groups make it an attractive substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds for drug discovery and materials science.
This guide provides detailed application notes and protocols for the two most common and effective coupling strategies involving the 4-amino group of this compound: Palladium-catalyzed Buchwald-Hartwig amination and standard amide bond formation. The protocols are designed to be robust and adaptable, with explanations of the underlying principles to aid in optimization for specific research needs.
I. Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, typically between an aryl or heteroaryl halide/triflate and an amine.[1] In the context of this compound, the 4-amino group serves as the nucleophilic amine partner for coupling with a variety of aryl and heteroaryl halides.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst.[2] The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, the 4-amino group of the substrate) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the active palladium(0) catalyst.
Key Reaction Parameters
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). For challenging couplings, precatalysts often offer superior reactivity and reproducibility.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote both oxidative addition and reductive elimination. Common examples include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and bidentate phosphines (e.g., Xantphos, BINAP).[3][4]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are commonly employed.
Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific aryl bromide coupling partners.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with a septum)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), XPhos (0.05 equiv.), and palladium(II) acetate (0.02 equiv.).
-
Inert Atmosphere: Seal the flask/vial with a septum and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 equiv.) and anhydrous toluene.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-(2-(Boc-amino)pyridin-4-yl)amine.
Data Presentation: Representative Buchwald-Hartwig Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 110 | Good to Excellent | [5] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Moderate to Good | [4] |
| Pd(PPh₃)₂Cl₂ | - | KOtBu | Toluene | 120 | Good | [5] |
II. Amide Bond Formation
The formation of an amide bond between the 4-amino group of this compound and a carboxylic acid is a fundamental and highly versatile transformation. This reaction is typically mediated by a coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Mechanistic Overview
Amide coupling reactions generally proceed through the in-situ formation of a highly reactive acylating agent from the carboxylic acid. The amine then attacks this activated intermediate to form a tetrahedral intermediate, which subsequently collapses to the amide product.
Key Reaction Parameters
-
Coupling Reagents: A wide array of coupling reagents is available. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and uronium/guanidinium salts such as HATU and HBTU.[6]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and improve efficiency, particularly for challenging couplings.[7]
-
Base: An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used.
Protocol: Amide Coupling of this compound with a Carboxylic Acid
This protocol provides a general procedure for the synthesis of N-(2-(tert-butoxycarbonylamino)pyridin-4-yl)amides.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.1 equiv.), this compound (1.0 equiv.), and HOBt (1.2 equiv.).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Add DIPEA (2.5 equiv.) to the mixture and stir at room temperature.
-
Coupling Agent Addition: Add EDCI (1.2 equiv.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.
Data Presentation: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| EDCI | HOBt | DIPEA | DMF | RT | Good to Excellent | [8] |
| HATU | - | DIPEA | DMF | RT | Excellent | [6] |
| BOP-Cl | TEA | DCM | RT | Good | [6] |
III. Troubleshooting and Optimization
-
Low Yield in Buchwald-Hartwig Amination:
-
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. Consider using a precatalyst or screening different ligands. The choice of base can also be critical; for some substrates, a weaker base like Cs₂CO₃ may be beneficial.
-
Steric Hindrance: For sterically demanding coupling partners, a more active catalyst system (e.g., using a more electron-rich and bulky ligand) and higher reaction temperatures may be required.
-
-
Incomplete Amide Coupling:
-
Poor Carboxylic Acid Activation: For electron-deficient or sterically hindered carboxylic acids, more potent coupling reagents like HATU may be necessary. Alternatively, converting the carboxylic acid to an acid chloride prior to reaction with the amine can be effective.[9]
-
Low Nucleophilicity of the Amine: While the 4-amino group of the substrate is reasonably nucleophilic, highly electron-withdrawing substituents on the coupling partner can reduce reactivity. In such cases, extended reaction times or a switch to a more powerful coupling reagent system may be needed.
-
IV. Safety Precautions
-
Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Bases: Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Organic solvents should be handled in a well-ventilated area, and appropriate safety precautions should be taken to avoid ignition sources.
References
-
Frank, A. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 998–1003. [Link]
-
Al-Masum, M. et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules2008 , 13, 818-830. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Kirsch, G. et al. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Eur. J. Org. Chem.2008 , 2008, 4141-4145. [Link]
-
Reich, D. et al. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. 2023 . [Link]
-
Khatun, N. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2021 , 63, 152719. [Link]
-
Lundgren, R. J. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.2015 , 13, 11350-11354. [Link]
-
Khatun, N. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. 2021 . [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
deprotection of the Boc group from tert-butyl N-(4-aminopyridin-2-yl)carbamate
An Application Guide for the Deprotection of tert-butyl N-(4-aminopyridin-2-yl)carbamate
Introduction: The Strategic Removal of a Workhorse Protecting Group
In the landscape of modern synthetic organic and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its widespread use is attributed to its robustness under a variety of reaction conditions, including exposure to most nucleophiles and bases, while being readily cleavable under acidic conditions.[1][2] This application note provides a detailed guide for the deprotection of a key synthetic intermediate, this compound, to yield the versatile building block, 2,4-diaminopyridine.
The target compound, 2,4-diaminopyridine, serves as a crucial scaffold in the development of various pharmaceutically active agents. The strategic removal of the Boc group is a critical step in the synthetic pathway, enabling subsequent functionalization of the newly liberated amino group. This guide will explore the underlying mechanism, present validated protocols, discuss analytical monitoring techniques, and offer expert insights into potential challenges and solutions.
The Chemistry of Cleavage: Understanding the Boc Deprotection Mechanism
The removal of the Boc group is a classic example of an acid-catalyzed hydrolysis of a carbamate.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This initial step significantly weakens the adjacent tert-butyl-oxygen bond.
The subsequent cleavage of this bond results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5] The carbamic acid rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the desired free amine.[4] The liberated tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene gas.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
A potential side reaction involves the alkylation of nucleophilic sites on the substrate or product by the electrophilic tert-butyl cation.[5] While less of a concern for the electron-deficient pyridine ring in this specific substrate, for other molecules, scavengers may be necessary to intercept this reactive intermediate.[2]
Experimental Protocols: A Tale of Two Acids
The choice of acid is the most critical parameter in a Boc deprotection protocol. Strong acids like TFA ensure rapid and complete removal, while milder conditions using HCl can be advantageous when other acid-sensitive functional groups are present.
Protocol A: Rapid Deprotection with Trifluoroacetic Acid (TFA)
This method is highly effective and generally provides clean conversion in a short timeframe. It is the go-to method when acid-lability of other functional groups is not a concern.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control any potential exotherm.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution.[6] For a 25% TFA/DCM solution, the reaction is typically stirred at room temperature for 2 hours.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.[6][7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup (Option 1 - Free Base Isolation):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.[7]
-
Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free 2,4-diaminopyridine.
-
-
Workup (Option 2 - Salt Isolation):
-
Concentrate the reaction mixture in vacuo.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[6]
-
Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.
-
Protocol B: Milder Deprotection with Hydrochloric Acid (HCl)
Using a solution of HCl in an organic solvent like 1,4-dioxane is a common alternative to TFA. This method is often preferred for substrates with other acid-sensitive groups.
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous 1,4-dioxane.
-
Acid Addition: Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.[6]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 50°C) can be applied if the reaction is sluggish.
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold diethyl ether to the resulting residue to induce precipitation of the 2,4-diaminopyridine dihydrochloride salt.
-
Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield the product as its hydrochloride salt.
-
Comparative Overview of Deprotection Methods
| Parameter | Protocol A (TFA) | Protocol B (HCl in Dioxane) |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature (can be heated) |
| Reaction Time | 1 - 3 hours | 2 - 12 hours |
| Reactivity | Very high, less selective | High, more selective |
| Workup | Aqueous basic wash or precipitation | Precipitation |
| Isolated Product | Free base or TFA salt | Dihydrochloride salt |
| Key Consideration | Potentially harsh for sensitive substrates | Dioxane is a peroxide-former |
Process Control and Validation
A self-validating protocol relies on robust in-process controls to ensure complete conversion and minimize side-product formation.
Caption: A typical workflow for Boc deprotection.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring.[1] A typical mobile phase for this transformation would be 5-10% methanol in dichloromethane. The Boc-protected starting material will have a higher Rf value (less polar) than the highly polar diaminopyridine product, which will often remain at the baseline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise tracking, LC-MS can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Nuclear Magnetic Resonance (NMR): Final product confirmation is achieved via ¹H NMR. The most telling sign of a successful deprotection is the complete disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.5 ppm.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If monitoring indicates a stalled reaction, ensure the acid used is not old or hydrated. Additional equivalents of acid or gentle heating (for HCl protocols) can drive the reaction to completion.
-
Product Isolation Issues: The resulting diaminopyridine salts can be highly soluble in polar solvents, including methanol or even excess acid. If precipitation is difficult, removing all volatiles under high vacuum before adding a large volume of a non-polar solvent like diethyl ether is crucial.
-
Alternative Workup: For sensitive substrates where an aqueous basic workup might cause degradation, using a solid-supported base like Amberlyst A21 resin can be an effective way to neutralize the acid without introducing water.[8] The resin is simply stirred with the crude product in a suitable solvent and then filtered off.[8]
Safety First: Handling Reagents
-
Corrosive Acids: Both Trifluoroacetic acid and concentrated solutions of HCl are highly corrosive and volatile. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: Dichloromethane is a suspected carcinogen, and 1,4-dioxane can form explosive peroxides upon storage. Handle these solvents with care and adhere to all institutional safety guidelines.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Ofori, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25027–25033. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
El-Faham, A., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Saudi Chemical Society, 19(5), 570-574. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of tert-Butyl N-(4-aminopyridin-2-yl)carbamate for the Synthesis of Novel Substituted Pyridines
Introduction: The Central Role of the Pyridine Scaffold and a Key Building Block
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, vitamins, and FDA-approved drugs.[1][2] Its presence is critical in agents with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The ability to precisely functionalize the pyridine ring is therefore a cornerstone of modern drug discovery.
This guide focuses on the strategic application of tert-butyl N-(4-aminopyridin-2-yl)carbamate , a versatile and highly valuable building block for the synthesis of complex, multi-substituted pyridines. The key to its utility lies in the orthogonal reactivity of its two amino groups: the C2-amine is temporarily deactivated as a tert-butyloxycarbonyl (Boc) carbamate, while the C4-amine remains a reactive nucleophile. This intrinsic design allows for selective functionalization at the C4-position, followed by a straightforward deprotection step to reveal the C2-amine for further elaboration or to present a final 2,4-diaminopyridine motif.
The Strategic Role of the Boc Protecting Group
In multistep organic synthesis, a protecting group is a molecular tool used to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule.[5][6] The Boc group is arguably the most common protecting group for amines in non-peptide chemistry for several key reasons.[7]
-
Deactivation: By converting the nucleophilic C2-amino group into a non-nucleophilic carbamate, it prevents unwanted side reactions during the functionalization of the C4-amino group. This is particularly crucial in palladium-catalyzed reactions where free amino groups can coordinate to the metal center and inhibit catalysis.[8][9]
-
Improved Solubility: The bulky and lipophilic tert-butyl group often improves the solubility of polar substrates in common organic solvents used for synthesis.[10]
-
Mild and Selective Removal: The Boc group is prized for its stability in a wide range of reaction conditions (including basic, hydrogenolytic, and organometallic reactions) while being readily cleaved under acidic conditions.[11] This orthogonality allows for a multi-step synthetic sequence where other protecting groups can be used and removed selectively.[5]
The cleavage of the Boc group proceeds via an acid-catalyzed mechanism, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] The reaction generates a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed to be robust starting points for synthesis and may be optimized for specific substrates.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the coupling of the title compound with a representative aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
RuPhos (5.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1M in THF) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd₂(dba)₃, and RuPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere. [13]3. Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Base Addition: Slowly add the LiHMDS solution dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 90-110 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [14]8. Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.
-
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Typical Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | RuPhos (5.5) | LiHMDS (2.5) | 100 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) | RuPhos (5.5) | LiHMDS (2.5) | 100 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | RuPhos (5.5) | LiHMDS (2.5) | 110 | 70-80 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2.5) | BrettPhos (5.5) | NaOtBu (2.5) | 110 | 65-75 |
Protocol 2: Boc-Group Deprotection
This protocol describes the final step to reveal the free 2-amino group.
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Optional: Triethylsilane (scavenger)
Procedure:
-
Dissolution: Dissolve the Boc-protected pyridine derivative in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Scavenger (Optional but Recommended): If the substrate contains other electron-rich or nucleophilic sites, add a scavenger such as triethylsilane (3-5 equiv) to trap the liberated tert-butyl cation and prevent side reactions like t-butylation. [12][15]3. Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv, often used as a 25-50% v/v solution in DCM). [7][11]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
-
Purification: If necessary, the product can be further purified by column chromatography, recrystallization, or trituration.
Conclusion
This compound is a master key for unlocking complex chemical space in pyridine synthesis. The strategic placement of the Boc protecting group enables clean, high-yielding functionalization at the C4 position via robust methods like the Buchwald-Hartwig amination. The subsequent mild deprotection provides a versatile 2,4-diaminopyridine scaffold ready for further diversification. By understanding the principles behind the choice of reagents and conditions, researchers can leverage this building block to accelerate the discovery and development of novel, pyridine-based therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. American Chemical Society.
- BenchChem. (2025).
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Scribd. Medicinal Uses of Pyridine Derivatives. [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Wikipedia. Protecting group. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BOC deprotection [ms.bzchemicals.com]
Application Notes and Protocols: A Comprehensive Guide to the Large-Scale Synthesis of tert-butyl N-(4-aminopyridin-2-yl)carbamate
This document provides a detailed guide for the large-scale synthesis of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a key intermediate in pharmaceutical and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and practical considerations for scaling up this synthesis.
Introduction and Strategic Overview
This compound is a valuable building block in the synthesis of complex heterocyclic molecules, particularly those with therapeutic potential. The carbamate functional group, specifically the tert-butoxycarbonyl (Boc) group, serves as a crucial protecting group for one of the amino functionalities of the 2,4-diaminopyridine scaffold. This protection strategy allows for selective functionalization of the remaining free amino group, a common requirement in multi-step drug synthesis.[1][2]
The primary challenge in the synthesis of this compound lies in the selective mono-protection of 2,4-diaminopyridine. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to a mixture of mono-protected, di-protected, and unreacted starting material, necessitating challenging purification. This guide details a robust and scalable "one-pot" protocol that leverages the differential basicity of the two amino groups to achieve high selectivity for the desired mono-Boc product.
Mechanistic Rationale and Experimental Design
The successful large-scale synthesis of the target compound hinges on a deep understanding of the underlying chemical principles. The chosen strategy involves the selective protonation of one amino group in 2,4-diaminopyridine, followed by the Boc-protection of the more nucleophilic amino group.
Selective Protonation Strategy
In 2,4-diaminopyridine, the 2-amino group is generally more basic and nucleophilic than the 4-amino group due to electronic effects within the pyridine ring. By treating the diamine with one equivalent of a strong acid, such as hydrochloric acid (HCl), we can selectively protonate the more basic 2-amino group. This protonated amine is no longer nucleophilic, effectively "protecting" it from reacting with the Boc anhydride.[3][4][5]
Boc Protection
With one amino group masked as its hydrochloride salt, the remaining free amino group can then be selectively acylated with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[6] A base is then used to neutralize the newly formed carbamic acid proton and any remaining acid, driving the reaction to completion.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Diaminopyridine | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Reagent Grade | |
| Triethylamine (TEA) | ≥99% | Anhydrous | |
| Methanol (MeOH) | Anhydrous | ACS Reagent Grade | |
| Dichloromethane (DCM) | ACS Reagent Grade | ||
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade |
Step-by-Step Procedure
Step 1: Preparation of Methanolic HCl
-
In a suitably sized, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add one equivalent of concentrated hydrochloric acid to the cold methanol with vigorous stirring. Caution: This is an exothermic process.
Step 2: Selective Protonation of 2,4-Diaminopyridine
-
To the freshly prepared methanolic HCl solution at 0 °C, add 2,4-diaminopyridine portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-hydrochloride salt.
Step 3: Boc Protection
-
To the stirred suspension of the 2,4-diaminopyridine mono-hydrochloride, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in anhydrous methanol via the dropping funnel over 30-60 minutes.
-
After the addition is complete, slowly add triethylamine (2.2 equivalents) to the reaction mixture. Caution: Gas evolution (CO₂) will occur.[6] Ensure adequate ventilation and headspace in the reactor.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 4: Work-up and Isolation
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the resulting residue, add water and dichloromethane (DCM).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. For large-scale production, recrystallization is the preferred method.[7]
Process Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Reactant Molar Ratios | ||
| 2,4-Diaminopyridine | 1.0 eq | Limiting reagent |
| HCl | 1.0 eq | Selective mono-protonation |
| (Boc)₂O | 1.05 eq | Ensures complete reaction of the free amine |
| Triethylamine | 2.2 eq | Neutralizes HCl and the carbamic acid proton |
| Reaction Conditions | ||
| Protonation Temperature | 0-10 °C | Controls exothermicity |
| Boc Protection Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate |
| Reaction Time | 4-6 hours | Typically sufficient for completion |
| Expected Yield | 75-85% | Based on analogous selective mono-protection reactions |
| Purity (after purification) | >98% (by HPLC) |
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: As a preliminary indicator of purity.
Safety Considerations
Large-scale chemical synthesis requires strict adherence to safety protocols.
-
2,4-Diaminopyridine: Toxic if swallowed or in contact with skin.[8] Causes skin and eye irritation. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid and an irritant.[9] Handle in a well-ventilated area away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate PPE.
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated fume hood.
-
General Precautions: The Boc protection reaction generates carbon dioxide gas, which can cause pressure buildup in a closed system.[6] Ensure the reaction vessel is adequately vented.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by HPLC. Ensure anhydrous conditions. |
| Loss of product during work-up | Optimize extraction and purification steps. | |
| Formation of Di-Boc Product | Excess Boc₂O or insufficient acid | Carefully control the stoichiometry of reagents. Ensure complete mono-protonation before adding Boc₂O. |
| Incomplete Protonation | Insufficient acid | Use exactly one equivalent of a strong acid. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the principles of selective amine protection, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of drug discovery and development programs.
References
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society. [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). Synthetic Communications. [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]
-
SAFETY DATA SHEET - Di-tert-butyl dicarbonate. (2015). CDMS.net. [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). PMC - PubMed Central. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry. [Link]
-
High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. (2008). ResearchGate. [Link]
-
tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. (2008). PubMed. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). PMC - PubMed Central. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
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- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note: Strategic Purification of Reaction Products from tert-butyl N-(4-aminopyridin-2-yl)carbamate
An Application Guide for Researchers and Drug Development Professionals
Abstract
tert-butyl N-(4-aminopyridin-2-yl)carbamate is a pivotal building block in medicinal chemistry, valued for its differentially protected diamine structure. The primary amine at the C4 position serves as a versatile nucleophilic handle for diversification, while the tert-butyloxycarbonyl (Boc) protected amine at the C2 position allows for subsequent orthogonal deprotection and functionalization. However, the inherent basicity of the pyridine ring and the acid-labile nature of the Boc group present a significant challenge for product purification. This guide provides a detailed analysis of purification strategies, including optimized protocols for reaction work-up, flash column chromatography, and recrystallization, designed to preserve the integrity of the Boc protecting group and achieve high product purity.
Introduction: The Purification Conundrum
The synthetic utility of this compound lies in the reactivity of its 4-amino group. Reactions such as acylations, alkylations, or couplings predominantly occur at this site, yielding products that retain the acid-sensitive Boc group. The core challenge in purifying these products stems from two opposing chemical properties:
-
Basicity: The pyridine nitrogen (pKa of pyridinium ≈ 5.2) and the product's newly formed amine/amide functionality can be protonated.[1] This property is often exploited for extractive purification.
-
Acid-Lability: The Boc group is highly susceptible to cleavage under acidic conditions, readily hydrolyzing to release the free amine, CO₂, and tert-butanol.[2][3] Strong acids like HCl or TFA can cause complete deprotection, even at room temperature.[2]
A successful purification strategy must navigate this dichotomy, removing reagents and byproducts without compromising the Boc group's integrity. This note details field-proven methods to achieve this balance.
Foundational Step: The Post-Reaction Aqueous Work-up
A robust aqueous work-up is the first and most critical purification step. Its purpose is to remove water-soluble reagents (e.g., excess base like triethylamine, coupling agents like EDCI) and salts formed during the reaction. The choice of aqueous wash solutions is paramount to avoid premature deprotection.
Protocol 2.1: Standard Neutral/Basic Work-up
This protocol is the recommended starting point for most reactions involving the 4-amino group.
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent in which the product is soluble (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM)).
-
Aqueous Wash - Step 1 (Water): Transfer the diluted mixture to a separatory funnel and wash with deionized water (1 x volume of the organic layer). This removes the bulk of highly water-soluble impurities.
-
Aqueous Wash - Step 2 (Bicarbonate): Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume).
-
Causality: This step is crucial for neutralizing any residual acidic species or catalysts from the reaction. By maintaining a basic pH, it actively protects the Boc group from acid-catalyzed hydrolysis.
-
-
Aqueous Wash - Step 3 (Brine): Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume).
-
Causality: Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up any emulsions, facilitating a cleaner phase separation.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude material is now ready for further purification.
Primary Purification Method: Flash Column Chromatography
Flash column chromatography is the most versatile and widely used technique for purifying products derived from this compound.[4][5][6] The key to success lies in selecting an appropriate solvent system (mobile phase) that provides good separation between the product, starting material, and any non-polar byproducts on a silica gel stationary phase.
Workflow for Chromatographic Purification
Caption: General Workflow for Flash Chromatography.
Solvent System Selection
The polarity of the product will be higher than the starting material if a polar group was introduced. A typical approach is to use a binary solvent system of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). For more polar products, a system of Dichloromethane and Methanol may be required.
-
Thin-Layer Chromatography (TLC) is essential for optimizing the solvent system before running the column. The ideal system should give the product a retention factor (Rƒ) of ~0.25-0.35 .
| Product Type Example | Starting Solvents (Non-polar:Polar) | Modifiers | Typical Ratio |
| N-alkylation product | Hexanes : Ethyl Acetate | - | 70:30 to 50:50 |
| N-acylation product | Hexanes : Ethyl Acetate | - | 60:40 to 30:70 |
| Products from coupling reactions | Dichloromethane : Methanol | 0.5-1% Triethylamine (TEA) | 98:2 to 95:5 |
-
Expert Insight: The addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is highly recommended. This deactivates the acidic silanol groups on the silica gel surface, preventing protonation of the pyridine nitrogen and reducing "tailing" or streaking of the compound on the column. This results in sharper peaks and better separation.
Protocol 3.1: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase. Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to loading the sample as a concentrated liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the pre-determined solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes. The fraction size should be appropriate for the scale of the column (e.g., 10-20 mL fractions for a 40g column).
-
Analysis: Spot every few fractions on a TLC plate. Develop the plate in the mobile phase and visualize under UV light.
-
Isolation: Combine the fractions that contain the pure product, as determined by TLC. Concentrate the combined fractions using a rotary evaporator to yield the purified product.
Alternative Method: Purification by Recrystallization
For reaction products that are stable, crystalline solids at room temperature, recrystallization is a powerful and cost-effective method for achieving very high purity.[7][8] The principle relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures.[7]
Workflow for Recrystallization
Caption: Protocol for Purification by Recrystallization.
Solvent Selection for Recrystallization
The ideal solvent is one in which the product has high solubility at an elevated temperature but low solubility at room temperature or below. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Common Solvents to Screen:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Toluene
-
Binary mixtures (e.g., EtOAc/Hexanes, EtOH/Water)
Protocol 4.1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Continue adding the solvent dropwise until the solid just dissolves. Do not add excess solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Crystallization: As the solution cools, pure crystals of the product should form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization at room temperature is complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Special Case: Purification after Boc-Deprotection
Following a successful reaction and purification of the Boc-protected product, the next synthetic step is often the removal of the Boc group to reveal the 2-amino functionality. This is typically achieved with a strong acid like TFA or HCl in a solvent like DCM.[2] The resulting product is a 2,4-diaminopyridine derivative, which is significantly more basic and polar than its precursor.
A highly efficient method for simultaneous deprotection and purification utilizes a strongly acidic ion-exchange resin.[9]
Protocol 5.1: Resin-Based Deprotection and Capture
-
Reaction: Dissolve the Boc-protected compound in a suitable solvent (e.g., Methanol, Dichloromethane).
-
Resin Addition: Add a strongly acidic ion-exchange resin (e.g., Amberlyst 15). The resin serves as both the acid catalyst for deprotection and a solid support to "capture" the newly formed, basic diamine product.[9]
-
Incubation: Stir the mixture at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Purification: Filter the reaction mixture. The resin beads, now containing the protonated product, are retained on the filter. Wash the resin extensively with the reaction solvent (e.g., Methanol) to remove all non-basic impurities and byproducts (like tert-butanol).
-
Elution: To release the pure product, wash the resin with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The basic solution neutralizes the product, releasing it from the resin.
-
Isolation: Collect the basic filtrate and concentrate it in vacuo to obtain the pure 2,4-diaminopyridine derivative.
References
-
Liu, Y-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (1997). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
- Google Patents. (2012). CN102936220A - BOC protection method for aminopyridine.
-
Royal Society of Chemistry. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]
-
ResearchGate. (2021). Extraction of pyridine using systems based on water-soluble polymers. Available at: [Link]
- Google Patents. (2013). CN102936220B - BOC protection method for aminopyridine.
-
Reddit. (2022). Removing Pyridine : r/chemistry. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
National Institutes of Health. (2016). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
National Institutes of Health. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Available at: [Link]
-
Royal Society of Chemistry. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry. Available at: [Link]
-
PubMed. (2002). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Available at: [Link]
-
National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Available at: [Link]
- Google Patents. (2010). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
AdooQ BioScience. (n.d.). tert-Butyl N-[(2S)-2-(4-aminophenyl)-2-hydroxy-ethyl]carbamate 95%. Available at: [Link]
-
Amerigo Scientific. (n.d.). tert-Butyl (2-Aminopyrin-4-yl)carbamate. Available at: [Link]
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Application Notes and Protocols for Monitoring Reactions with tert-butyl N-(4-aminopyridin-2-yl)carbamate
Introduction: The Significance of Monitoring tert-butyl N-(4-aminopyridin-2-yl)carbamate Reactions
This compound is a key intermediate in medicinal chemistry and drug development, frequently employed in the synthesis of complex heterocyclic scaffolds. Its structure incorporates a pyridine ring with two distinct amino groups: one is a free, nucleophilic primary amine at the 4-position, and the other is a carbamate-protected amine at the 2-position. This differential protection allows for selective functionalization, making it a valuable building block for creating targeted therapeutics.
Given its role in multi-step syntheses, the ability to accurately monitor reactions involving this intermediate is paramount. Incomplete reactions, side-product formation, or unintended deprotection of the acid-labile tert-butyloxycarbonyl (Boc) group can significantly impact yield, purity, and the overall success of a synthetic campaign. This guide provides a comprehensive overview of robust analytical techniques for real-time monitoring of reactions involving this compound, ensuring process control and leading to higher quality products.
We will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each technique, we will not only provide step-by-step protocols but also explain the underlying principles that govern their effectiveness in the context of this specific molecule.
I. Thin-Layer Chromatography (TLC): A Rapid First-Line Assessment
TLC is an indispensable tool for the qualitative monitoring of reactions involving this compound. Its speed, simplicity, and low cost make it ideal for quickly assessing reaction progression, identifying the presence of starting material, and visualizing the formation of new products. The key to successful TLC monitoring lies in the significant polarity difference between the starting material and its potential products. For instance, in an acylation reaction at the 4-amino position, the resulting amide will be less polar than the starting diamine, leading to a higher Retention Factor (Rf) value.
Core Principle: Polarity-Based Separation
The separation on a TLC plate is governed by the partitioning of the analyte between the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent system). More polar compounds adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Rf value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf.[1]
Protocol for TLC Monitoring
Objective: To qualitatively monitor the conversion of this compound to its reaction product.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The optimal ratio will depend on the specific reaction.
-
Visualization agents: UV lamp (254 nm), and a ninhydrin or potassium permanganate stain.
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting:
-
On the baseline, apply a small spot of the starting material solution (co-spot).
-
Next to it, apply a small spot of the reaction mixture.
-
It is also good practice to spot the starting material and reaction mixture on top of each other in a third lane to aid in identification.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The pyridine ring in the molecule will allow for UV visualization. Circle the visible spots with a pencil.
-
For reactions involving the free amine, a ninhydrin stain can be used. Gently dip the plate into the ninhydrin solution and heat with a heat gun. The presence of a primary amine will be indicated by the appearance of a colored spot.[2]
-
Alternatively, a potassium permanganate stain can be used for general visualization of organic compounds.
-
-
Interpretation: Compare the spots of the reaction mixture to the starting material. A successful reaction will show the disappearance or significant reduction in the intensity of the starting material spot and the appearance of a new spot with a different Rf value.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated. The compound is highly polar and interacting strongly with the silica. | Dilute the sample before spotting. Add a small amount (0.5%) of triethylamine to the mobile phase to reduce streaking of basic compounds like amines. |
| Rf values are too low | Mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| Rf values are too high | Mobile phase is too polar. | Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).[3] |
II. High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
For a quantitative understanding of reaction kinetics and final product purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It offers superior resolution and sensitivity compared to TLC, allowing for the accurate determination of the relative concentrations of starting materials, intermediates, and final products.
Core Principle: Hydrophobicity-Based Separation
In RP-HPLC, the stationary phase is non-polar (commonly C18-modified silica), and the mobile phase is polar. Separation is based on the hydrophobic character of the analytes. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times. More polar compounds are eluted more quickly. The use of a gradient, where the concentration of the organic solvent in the mobile phase is increased over time, allows for the efficient elution of compounds with a wide range of polarities.[4]
Protocol for RP-HPLC Analysis
Objective: To quantitatively determine the purity of this compound and monitor its conversion in a reaction.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard choice for good resolution of small organic molecules. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds like aminopyridines.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is suitable for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Pyridine and its derivatives exhibit strong UV absorbance around this wavelength.[5][6] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the desired product can be calculated as the area of its peak divided by the total area of all peaks, expressed as a percentage.
-
Reaction conversion can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
III. Liquid Chromatography-Mass Spectrometry (LC-MS): Structural Confirmation
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unambiguous identification of reaction components based on their mass-to-charge ratio (m/z). This technique is particularly useful for confirming the identity of the desired product and identifying any unexpected side products.
Core Principle: Mass-Based Detection
After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source (typically electrospray ionization, ESI). The molecules are ionized, and the mass analyzer separates these ions based on their m/z. The resulting mass spectrum provides the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information.[]
Workflow for Reaction Monitoring by LC-MS
Caption: LC-MS workflow for reaction analysis.
Protocol for LC-MS Analysis
Objective: To confirm the molecular weight of the product and identify any byproducts.
Instrumentation and Materials:
-
LC-MS system with an ESI source
-
LC parameters are similar to the HPLC protocol, but formic acid is often preferred over TFA as it is more compatible with MS detection.
Procedure:
-
LC Method: Use a similar gradient and column as described in the HPLC protocol. Replace TFA with 0.1% formic acid in both mobile phases A and B.
-
MS Parameters:
-
Ionization Mode: Positive ESI is generally suitable for aminopyridines as they readily accept a proton.
-
Scan Range: Set a mass range that encompasses the expected molecular weights of the starting material and products (e.g., m/z 100-500).
-
Expected Ions:
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and product to monitor their elution.
-
Examine the mass spectra of the peaks to confirm their identity.
-
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous confirmation of the final product's constitution and stereochemistry. Both ¹H and ¹³C NMR are crucial for a complete characterization.
Core Principle: Nuclear Spin in a Magnetic Field
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
Expected Spectral Features and Interpretation
¹H NMR:
-
Boc Group: A characteristic singlet at approximately 1.5 ppm, integrating to 9 protons.[10]
-
Pyridine Ring Protons: The aromatic protons will appear as distinct signals in the region of 6.0-8.5 ppm. Their chemical shifts and coupling patterns will change upon substitution at the 4-amino position.
-
Amine Protons: The NH protons will appear as broad signals. The chemical shift is variable and depends on the solvent and concentration.
¹³C NMR:
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will be in the range of 153-156 ppm.[10][11]
-
Pyridine Ring Carbons: Aromatic carbons will resonate in the region of 100-160 ppm.
Protocol for NMR Sample Preparation and Analysis
Objective: To confirm the structure of the purified product.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.
-
Data Analysis:
-
Assign the peaks in the spectra to the corresponding atoms in the expected structure.
-
Confirm that the integration of the ¹H signals corresponds to the number of protons in the molecule.
-
Compare the observed chemical shifts with those of the starting material and literature values for similar compounds to confirm the transformation.[10][12]
-
Conclusion: An Integrated Approach to Reaction Monitoring
A multi-faceted analytical approach is key to successfully monitoring reactions involving this compound. TLC provides rapid, qualitative feedback, while HPLC offers robust quantitative data on purity and conversion. LC-MS is invaluable for confirming molecular weights and identifying unknown species, and NMR provides the definitive structural proof of the final product. By judiciously applying these techniques, researchers can ensure the integrity of their synthetic processes, leading to the efficient and reliable production of high-quality target molecules.
References
-
Supporting Information for "Glycerol as a green solvent for N-Boc protection of amines". (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
Grira, K. (2019, March 4). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
The results of the retention factor analysis of thin-layer chromatography with n-hexane eluent:ethyl acetate (6:4). (n.d.). ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated Aldehyde Isoprenylation. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Masevhe, M. V., et al. (2016). Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collected from four different districts of Limpopo province, South Africa. Journal of Chemical and Pharmaceutical Research, 8(2), 79-84. Retrieved from [Link]
-
Ryzhkina, I., et al. (2021). The absorption spectra of the 4-AP systems. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-boc-4-aminopyridine. PubChem. Retrieved from [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2216. Retrieved from [Link]
-
Foyn, H., Jones, P., & Falnes, P. Ø. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Biochemistry, 10, 23. Retrieved from [Link]
-
Vasanthakumar, G. R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 43(10), 1381-1391. Retrieved from [Link]
-
Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. (2024). ResearchGate. Retrieved from [Link]
-
Dittmar, T., & Koch, B. P. (Eds.). (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Ogoshi, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4485. Retrieved from [Link]
-
Do, B., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11-12), 599-603. Retrieved from [Link]
-
Koppuravuri, N. P., & A, A. (2020). Sensitive liquid chromatography-mass spectrometry method for the quantification of amifampridine in plasma using liquid-liquid extraction technique. Drug Invention Today, 13(3), 396-401. Retrieved from [Link]
-
Harshalatha, M., et al. (2020). Development and validation of a new stability indicating RP-HPLC method for the estimation of Amifampridine in bulk and pharmaceutical dosage form. Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7203-7210. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Reaction Yields with tert-butyl N-(4-aminopyridin-2-yl)carbamate
Welcome to the Technical Support Center for tert-butyl N-(4-aminopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this di-functionalized pyridine and ultimately improve your reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested advice.
Understanding the Reagent: A Tale of Two Nitrogens
The primary challenge in harnessing the synthetic potential of this compound lies in its bifunctional nature. The molecule possesses two distinct nitrogen nucleophiles: a free 4-amino group and a Boc-protected 2-amino group. The electronic properties of the pyridine ring influence the reactivity of both sites. The 4-amino group is generally more nucleophilic and poised for reactions like N-arylation. However, the 2-position, being ortho to the ring nitrogen, can also participate in certain transformations, especially under forcing conditions or with specific catalyst systems. Achieving high yields and chemoselectivity is therefore a matter of carefully controlling reaction conditions to favor transformation at the desired position.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Issue 1: Low Yield in Buchwald-Hartwig N-Arylation at the 4-Position
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and it's a common choice for arylating the 4-amino group of our substrate.[1] However, several factors can lead to disappointing yields.
Possible Causes & Solutions:
-
Catalyst System Inefficiency: The choice of palladium precursor and ligand is critical.[2]
-
Explanation: The ligand's steric and electronic properties dictate the stability and reactivity of the palladium complex throughout the catalytic cycle, from oxidative addition to reductive elimination.[1] For electron-rich and potentially coordinating substrates like aminopyridines, a well-chosen ligand is paramount.
-
Solution: Employ modern, bulky, and electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos. These are often supplied as pre-formed palladium catalysts (e.g., G3 or G4 palladacycles), which can offer greater reliability and activity.[3]
-
-
Inappropriate Base Selection: The base plays a crucial role in deprotonating the amine nucleophile.[3]
-
Explanation: A base that is too weak will not efficiently generate the active amine nucleophile. Conversely, a base that is too strong or has nucleophilic character can lead to side reactions or degradation of the starting material.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are generally effective.[4] For substrates with base-sensitive functional groups, consider weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), potentially with an increase in reaction temperature.
-
-
Side Reactions: The most common side reactions in Buchwald-Hartwig aminations are hydrodehalogenation of the aryl halide and homocoupling of the starting materials.[3]
-
Explanation: Hydrodehalogenation occurs when the aryl halide is reduced, while homocoupling is the dimerization of either the aryl halide or the amine. These are often promoted by catalyst decomposition or unfavorable reaction kinetics.
-
Solution: To minimize these side reactions, ensure your reaction setup is rigorously deoxygenated and uses anhydrous solvents. Optimizing the catalyst loading and reaction temperature can also be beneficial. Sometimes, a slight excess of the amine coupling partner can suppress aryl halide homocoupling.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Chemoselectivity and Double Arylation
A significant challenge is achieving selective N-arylation at the 4-position without any reaction at the 2-(Boc-amino) nitrogen.
Possible Causes & Solutions:
-
Reaction at the 2-Position: Under harsh conditions, the Boc-protected amine can also undergo arylation.
-
Explanation: While the Boc group is a robust protecting group, it is not completely inert. At elevated temperatures and with highly active catalyst systems, C-N bond formation at the 2-position can occur, leading to a mixture of products.
-
Solution: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. This may involve screening different ligands and bases to find a system that is selective for the more nucleophilic 4-amino group. Using a slight excess of the this compound (e.g., 1.2 equivalents) relative to the aryl halide can also help to minimize diarylation.
-
Logical Workflow for Optimizing Chemoselectivity
Caption: A decision-making workflow for improving chemoselectivity in N-arylation reactions.
Issue 3: Challenges in Suzuki-Miyaura Coupling
While less common for direct amination, you might be using a derivative of this compound in a Suzuki-Miyaura cross-coupling reaction, for instance, a borylated version.
Possible Causes & Solutions:
-
Decomposition of the Boronic Acid/Ester: Boronic acids and their esters can be unstable under certain conditions.[5]
-
Explanation: Protodeborylation (replacement of the boryl group with a hydrogen atom) is a common side reaction, particularly in the presence of water or acidic/basic conditions.
-
Solution: Use anhydrous solvents and reagents. The choice of base is also critical; potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings. If protodeborylation is a persistent issue, consider using a more stable boronic ester, such as a pinacol or MIDA ester.
-
-
Catalyst Inhibition: The nitrogen atoms on the pyridine ring can coordinate to the palladium center and inhibit catalysis.
-
Explanation: The lone pairs on the pyridine nitrogen and the amino groups can act as ligands, potentially displacing the desired phosphine ligand and deactivating the catalyst.
-
Solution: Employing bulky, electron-rich phosphine ligands can mitigate this issue by sterically discouraging the coordination of the pyridine substrate to the palladium center.
-
Data Presentation: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | Good to Excellent | [3] |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 | Moderate to Good | [2] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Good | [6] |
| Suzuki-Miyaura | PdCl₂(dppf) | - | K₃PO₄ | DMF | 80 | Good to Excellent | [7] |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Issue 4: Difficulty with Boc Deprotection
After a successful coupling reaction, the final step is often the removal of the Boc protecting group.
Possible Causes & Solutions:
-
Incomplete Deprotection: The Boc group is not being fully cleaved.
-
Explanation: While typically acid-labile, the efficiency of Boc deprotection can be influenced by the steric and electronic environment of the carbamate.
-
Solution: The most common reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] If this is not effective, using a stronger acid like hydrochloric acid (HCl) in dioxane or methanol is a good alternative. Ensure you are using a sufficient excess of the acid.
-
-
Degradation of the Product: The desired product is not stable to the acidic deprotection conditions.
-
Explanation: Some functional groups on the newly introduced aryl ring or the pyridine itself might be sensitive to strong acids.
-
Solution: If your product is acid-sensitive, consider milder deprotection methods. Heating the Boc-protected compound in a solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect thermal deprotection.[9] Alternatively, methods using oxalyl chloride in methanol have been reported for mild deprotection.[10]
-
Experimental Protocol: Standard Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM to remove residual TFA.
-
If necessary, neutralize the resulting TFA salt by dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Dry the organic layer, concentrate, and purify if needed.
Frequently Asked Questions (FAQs)
Q1: At which position is this compound more reactive in N-arylation reactions?
A1: The 4-amino group is generally more nucleophilic and therefore more reactive towards electrophiles and in transition metal-catalyzed cross-coupling reactions compared to the Boc-protected 2-amino group. The Boc group significantly reduces the nucleophilicity of the nitrogen it is attached to. However, to ensure high selectivity, it is crucial to use the mildest possible reaction conditions that still provide a good yield.
Q2: Can I perform a second N-arylation on the 2-position after deprotecting the Boc group?
A2: Yes, this is a common strategy. After the initial N-arylation at the 4-position, the Boc group can be removed to reveal the free 2-amino group. A second, different aryl group can then be introduced at this position using another cross-coupling reaction, allowing for the synthesis of unsymmetrically substituted N,N'-diaryl-2,4-diaminopyridines. This is an example of an orthogonal protection strategy.[11]
Q3: What is the best way to purify the products of these reactions?
A3: Column chromatography on silica gel is the most common method for purifying the products of both the cross-coupling and deprotection steps. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can be beneficial for improving the chromatography of basic pyridine compounds by reducing tailing on the silica gel.
Q4: Are there any specific safety precautions I should take when working with these reactions?
A4: Standard laboratory safety practices should always be followed. Specifically for the reactions discussed:
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They also have unpleasant odors and should be used in a well-ventilated fume hood.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment.
-
Solvents: Anhydrous and degassed solvents are often required. Take appropriate precautions when working with flammable organic solvents.
-
Deprotection: Strong acids like TFA and HCl are highly corrosive. Handle them in a fume hood with appropriate gloves and eye protection.
Visualizing the Core Concepts
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
- University of Bristol. (n.d.).
- BenchChem. (2025).
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 1027–1039.
- Gholinejad, M., & Nájera, C. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC advances, 11(8), 4567–4595.
- ResearchGate. (n.d.).
- Fiveable. (n.d.). Orthogonal Protection Definition.
- El-Sattar, N. E. A., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3174.
- Wikipedia. (2023).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Klapars, A., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 2184–2187.
- van den Bos, L. J., et al. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic letters, 9(20), 3941–3944.
- Singh, S., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 44(32), 13697-13701.
- Scott, J. P., & Snieckus, V. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of organic chemistry.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- CoLab. (2024).
- Reddy, B. V. S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic letters, 10(17), 3845–3848.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Li, X. (2024).
- Al-Masri, Z., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules (Basel, Switzerland), 19(12), 20638–20649.
- UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- National Institutes of Health. (2011). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines.
- ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection.
- National Institutes of Health. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- PubMed. (2013).
- National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)
- ResearchGate. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- National Institutes of Health. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- MDPI. (2021).
- PubMed. (2004).
- PubMed. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- PubMed. (2012).
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Wiley Analytical Science. (2019).
- Royal Society of Chemistry. (2019).
- PubMed. (2014). Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Synthesis of tert-butyl N-(4-aminopyridin-2-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-butyl N-(4-aminopyridin-2-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. The selective mono-N-Boc protection of 2,4-diaminopyridine presents a unique set of challenges, primarily centered around achieving regioselectivity and minimizing the formation of the di-protected byproduct. This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.
Core Synthesis Overview
The primary challenge in synthesizing this compound is the selective protection of the C2-amino group in the presence of the more nucleophilic C4-amino group. A naive approach using standard basic conditions often leads to a mixture of products. The most reliable methods exploit the differential basicity of the two amino groups through controlled protonation.[1] The C4-amino group is more basic and therefore protonated preferentially, deactivating it towards electrophilic attack by di-tert-butyl dicarbonate (Boc₂O). This leaves the less basic C2-amino group available for reaction.
Caption: General reaction scheme for the selective mono-Boc protection of 2,4-diaminopyridine.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. I see mostly unreacted 2,4-diaminopyridine by TLC/LC-MS. What's wrong?
A: This issue typically points to problems with reaction setup, reagent quality, or insufficient activation of the electrophile.
-
Pillar 1: Causality
-
Inactive Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) can slowly decompose upon exposure to moisture, hydrolyzing into tert-butanol and carbon dioxide.[2] Old or improperly stored Boc₂O will have significantly reduced activity.
-
Incomplete Protonation/Equilibration: The selective protonation step is crucial. If less than a full equivalent of acid is used, or if the mixture is not allowed to equilibrate, a significant portion of the highly reactive C4-amino group remains free. This can lead to complex mixtures or, if conditions are too mild, no reaction.
-
Solvent Issues: The starting material, 2,4-diaminopyridine hydrochloride salt, has limited solubility in purely non-polar aprotic solvents. The reaction requires a solvent system, such as methanol (MeOH) or aqueous methanol, that can dissolve the salt to allow the subsequent reaction to occur.[1]
-
-
Pillar 2: Solutions & Protocol Validation
-
Verify Reagent Quality: Use a fresh bottle of Boc₂O or verify the purity of your existing stock. A simple quality check is to observe its physical state; it should be a clear liquid or a low-melting solid (melts around 22-24 °C).[3]
-
Ensure Accurate Stoichiometry: Carefully measure exactly one equivalent of a strong acid (e.g., HCl, either as a gas or a standardized solution).
-
Optimize Reaction Conditions: Follow a validated protocol that ensures solubility and proper equilibration time after acid addition.
-
| Parameter | Recommendation | Rationale |
| Solvent | Methanol or 50% aq. Methanol | Ensures solubility of the 2,4-diaminopyridine hydrochloride salt.[1] |
| Acid | 1.0 equivalent of HCl | Selectively protonates the more basic C4-amino group, deactivating it. |
| Equilibration | Stir for 30-60 min at room temp after HCl addition | Allows the protonation equilibrium to be fully established before adding Boc₂O.[1] |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. |
Q2: I'm forming a significant amount of the di-protected byproduct. How can I improve selectivity for the desired mono-Boc product?
A: This is the most common problem and is a direct failure of regioselectivity control.
-
Pillar 1: Causality
-
Excess Boc₂O: Using more than 1.0-1.1 equivalents of Boc₂O will inevitably lead to the protection of both amino groups, especially if the reaction is slow and the Boc₂O has time to react with the less reactive, protonated C4-amino group.
-
Incorrect Basicity Control: If a base is added after the initial protonation step, it can deprotonate the C4-ammonium salt, regenerating the highly nucleophilic C4-amino group, which will then react rapidly with any remaining Boc₂O. The goal of the acid is to keep the C4-amine "locked" as a salt.
-
Prolonged Reaction Times/High Temperatures: Forcing the reaction for extended periods or at high temperatures can overcome the deactivation of the C4-ammonium salt, leading to the di-Boc byproduct.
-
-
Pillar 2: Solutions & Protocol Validation The key is to leverage the difference in basicity between the two amino groups. The C4-amino group is more basic than the C2-amino group. By adding one equivalent of acid, you selectively protonate the C4-position.
Caption: Mechanism of selectivity via mono-protonation.
Recommended Actions:
-
Strict Stoichiometric Control: Use no more than 1.0 equivalent of Boc₂O. It is better to have some unreacted starting material than to form the hard-to-remove di-Boc byproduct.
-
Maintain Acidic Conditions: Do not add any base during the Boc-protection step. The work-up should involve neutralization after the reaction is complete to isolate the product.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction once the starting material is consumed or the rate of product formation plateaus (typically 1-3 hours).
-
Q3: I'm struggling with the work-up and purification. The product is difficult to separate from the starting material.
A: The polarity of the starting material, product, and di-Boc byproduct are different but can be close enough to make purification challenging without an optimized procedure.
-
Pillar 1: Causality
-
Polarity Overlap: The polarities follow this general trend: 2,4-Diaminopyridine (very polar) > Product (moderately polar) > Di-Boc byproduct (least polar). The starting material can streak badly on silica gel. The product and starting material can co-elute if the solvent system is not optimized.
-
Incorrect Work-up pH: The product has a free amino group and is basic. If you attempt to extract it from an acidic aqueous layer into an organic solvent, it will remain in the aqueous phase as a salt. The pH of the aqueous layer must be adjusted to be basic (>10) to ensure the product is in its free-base form for extraction.
-
-
Pillar 2: Solutions & Protocol Validation A carefully planned work-up and chromatography protocol is essential.
Caption: Logical troubleshooting flow based on reaction outcome.
Optimized Purification Protocol:
-
Quench & Solvent Removal: After the reaction is complete, evaporate the methanol.
-
Initial Wash: Add diethyl ether to the residue. The desired product's hydrochloride salt and unreacted starting material salt are insoluble, while the non-polar di-Boc byproduct and excess Boc₂O will dissolve in the ether. Decant or filter to remove the ether layer.[1] This step is crucial for removing the least polar impurity.
-
Basify and Extract: Dissolve the solid residue in water. Adjust the pH to >10 with a base like 2N NaOH. This deprotonates the product and any remaining starting material. Extract the aqueous layer multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: A gradient elution is highly recommended. Start with a less polar system (e.g., 100% DCM or 98:2 DCM:MeOH) and gradually increase the polarity by adding more methanol. This will elute the last traces of di-Boc byproduct first, followed by the desired product, leaving the highly polar starting material on the column.
-
-
Appendix: Validated Experimental Protocol
This protocol is synthesized from best practices for selective mono-protection of diamines.[1]
Materials:
-
2,4-Diaminopyridine
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), standardized solution or gas
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH), 2N solution
-
Dichloromethane (DCM)
-
Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Protonation:
-
In a round-bottom flask, dissolve 2,4-diaminopyridine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add exactly 1.0 equivalent of HCl (as a solution in MeOH or another suitable solvent).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete equilibration.
-
-
Boc Protection:
-
Cool the reaction mixture back down to 0 °C.
-
Add di-tert-butyl dicarbonate (1.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add diethyl ether to the residue and stir vigorously. Filter the solid and discard the ether filtrate (this removes the di-Boc byproduct).
-
Dissolve the collected solid in water and basify to pH > 10 using 2N NaOH.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel using a gradient of 1% to 10% Methanol in Dichloromethane.
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
References
-
Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Gutiérrez-García, J., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 67-72. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). chem.libretexts.org. [Link]
-
Pope, B. M., et al. (1979). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 58, 43. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with tert-butyl N-(4-aminopyridin-2-yl)carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-butyl N-(4-aminopyridin-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile synthetic intermediate. We will explore the physicochemical properties of this compound and provide practical, field-tested solutions to common solubility issues encountered during reaction, workup, and purification.
Compound Overview & Solubility Profile
This compound is a key building block in medicinal chemistry. Its structure incorporates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar aminopyridine core. This duality in its structure is the primary cause of its often-tricky solubility behavior. The presence of two basic nitrogen atoms—the pyridine ring nitrogen and the 4-position amino group—makes its aqueous solubility highly dependent on pH.[1][2]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [3] |
| Molecular Weight | 209.25 g/mol | [3] |
| Appearance | Typically an off-white to pale yellow solid | General Observation |
| Predicted pKa | The 4-amino group and pyridine nitrogen are basic. The conjugate acid pKa is estimated to be in the range of 4-7, similar to other aminopyridines.[2][4] | [2][4] |
| Aqueous Solubility | Sparingly soluble to slightly soluble in neutral water. Solubility increases significantly in acidic conditions (pH < 4). | [2][4] |
| Organic Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and dichloromethane (DCM). Limited solubility in non-polar solvents like hexanes and ether. | [4][5] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen reaction solvent (e.g., THF, Dichloromethane). What are my immediate options?
A1: This is a common issue. Your first step should be gentle heating (e.g., to 35-40°C), as many dissolution processes are endothermic. If heating is ineffective or not suitable for your reaction, the next step is to introduce a co-solvent. For a reaction in a moderately polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), adding a small percentage (5-10% v/v) of a more polar solvent like Methanol or Dimethylformamide (DMF) can significantly enhance solubility without drastically altering the reaction environment.[6][7]
Q2: I'm observing precipitation or emulsion formation during aqueous workup and extraction. What is happening and how can I fix it?
A2: This behavior is almost always pH-related. The compound has two basic nitrogen atoms. In a neutral or basic aqueous layer (pH > 7), the compound is in its neutral, less water-soluble form, which is soluble in organic solvents like ethyl acetate or DCM. If the pH of the aqueous layer becomes acidic (pH < 4), the amino groups become protonated, forming a salt. This salt is highly polar and will preferentially move into the aqueous layer, or worse, precipitate at the interface if it's not fully soluble in either phase.
To resolve this: Ensure your aqueous layer is basic (pH 8-9) using a mild base like sodium bicarbonate (NaHCO₃) before extracting your product into the organic phase. This keeps the compound in its neutral state, maximizing its partitioning into the organic layer.[2][8]
Q3: I need to purify my compound by recrystallization, but it either dissolves completely in hot solvent or doesn't dissolve at all. How do I find a suitable solvent system?
A3: Finding the right recrystallization solvent is key. The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature. Given this compound's properties, a binary solvent system is often most effective.
-
Strategy: Dissolve your compound in a minimal amount of a "good" hot solvent in which it is highly soluble (e.g., methanol, ethanol, or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, heptane, or water) dropwise until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This method, known as hot filtration and controlled precipitation, is a standard technique for purifying organic compounds.[9]
Q4: Why is understanding the pKa of this compound critical for handling it?
A4: The pKa dictates the charge state of the molecule at a given pH. For this compound, the basic nitrogens can be protonated to form positively charged ions in acidic media. This pH-dependent ionization is the most critical factor governing its aqueous solubility.[8] Knowing this allows you to manipulate the pH to your advantage:
-
For Extraction: Keep pH > 7 to ensure the compound is neutral and partitions into your organic solvent.
-
For Purification: You can selectively extract acidic or neutral impurities by washing your organic layer with a dilute acid (e.g., 1M HCl). Your compound will move to the aqueous layer, while non-basic impurities remain in the organic phase. You can then re-basify the aqueous layer and re-extract your purified compound. This is a powerful purification technique known as an acid-base extraction.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Solubility for Homogeneous Reaction Conditions
Achieving a homogeneous reaction is critical for consistent kinetics and reliable outcomes. If your compound exhibits poor solubility in the primary reaction solvent, a systematic approach is required.
-
Setup: In separate small vials, place a small, equivalent amount of your compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from various classes (e.g., Toluene, THF, Acetonitrile, Dichloromethane, Methanol, DMF).
-
Observation at RT: Agitate the vials at room temperature for 5-10 minutes. Record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).
-
Heating: Gently heat the vials that showed partial or no solubility to 40-50°C. Record any changes.
-
Co-Solvent Test: For the most promising primary solvent (e.g., THF) where solubility is still limited, add a co-solvent (e.g., DMF) in 5% increments, observing for full dissolution.
-
Selection: Choose the solvent or co-solvent system that provides complete solubility under conditions compatible with your planned reaction. The use of co-solvents is a standard and highly effective technique for enhancing the solubility of poorly soluble compounds.[6][7]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
} caption: "Troubleshooting Workflow for Reaction Dissolution."
Guide 2: Leveraging pH for Efficient Aqueous Workup
Manipulating the pH is the most powerful tool for handling aminopyridine derivatives during extraction. The goal is to control the compound's charge state to dictate which phase it enters.
The equilibrium between the neutral and protonated forms of the compound can be shifted by altering the pH of the aqueous phase.
-
At Low pH (pH < 4): The amino groups are protonated, forming a water-soluble cation.
-
At High pH (pH > 7): The compound is in its neutral form, which is soluble in organic solvents.
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} caption: "Diagram of pH-Dependent Solubility and Phase Partitioning."
This protocol can be used to separate your basic product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). Your product, now protonated, will move into the aqueous layer. Collect the aqueous layer. Repeat the wash 1-2 times to ensure complete extraction.
-
Isolate Product: Combine the acidic aqueous layers in a clean flask.
-
Back-Extraction: While stirring, slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) to the aqueous layer until the pH is basic (pH > 8). You may see your product precipitate as a solid or oil.
-
Final Extraction: Add fresh ethyl acetate or DCM to the separatory funnel and extract the now-neutral product back into the organic phase. Collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your purified product. This method leverages the chemical properties of the molecule to achieve purification, a common strategy in organic synthesis.[6][9]
References
-
Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China. Retrieved from [Link]
-
Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 953-959. Retrieved from [Link]
-
Brown, C. K., et al. (2005). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies, 12(4), 6-11. Retrieved from [Link]
-
ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Serajuddin, A. T., & Rosoff, M. (1984). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 73(9), 1203-1208. Retrieved from [Link]
-
Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1433-1443. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Retrieved from [Link]
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ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
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ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 01(01), 18-38. Retrieved from [Link]
-
Frontiers. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry, 9, 642398. Retrieved from [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 1115-1137. Retrieved from [Link]
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ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Liquisolid Technique for Solubility Enhancement of Poorly Soluble Drug - A Brief Review. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
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-
PubMed. (n.d.). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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IUCr Journals. (n.d.). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(4-aminooxybutan-2-yl)carbamate. Retrieved from [Link]
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stability of tert-butyl N-(4-aminopyridin-2-yl)carbamate under different conditions
Welcome to the technical support center for tert-butyl N-(4-aminopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and robust protocols to assess the stability of this molecule under various laboratory conditions.
Introduction: Understanding the Molecule
This compound is a key bifunctional building block in medicinal chemistry and organic synthesis. Its structure comprises a 2,4-diaminopyridine core where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial for regioselective functionalization of the molecule. However, the stability of the Boc group and the aminopyridine core under different experimental conditions is a critical factor for successful synthesis, purification, and storage. This guide will delve into the stability profile of this compound and provide practical advice for its handling.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the use of this compound.
Q1: I am seeing a new, more polar spot on my TLC plate after leaving my reaction mixture in an acidic solution overnight. What is likely happening?
A: The most probable cause is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile in acidic conditions, leading to the formation of the free 2,4-diaminopyridine, which is significantly more polar and will exhibit a lower Rf value on a normal-phase TLC plate.
-
Causality: The mechanism of acidic deprotection involves the protonation of the carbamate's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[1][2]
-
Troubleshooting:
-
Minimize exposure to acid: If the deprotection is unintentional, neutralize the reaction mixture as soon as the desired transformation is complete.
-
Use milder acids: If some acidity is required for your reaction, consider using weaker acids or buffered systems.
-
Lower the temperature: Acid-catalyzed hydrolysis is temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of deprotection.
-
Q2: Can I heat my reaction mixture containing this compound? What are the risks?
A: Yes, you can heat reaction mixtures containing this compound, but with caution. The primary risk is the thermal cleavage of the Boc group. Thermolytic deprotection is a known method and typically occurs at temperatures above 100°C.[3][4]
-
Causality: At elevated temperatures, the Boc group can fragment into isobutylene, carbon dioxide, and the free amine without the need for an acid catalyst.[3]
-
Troubleshooting & Recommendations:
-
Temperature Control: If thermal deprotection is not desired, keep reaction temperatures below 80°C where the rate of thermal cleavage is generally low for most Boc-protected amines.
-
Solvent Choice: The rate of thermal deprotection can be solvent-dependent.[4] Non-polar aprotic solvents may be less prone to promoting thermal decomposition compared to polar protic solvents at high temperatures.
-
Reaction Time: Minimize the duration of heating to reduce the extent of potential degradation.
-
Q3: Is this compound stable to basic conditions?
A: Generally, yes. The Boc protecting group is known for its stability under a wide range of basic and nucleophilic conditions.[5] This makes it an excellent choice for reactions involving strong bases or nucleophiles where other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, would be cleaved.
-
Experimental Insight: This stability allows for selective deprotection strategies. For instance, if a molecule contains both a Boc and an Fmoc protected amine, the Fmoc group can be selectively removed with a base like piperidine while the Boc group remains intact.[6]
Q4: I am performing an oxidation reaction on another part of my molecule. Is the aminopyridine core of this compound susceptible to oxidation?
A: Yes, the aminopyridine core, particularly the free amino group, is susceptible to oxidation.[7] The pyridine ring itself can also be oxidized under harsh conditions.
-
Causality: Amino groups are electron-donating and can be readily oxidized by common laboratory oxidizing agents. The degradation of 4-aminopyridine, for example, can be initiated by an oxidative process.[8][9]
-
Recommendations:
-
Choice of Oxidant: Use mild and selective oxidizing agents if possible.
-
Protect the Free Amine: If the free 4-amino group is not the intended site of reaction, consider protecting it with a group that is stable to your oxidation conditions and can be removed orthogonally to the Boc group.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.
-
Q5: My sample of this compound has started to change color after being stored on the benchtop for a few weeks. What could be the cause?
A: The color change is likely due to slow degradation caused by exposure to light and/or air (oxidation).
-
Photostability: While some pyridine derivatives are used as photostabilizers, many can undergo photochemical reactions upon prolonged exposure to UV light.[10][11][12]
-
Oxidative Stability: As mentioned previously, the amino group is susceptible to oxidation.
-
Storage Recommendations:
-
Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
For long-term storage, keep it in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[13]
-
Stability Profile Summary
The following table provides a qualitative summary of the stability of this compound under various stress conditions.
| Condition | Stability | Primary Degradation Pathway | Key Considerations |
| Acidic | Labile | Cleavage of the Boc group | Rate is dependent on acid strength, concentration, and temperature. |
| Basic | Stable | N/A | Generally stable to a wide range of basic and nucleophilic reagents. |
| Thermal | Moderately Stable | Cleavage of the Boc group | Degradation is typically observed at temperatures > 100°C. |
| Oxidative | Susceptible | Oxidation of the free amino group and/or pyridine ring | Depends on the strength of the oxidizing agent. |
| Photolytic | Moderately Stable | Photochemical reactions of the pyridine ring and/or amino group | Avoid prolonged exposure to UV light. |
Experimental Protocols for Stability Assessment
The following are detailed protocols for conducting forced degradation studies to assess the stability of this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[14]
General Procedure for Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples before analysis by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. Compare the peak area of the parent compound to that of an unstressed control to determine the percentage of degradation.
Protocol 1: Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at room temperature.
-
Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute for analysis.
Protocol 2: Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at room temperature.
-
Withdraw samples at appropriate time intervals, neutralize with 1N HCl, and dilute for analysis.
Protocol 3: Thermal Stress
-
Place a sealed vial of the stock solution in an oven at 80°C.
-
Withdraw samples at appropriate time intervals, cool to room temperature, and analyze.
Protocol 4: Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals and analyze.
Protocol 5: Photostability
-
Expose a clear vial containing the stock solution to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples from both vials at appropriate time intervals and analyze.
Diagrams and Workflows
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Mechanism of Acid-Catalyzed Boc Deprotection
Sources
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- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
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- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
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- 13. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
preventing side product formation in tert-butyl N-(4-aminopyridin-2-yl)carbamate couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for coupling reactions involving tert-butyl N-(4-aminopyridin-2-yl)carbamate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate potential pitfalls and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
This compound is a valuable reagent in medicinal chemistry and materials science due to its dual nucleophilic sites: the 4-amino group and the 2-carbamate-protected amino group. This bifunctionality, while advantageous for building molecular complexity, presents a significant challenge in achieving selective functionalization. The primary hurdle is preventing undesired side reactions, such as double acylation or double arylation, which can lead to complex product mixtures, reduced yields, and purification difficulties. This guide will provide strategies to mitigate these issues and achieve high selectivity in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in coupling reactions with this compound?
A1: The most prevalent side products arise from the reaction at both nucleophilic sites. In acylation reactions, this leads to the formation of a di-acylated product. In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the formation of a bis-arylated product is a common issue. Additionally, in Buchwald-Hartwig reactions, side products from competing reactions like hydrodehalogenation of the aryl halide or β-hydride elimination can also be observed.[1]
Q2: Why is the 4-amino group generally more reactive than the 2-carbamate nitrogen?
A2: The 4-amino group is a primary amine and is generally more nucleophilic and less sterically hindered than the nitrogen of the tert-butyl carbamate at the 2-position. The Boc-protecting group at the 2-position provides significant steric bulk and also delocalizes the lone pair of the nitrogen through resonance, reducing its nucleophilicity.
Q3: Can I selectively deprotect the Boc group in the presence of other acid-labile protecting groups?
A3: Selective deprotection can be challenging. The Boc group is acid-labile, and its removal requires conditions that might also cleave other acid-sensitive groups. Orthogonal protection strategies are recommended if selective deprotection is required.[2][3] This involves choosing protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis).
Q4: What is the best general approach to favor mono-functionalization?
A4: The key is to control the stoichiometry of your reagents. Using a slight excess of the this compound relative to the coupling partner (acylating agent or aryl halide) can favor the mono-substituted product. Additionally, slow addition of the limiting reagent can help maintain a low concentration of the electrophile, further minimizing the chance of double addition.
Troubleshooting Guides
Issue 1: Formation of Bis-Arylated Side Product in Buchwald-Hartwig Amination
The formation of a diarylated product is a significant challenge in the Buchwald-Hartwig amination of this compound. This occurs when both the 4-amino group and the 2-carbamate nitrogen are arylated.
Root Cause Analysis:
The formation of the bis-arylated product is often a result of high catalyst reactivity, elevated temperatures, or prolonged reaction times, which can overcome the steric and electronic deactivation of the 2-position. The choice of ligand, base, and solvent also plays a crucial role in controlling selectivity.
Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical for controlling selectivity. Sterically hindered, electron-rich ligands can promote the desired mono-arylation.[4] Ligands like BrettPhos and Josiphos have been shown to prevent the over-arylation of primary amines. The development of specialized ligands, such as KPhos, has been shown to suppress the formation of diarylamine side products.[5][6][7]
*dot graph Buchwald_Hartwig_Cycle { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} end_dot Diagram: Buchwald-Hartwig amination cycle and the competing bis-arylation pathway.
-
Base Selection: The choice of base can significantly impact the reaction outcome.[8] While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can offer better selectivity by modulating the rate of the catalytic cycle.[9][10] The solubility and particle size of inorganic bases can also affect the reaction rate.[9]
-
Solvent Effects: Less polar solvents, such as toluene or dioxane, are generally preferred for Buchwald-Hartwig reactions.[11] In some cases, the use of aqueous micellar conditions has been shown to be effective.[4]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the mono-arylated product. Start with room temperature and gradually increase if the reaction is sluggish.
Experimental Protocol: Optimized Mono-Arylation
-
To an oven-dried flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the corresponding phosphine ligand (1-2 mol%), and the base (e.g., Cs2CO3, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (start with room temperature and monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation for Mono-Arylation | Rationale |
| Ligand | Sterically hindered, electron-rich (e.g., BrettPhos, Josiphos, KPhos) | Promotes reductive elimination of the mono-arylated product and sterically disfavors coordination of the less nucleophilic carbamate.[12][5] |
| Base | Weaker inorganic base (e.g., Cs2CO3, K3PO4) | Reduces the rate of deprotonation at the less reactive carbamate position.[9][10] |
| Solvent | Aprotic, less polar (e.g., Toluene, Dioxane) | Generally provides good solubility for reagents and catalyst while minimizing side reactions.[11] |
| Temperature | Room temperature to 80 °C | Lower temperatures favor the more kinetically accessible reaction at the 4-amino position. |
| Stoichiometry | Slight excess of the aminopyridine carbamate | Ensures complete consumption of the aryl halide, minimizing the chance for double arylation. |
Issue 2: Formation of Di-Acylated Side Product
The formation of a di-acylated product is a common issue when using acylating agents like acid chlorides or anhydrides.
Root Cause Analysis:
The high reactivity of the acylating agent can lead to acylation at both the 4-amino and the 2-carbamate positions. The initially formed mono-acylated product at the 4-position can still be sufficiently nucleophilic at the 2-position to react further, especially if an excess of the acylating agent is present or if the reaction temperature is high.
Mitigation Strategies:
-
Control of Stoichiometry and Addition Rate: Use no more than one equivalent of the acylating agent. Slow, dropwise addition of the acylating agent to the solution of this compound can help maintain a low concentration of the electrophile and favor mono-acylation.
-
Use of a Milder Acylating Agent: Consider using a less reactive acylating agent, such as an activated ester, or employing coupling reagents (e.g., HATU, HOBt) with a carboxylic acid.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to increase selectivity.
-
Catalyst Choice for Selective Acylation: In some cases, catalysts like 4-(dimethylamino)pyridine (DMAP) can be used to promote acylation.[13] However, careful optimization of the catalyst loading is necessary to avoid promoting the di-acylation.
Experimental Protocol: Selective Mono-Acylation
-
Dissolve this compound (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride or anhydride (0.95 equiv) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
*dot graph Acylation_Selectivity { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} end_dot Diagram: A workflow demonstrating how reaction conditions influence the outcome of acylation.
Conclusion
Achieving high selectivity in the coupling reactions of this compound is a matter of carefully controlling the reaction conditions. By understanding the relative reactivity of the two nucleophilic sites and the mechanisms of the coupling reactions, researchers can make informed decisions about the choice of reagents, catalysts, and reaction parameters. The troubleshooting guides provided here offer a starting point for optimizing your specific transformations and minimizing the formation of undesired side products.
References
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Sharma, S., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au, 3(1), 1-11. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414-19424. [Link]
-
Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 504–507. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Organometallics, 34(1), 183-191. [Link]
-
Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(44), 11494-11496. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective functionalization of pyridine‐activated amines over carbamate.... Retrieved from [Link]
-
Silver, D. B., et al. (2012). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 77(23), 10830-10836. [Link]
-
ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from [Link]
-
OUCI. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kim, D., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(23), 5486–5489. [Link]
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- 3. fiveable.me [fiveable.me]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Catalyst Loading for Reactions of tert-Butyl N-(4-aminopyridin-2-yl)carbamate
Welcome to the technical support guide for optimizing catalyst loading in cross-coupling reactions involving tert-butyl N-(4-aminopyridin-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable synthetic building block, with a focus on the widely employed Buchwald-Hartwig amination. Our goal is to provide a blend of foundational knowledge, actionable troubleshooting advice, and detailed protocols to ensure your reactions are efficient, reproducible, and scalable.
Introduction: The Challenge of Pyridinic Substrates
This compound is a key intermediate in medicinal chemistry, offering a scaffold for constructing complex molecular architectures. However, its structure presents a unique challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridinic nitrogen atom can strongly coordinate to the palladium center, acting as a catalyst poison.[1] This coordination can block active sites, inhibit the catalytic cycle, and lead to sluggish or failed reactions.[1][2]
Consequently, the careful optimization of catalyst loading is not merely a matter of cost-efficiency but a critical parameter for success. Too little catalyst will result in low conversion, while too much can lead to unwanted side reactions and complicate purification. This guide provides a systematic approach to finding the optimal catalytic window.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Buchwald-Hartwig reaction with this substrate?
A good starting point for initial screening is a palladium precatalyst loading of 1-2 mol% with a corresponding ligand-to-metal ratio of 1.2–2.4 mol%.[3] This concentration is often sufficient to overcome baseline inhibition while minimizing catalyst cost and side product formation. Subsequent optimization can aim to reduce this loading significantly.
Q2: Why is my reaction stalling, even with a 2 mol% catalyst loading?
Stalling is a classic sign of catalyst deactivation or poisoning.[4] The pyridinic nitrogen on your substrate is a likely culprit, binding to the active Pd(0) species and taking it out of the catalytic cycle.[1] Other causes can include poor quality reagents, insufficient degassing (leading to oxidation of the catalyst), or product inhibition.[5][6]
Q3: How do I know if my catalyst loading is too high?
Excessive catalyst loading can manifest as the formation of side products, such as homocoupling of the aryl halide or dehalogenation.[7] You may also observe the formation of palladium black, which indicates catalyst aggregation and decomposition.[6] While a higher loading might drive the reaction to completion, it often does so at the cost of selectivity and can make downstream purification more challenging.
Q4: Which ligands are recommended for coupling with 2-aminopyridine derivatives?
Sterically hindered and electron-rich biaryl monophosphine ligands are generally the first choice for challenging C-N couplings. Ligands such as XPhos, SPhos, or RuPhos are known to facilitate the crucial oxidative addition and reductive elimination steps.[6] For some 2-aminopyridine substrates, bidentate ligands like Xantphos have also shown success.[8] A screening of ligands is often a necessary first step in optimization.[9]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during these reactions, linking them to probable causes and providing clear, actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The pyridinic nitrogen is strongly coordinating to the Pd center, inhibiting turnover.[1] | • Increase Ligand Steric Bulk: Screen bulky ligands (e.g., XPhos, BrettPhos) that can favor the binding of the desired amine over the pyridinic nitrogen. • Adjust Ligand/Metal Ratio: Increase the ligand-to-metal ratio (e.g., from 1.2:1 to 2:1) to better stabilize the catalytic species. |
| 2. Inactive Catalyst: The active Pd(0) species is not being generated or is being oxidized.[7] | • Use a Pre-catalyst: Employ a modern palladacycle pre-catalyst that reliably generates the active Pd(0) species upon exposure to a base.[10] • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. | |
| 3. Insufficient Catalyst Loading: For a particularly challenging coupling, the initial loading may be too low. | • Systematic Increase: Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) to find a loading that provides conversion.[6] This can later be optimized downwards. | |
| Reaction Stalls After Initial Progress | 1. Catalyst Deactivation: The catalyst has a limited lifetime under the reaction conditions. | • Consider Catalyst Addition: For long reactions, a second portion of the catalyst added midway through the reaction can sometimes restart a stalled reaction. • Lower Temperature: Running the reaction at a lower temperature for a longer time may improve catalyst stability. |
| 2. Product Inhibition: The product molecule itself may be binding to the catalyst more strongly than the starting materials. | • This is a challenging issue. If suspected, focus on optimizing conditions to achieve rapid conversion before significant product accumulation can occur (e.g., higher initial concentration, optimized temperature). | |
| Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) | 1. Catalyst Loading Too High: Excess catalyst can promote undesired reaction pathways. | • Reduce Catalyst Loading: Once conditions for conversion are found, systematically decrease the catalyst loading (e.g., from 2 mol% down to 0.5 mol% or lower) to find the point where yield is maximized and side products are minimized.[11] |
| 2. Incorrect Base/Solvent Combination: The reaction environment is not optimal for the desired coupling. | • Screen Bases and Solvents: The choice of base (e.g., NaOtBu vs. K₃PO₄) and solvent (e.g., Toluene vs. Dioxane) can have a profound effect on selectivity.[9][10] Conduct a screen to identify the optimal combination for your specific substrates. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing low reaction conversion.
Caption: A decision tree for troubleshooting low conversion.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Test Reaction
This protocol provides a reliable starting point for coupling an aryl bromide with this compound.
Materials:
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst)
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (1-2 mol%), the base, the aryl bromide, and this compound to the reaction vessel.[3]
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Systematic Optimization of Catalyst Loading
Use the general procedure above as a baseline. This workflow is designed to find the minimum catalyst loading required for an efficient reaction.
-
Establish Baseline: First, confirm a successful reaction at a higher catalyst loading (e.g., 2 mol%) to ensure all other parameters are viable. Let's say this gives a >95% yield in 4 hours.
-
Stepwise Reduction: Set up a series of parallel reactions under the identical, optimized conditions (solvent, base, temperature) but vary the catalyst loading.
-
Reaction A: 1.0 mol%
-
Reaction B: 0.5 mol%
-
Reaction C: 0.2 mol%
-
Reaction D: 0.1 mol%
-
-
Data Collection: Monitor each reaction at identical time points (e.g., 1h, 2h, 4h, 8h). Quantify the yield (e.g., by LC-MS with an internal standard or by isolated yield if running on a sufficient scale).
-
Analysis: Plot Yield vs. Time for each catalyst loading. Determine the lowest loading that achieves the desired yield within an acceptable timeframe.
Section 4: Data Interpretation & Visualization
The Catalytic Cycle and Points of Inhibition
Understanding the catalytic cycle is key to troubleshooting. The pyridinic nitrogen of the substrate or product can interfere at multiple points, primarily by coordinating to the electron-deficient 14-electron Pd(0) species, preventing oxidative addition.
Caption: Simplified Buchwald-Hartwig cycle highlighting catalyst poisoning.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low conversion in C-N coupling reactions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
- CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations.
- BenchChem. (2025).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9456–9465. [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
-
Zheng, C., & You, J. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(45), 11930-11932. [Link]
- University of Nottingham. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catsci.com [catsci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. bristol.ac.uk [bristol.ac.uk]
handling and storage recommendations for tert-butyl N-(4-aminopyridin-2-yl)carbamate
Technical Support Center: tert-butyl N-(4-aminopyridin-2-yl)carbamate
Welcome to the technical support guide for this compound (CAS No. 1266119-48-5). This document provides in-depth handling, storage, and troubleshooting recommendations to ensure the integrity of your material and the success of your experiments. As a pivotal building block in medicinal chemistry and organic synthesis, the stability of this reagent is paramount. This guide is structured to move from general knowledge to specific problem-solving, mirroring the workflow of a bench scientist.
Section 1: Quick Reference Data Sheet
For ease of access, the critical specifications and conditions for this compound are summarized below.
| Parameter | Recommendation | Rationale & Citation |
| CAS Number | 1266119-48-5 | N/A |
| Appearance | Off-white to light yellow solid | Physical property of the pure compound.[1] |
| Long-Term Storage | 2–8 °C under inert gas (Argon or Nitrogen) | Minimizes thermal degradation and prevents oxidative/hydrolytic decomposition.[1] Carbamate esters are stable but can be susceptible to hydrolysis.[2] |
| Incompatibilities | Strong acids, strong oxidizing agents | The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions, which will cause premature deprotection.[3] |
| Primary Hazards | Skin, eye, and respiratory tract irritation; Harmful if swallowed | Standard hazard profile for this class of chemicals.[4][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team.
Q1: What are the absolute non-negotiable storage conditions for long-term stability?
A: The ideal long-term storage for this compound is at 2–8 °C, under a dry, inert atmosphere (argon or nitrogen), and protected from light .[1]
-
Causality: The molecule has two key vulnerabilities. First, the carbamate linkage, while generally stable, can be susceptible to hydrolysis over time, especially with ambient moisture.[2][6] Refrigeration slows this kinetic process. Second, the aminopyridine core can be sensitive to oxidation, which is prevented by an inert atmosphere. The Boc group is stable to base but is designed to be removed by acid; therefore, storage away from any acidic vapors or materials is critical.[3]
Q2: I just received a new bottle. What is the correct procedure for opening and aliquoting it for the first time?
A: Proper initial handling is crucial to maintaining the integrity of the entire batch.
-
Equilibration: Before opening, allow the container to warm to room temperature (at least 30-60 minutes) on the bench. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and compromise long-term stability.
-
Inert Environment: If possible, open the container inside a glovebox or glove bag with an inert atmosphere. If not available, open it in a well-ventilated fume hood and work quickly.
-
Aliquoting: Use a clean, dry spatula to transfer the desired amount of material into a separate, smaller vial for daily use. This avoids repeatedly exposing the main stock bottle to the atmosphere.
-
Resealing: Purge the headspace of the main stock bottle with argon or nitrogen before tightly resealing. Use paraffin film for an extra layer of protection around the cap. Return the stock bottle to 2–8 °C storage immediately.
Q3: What solvents are recommended for preparing stock solutions?
A: Based on its structure, this compound is expected to be soluble in common polar aprotic organic solvents. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethanol (EtOH)
Always use anhydrous-grade solvents to minimize the risk of hydrolysis.
Q4: How stable is the compound once it's in solution? Should I make stock solutions in advance?
A: We strongly advise against preparing and storing stock solutions for extended periods. Solutions should be prepared fresh for each experiment.
-
Causality: Even in anhydrous aprotic solvents, trace amounts of water can lead to slow hydrolysis of the carbamate. In protic solvents like methanol, the risk is higher. The free amino group can also be more susceptible to oxidation in solution. Preparing solutions fresh ensures you are using the compound at its stated purity and that the concentration is accurate, which is essential for stoichiometric calculations in your reactions.
Section 3: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
Problem 1: The compound, which should be off-white, has a distinct yellow or brown tint.
-
Probable Cause: This is a classic sign of degradation, most likely due to oxidation of the aminopyridine ring or other decomposition pathways. This is often caused by improper storage, such as exposure to air and/or light over time.
-
Recommended Action: Do not assume the material is viable. The purity is now questionable, and using it will likely lead to lower yields and the formation of impurities in your reaction.
-
Purity Check: Analyze a small sample by TLC or LC-MS to confirm the presence of impurities.
-
Decision: If significant degradation is confirmed, it is best to discard the material and use a fresh, validated batch. If the impurity level is minor, you may consider purification by column chromatography or recrystallization, but this is often less time- and cost-effective than starting with new material.
-
Diagram 1: Compound Integrity Decision Workflow
A decision tree for assessing the viability of the solid reagent.
Problem 2: The compound exhibits poor or incomplete solubility in a recommended solvent.
-
Probable Cause:
-
Incorrect Solvent Choice: The polarity of the solvent may not be optimal.
-
Insufficient Volume: The concentration may be too high, exceeding the solubility limit.
-
Degradation: The material may have degraded into a less soluble, potentially polymeric, substance.
-
-
Recommended Action: Follow a systematic approach to solubilization. Refer to the protocol below. If the compound fails to dissolve even after gentle heating and sonication in reliable solvents like DMSO or DMF, it strongly suggests the material has degraded.
Problem 3: My reaction yield is low or inconsistent, and I suspect the starting material.
-
Probable Cause: The most likely culprit is the partial, premature deprotection of the acid-labile Boc group. If your stock bottle was stored improperly or if the compound was exposed to trace acidic impurities (e.g., from chlorinated solvents left in the open), a portion of your starting material may actually be the unprotected 2,4-diaminopyridine. This leads to an incorrect stoichiometry in your reaction and potential side reactions.
-
Recommended Action: Before starting a critical or large-scale reaction, perform a quick quality control check.
-
Confirm Identity: Run a quick ¹H NMR or LC-MS on a small sample of the starting material to ensure the Boc group is present and the material is pure.
-
Review Conditions: Ensure your reaction conditions are not inadvertently acidic. Check the pH of any aqueous reagents and confirm that all solvents and reagents are free from acidic contaminants.
-
Diagram 2: Pre-Experiment Material Validation Workflow
A recommended workflow from storage to experimental use.
Section 4: Key Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[4][7]
-
Ventilation: Conduct all manipulations of the solid compound in a certified chemical fume hood to avoid inhalation of fine dust particles.[4][7]
-
Equilibration: Remove the container from 2–8 °C storage and allow it to reach ambient temperature before opening.
-
Weighing: Use a clean weigh boat or glassine paper. Handle the material gently to minimize the creation of airborne dust.
-
Cleanup: Clean any spills immediately by sweeping or vacuuming the material into a suitable disposal container.[7] Wipe the area with a damp cloth.
-
Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[3]
Protocol 2: Preparation of a Stock Solution (Example: 10 mg/mL in DMSO)
-
Calculation: Determine the required mass of the compound and volume of solvent. For a 10 mg/mL solution, you would weigh 10.0 mg of the solid.
-
Weighing: Following Protocol 1, accurately weigh 10.0 mg of this compound directly into a clean, dry glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated micropipette.
-
Dissolution: Cap the vial and vortex gently. If necessary, sonicate the vial in a water bath for 2-5 minutes to aid dissolution. Gentle warming (to 30-40°C) can also be applied, but avoid excessive heat.
-
Inspection: Visually inspect the solution against a light source to ensure all solid has completely dissolved and the solution is clear.
-
Usage: Use the solution immediately for your experiment. Do not store.
References
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). General safety information for a related carbamate solid, emphasizing the use of PPE and adequate ventilation. [Link]
-
tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem. (n.d.). GHS hazard identification for a structurally similar compound, listing it as harmful if swallowed and an irritant. [Link]
-
tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem. (n.d.). Chemical data for a related carbamate. [Link]
-
Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.). Discusses the general stability of carbamate esters, noting they are very stable in the absence of water but can be degraded. [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers. (n.d.). Describes the hydrolysis of the carbamate ester or amide linkage as a primary degradation pathway. [Link]
Sources
- 1. This compound CAS#: 1266119-48-5 [m.chemicalbook.com]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
A Comparative Guide to Aminopyridine Building Blocks: The Strategic Advantage of tert-butyl N-(4-aminopyridin-2-yl)carbamate
Introduction: The Central Role of the Aminopyridine Scaffold in Modern Drug Discovery
The pyridine ring, a foundational heterocycle in medicinal chemistry, owes much of its prevalence to the versatile synthetic handles offered by its substituted analogues. Among these, aminopyridines stand out as indispensable building blocks, forming the core of numerous therapeutic agents across a spectrum of diseases.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with the tunable basicity of the ring nitrogen, allows for intricate and high-affinity interactions with biological targets.[2]
However, the very reactivity that makes aminopyridines so valuable also presents a significant challenge: controlling regioselectivity in multi-step synthetic sequences. The presence of one or more nucleophilic amino groups can lead to undesired side reactions, complicating purification and reducing overall yield. This guide provides a comparative analysis of several key aminopyridine building blocks, with a special focus on tert-butyl N-(4-aminopyridin-2-yl)carbamate . We will demonstrate, through mechanistic reasoning and experimental data, how the strategic implementation of a protecting group on this specific scaffold offers a decisive advantage for the synthesis of complex, highly functionalized molecules.
Featured Building Block: this compound
At first glance, this compound (CAS 1266119-48-5) appears to be a simple derivative of 2,4-diaminopyridine.[3] However, its true value lies in the deliberate differentiation of its two amino groups through the installation of a tert-butyloxycarbonyl (Boc) protecting group.
Structural and Reactive Profile:
-
C4-Amino Group: This primary amine remains a potent nucleophile, readily available for a wide array of chemical transformations, including acylation, alkylation, and, most importantly, palladium-catalyzed cross-coupling reactions.
-
C2-N-Boc-Amino Group: The bulky and electron-withdrawing Boc group effectively "masks" the C2-amino functionality.[4] This protection serves two critical purposes:
-
Deactivation: It significantly reduces the nucleophilicity of the C2-nitrogen, preventing it from competing in reactions intended for the C4-position.
-
Orthogonality: The Boc group is stable under a wide range of basic and nucleophilic conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing the free C2-amine for subsequent, orthogonal functionalization.[4]
-
This built-in regiocontrol is the cornerstone of its utility, transforming a potentially problematic symmetrical diamine into a versatile, stepwise functionalization platform.
Comparative Analysis with Alternative Aminopyridine Building Blocks
The strategic advantage of this compound is best understood by comparing its performance and synthetic utility against other common aminopyridine cores.
The Unprotected Isomers: 2-, 3-, and 4-Aminopyridine
These are the simplest members of the aminopyridine family and serve as foundational starting materials.
-
2-Aminopyridine (2-AP): A widely used precursor for drugs like piroxicam and sulfapyridine.[5] Its primary challenge lies in the proximity of the amino group to the ring nitrogen. This arrangement allows 2-AP to act as a bidentate ligand, which can chelate and potentially inhibit transition metal catalysts used in cross-coupling reactions, often requiring specific ligand systems or harsher conditions to overcome.[6]
-
3-Aminopyridine (3-AP): With the amino group at the meta-position, the electronic influence of the ring nitrogen is less pronounced.[7] It is a common intermediate in the synthesis of pharmaceuticals and agrochemicals.[8][9] While less prone to catalyst inhibition than 2-AP, it lacks the activating effect seen in 2- and 4-isomers, which can sometimes result in lower reactivity in certain transformations.
-
4-Aminopyridine (4-AP): This isomer is itself a drug (Fampridine), used to improve walking in patients with multiple sclerosis by blocking potassium channels.[10][11][12] As a building block, its C4-amino group is highly nucleophilic due to resonance effects, making it very reactive.[2] This high reactivity can be beneficial but also necessitates careful control to avoid over-alkylation or other side reactions.
The Symmetrical Diamine: 2,6-Diaminopyridine
This building block offers two equivalent, highly nucleophilic amino groups, making it ideal for synthesizing symmetrical molecules, ligands for metal complexes, or certain polymers.[13][14] However, achieving selective mono-functionalization is notoriously difficult and often results in a statistical mixture of mono- and di-substituted products, leading to challenging separations and reduced yields of the desired compound. This stands in stark contrast to the precise control offered by our featured N-Boc protected building block.
The Halogenated Analogue: 2-Amino-4-chloropyridine
This derivative introduces a different synthetic logic. Here, the molecule possesses two distinct reactive handles: a nucleophilic amino group at C2 and an electrophilic C4 position activated for cross-coupling by the chloro substituent.[15][16] This is an excellent building block for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C4 position.[17] The challenge, however, is that the C2-amino group can still interfere, as discussed with 2-AP. While useful, this building block dictates a specific synthetic order (typically, cross-coupling first), whereas this compound provides greater flexibility by allowing functionalization at C4 followed by deprotection and a completely different transformation at C2.
Data-Driven Comparison
The following table summarizes the key attributes of these building blocks to guide synthetic strategy.
| Building Block | Structure | Key Reactive Sites | Strategic Advantage | Common Applications | Potential Challenges |
| This compound | ![]() | Primary: C4-NH₂ Latent: C2-NH₂ (after deprotection) | Regiocontrol: Enables selective, stepwise functionalization of a 2,4-diaminopyridine core.[4] | Synthesis of kinase inhibitors, complex heterocyclic scaffolds. | Requires additional deprotection step. |
| 2-Aminopyridine | C2-NH₂, Ring N | Simple, low-cost starting material.[18] | Precursor to numerous pharmaceuticals and azaheterocycles.[5][19] | Catalyst inhibition via bidentate chelation.[6] | |
| 3-Aminopyridine | C3-NH₂ | Less prone to catalyst chelation than 2-AP. | Intermediate for pharmaceuticals and agrochemicals.[7][9] | Less activated compared to 2- and 4-isomers. | |
| 4-Aminopyridine | C4-NH₂ | Highly nucleophilic C4-amine. Is itself a therapeutic agent.[20] | K⁺ channel blocker, research tool, synthetic intermediate.[2][10] | High reactivity can lead to over-alkylation or side reactions. | |
| 2,6-Diaminopyridine | C2-NH₂, C6-NH₂ | Symmetrical, two points of attachment. | Ligand synthesis, polymers, symmetrical drug scaffolds.[13][14] | Difficult to achieve selective mono-functionalization. | |
| 2-Amino-4-chloropyridine | ![]() | C2-NH₂, C4-Cl | Orthogonal reactive sites (nucleophilic amine, electrophilic halide). | Synthesis of kinase inhibitors via cross-coupling.[16] | C2-amine can still cause catalyst inhibition. |
Visualizing Synthetic Strategy
The choice of building block dictates the entire synthetic pathway. The following diagrams illustrate the strategic implications.
Diagram 1: Regioselective synthesis using the Boc-protected building block.
The workflow above clearly illustrates the power of the Boc protecting group. It enforces a specific sequence of events, allowing for the clean and high-yield formation of a complex, unsymmetrically substituted diaminopyridine—a feat that is exceptionally challenging with an unprotected diamine.
Experimental Protocols: A Head-to-Head Comparison in Cross-Coupling
To provide a practical demonstration, we present a detailed protocol for a Buchwald-Hartwig amination, a cornerstone reaction in modern drug discovery.
Protocol 1: Regioselective Buchwald-Hartwig Amination
Objective: To selectively couple an aryl bromide to the C4-amino position of this compound.
Workflow Diagram:
Diagram 2: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aminopyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl product.
Expected Outcome: This protocol reliably yields the single, C4-arylated regioisomer. The Boc group at the C2 position remains intact, ready for a subsequent deprotection and functionalization step.
Protocol 2: Attempted Mono-Amination of 2,6-Diaminopyridine
Objective: To attempt the selective mono-coupling of an aryl bromide with 2,6-diaminopyridine.
Methodology: The procedure is identical to Protocol 1, with the following key changes:
-
Substrate: 2,6-diaminopyridine (1.0 eq).
-
Aryl Bromide Stoichiometry: Critically, only 1.0 equivalent of the aryl bromide is used in an attempt to favor mono-arylation.
Expected Outcome: The reaction will produce a complex mixture containing:
-
The desired mono-arylated product.
-
Significant amounts of the di-arylated side product.
-
Unreacted 2,6-diaminopyridine starting material.
The separation of these components is often challenging due to their similar polarities, leading to a low isolated yield of the desired mono-adduct. This highlights the inefficiency and lack of control inherent in using a symmetrical, unprotected building block for this type of transformation.
Conclusion and Expert Recommendation
While simple aminopyridines like 2-AP and 3-AP have their place as cost-effective starting points for certain targets, and halogenated pyridines offer a distinct cross-coupling strategy, the synthesis of complex, unsymmetrically substituted pyridines demands a more sophisticated approach.
This compound emerges as a superior building block when precise regiochemical control is paramount. The strategic placement of the Boc protecting group transforms the molecule into a powerful tool for stepwise synthesis, enabling researchers to construct intricate molecular architectures with high fidelity and yield. For drug development professionals and medicinal chemists, investing in such a pre-differentiated intermediate significantly streamlines synthetic routes, reduces purification burdens, and accelerates the path to novel chemical entities. Its use is a clear example of how rational building block design directly translates to enhanced efficiency and success in the laboratory.
References
-
Chem-Impex. 2,6-Diaminopyridine. Available at: [Link]
-
Wikipedia. 4-Aminopyridine. Available at: [Link]
-
sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]
-
industrial additives. preparation methods and uses of 2-amino-4-chloro-pyridine. Available at: [Link]
-
Taylor & Francis. 4-aminopyridine – Knowledge and References. Available at: [Link]
-
Wikipedia. 2-Aminopyridine. Available at: [Link]
-
pharmacia.bg. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Available at: [Link]
- Google Patents. BOC protection method for aminopyridine.
- Google Patents. BOC protection method for aminopyridine.
-
finechemical-china.com. Understanding 4-Aminopyridine: A Key Fine Chemical for Diverse Industries. Available at: [Link]
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RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available at: [Link]
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NIH. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available at: [Link]
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researchgate.net. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
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ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. Available at: [Link]
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link.springer.com. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
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ResearchGate. Synthesis of 3-Aminopyridine. | Download Scientific Diagram. Available at: [Link]
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ResearchGate. Synthesis of the 2,6-diaminopyridine series of compound 18. Reagents... Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
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link.springer.com. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Available at: [Link]
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PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
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ResearchGate. Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines | Request PDF. Available at: [Link]
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PubChem. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351. Available at: [Link]
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PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
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A Comparative Guide to the Reactivity of Boc-Protected 2,4-Diaminopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, diaminopyridines serve as privileged scaffolds, offering multiple points for diversification. Protecting one of the amino groups, typically with a tert-butoxycarbonyl (Boc) group, is a common strategy to achieve regioselective functionalization. However, the isomeric position of the Boc group and the remaining free amine profoundly influences the molecule's electronic properties and overall reactivity. This guide provides an in-depth comparison of two key isomers: tert-butyl N-(4-aminopyridin-2-yl)carbamate (Isomer 1) and tert-butyl N-(2-aminopyridin-4-yl)carbamate (Isomer 2) .
Understanding the nuanced differences in their reactivity is critical for designing efficient synthetic routes, predicting reaction outcomes, and accelerating drug discovery programs. We will dissect the electronic profiles of these isomers and provide experimental frameworks for comparing their performance in essential synthetic transformations, including N-acylation and palladium-catalyzed cross-coupling reactions.
Part 1: Electronic Profile and Physicochemical Properties
The reactivity of an aminopyridine is fundamentally governed by the electron density on its nitrogen atoms—both the exocyclic amine and the endocyclic ring nitrogen. The position of the electron-donating amino group (-NH2) and the moderately activating Boc-protected amino group (-NHBoc) creates distinct electronic environments.
In Isomer 1 , the free amino group is at the 4-position, para to the ring nitrogen. This allows for powerful electron donation through resonance, significantly increasing the electron density on the ring nitrogen and enhancing the nucleophilicity of the exocyclic amine.[1][2] This is analogous to the high basicity of 4-aminopyridine (pKa = 9.17).[1][2][3] In Isomer 2 , the free amine is at the 2-position, ortho to the ring nitrogen. While still an activating group, its resonance contribution to the ring nitrogen's basicity is less pronounced compared to the 4-amino isomer.[1][2]
Caption: Electronic differences between the two key isomers.
This fundamental electronic difference is the primary predictor of their differential reactivity.
| Property | Isomer 1 (4-NH2) | Isomer 2 (2-NH2) | Rationale |
| Predicted Basicity (pKa) | High | Moderate | The 4-amino group strongly increases the basicity of the ring nitrogen through resonance stabilization of the conjugate acid.[1][2][3] |
| Predicted Nucleophilicity | High | Moderate | The exocyclic amine at the 4-position is electronically richer and less sterically hindered. |
| Key Reactive Sites | 4-NH2 (highly nucleophilic), Ring N (basic), C3/C5 positions (for EAS) | 2-NH2 (nucleophilic), Ring N (basic), C3/C5 positions (for EAS) | The free amino group is the primary site for reactions like acylation and alkylation. |
Part 2: Comparative Reactivity in Key Transformations
N-Acylation of the Exocyclic Amino Group
N-acylation is a foundational reaction in drug development for installing amide functionalities. The reaction rate is directly proportional to the nucleophilicity of the amine. We therefore expect a significant difference in acylation efficiency between the two isomers.
Causality of Experimental Design: To objectively compare the reactivity, a competitive acylation experiment or parallel reactions under identical, kinetically controlled conditions are ideal. We use a standard acylating agent, acetic anhydride, with a non-nucleophilic base, diisopropylethylamine (DIPEA), to prevent competition from the base. Dichloromethane (DCM) is chosen as an inert solvent. The reaction is monitored over time by a suitable method like HPLC or LC-MS to determine the rate of consumption of the starting material.
Experimental Protocol: Comparative N-Acylation
-
Preparation: In two separate, identical, oven-dried flasks, dissolve Isomer 1 (1.0 eq) and Isomer 2 (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Base Addition: To each flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir the solutions at room temperature for 5 minutes.
-
Initiation: At time t=0, add acetic anhydride (1.1 eq) to each flask simultaneously.
-
Monitoring: Withdraw aliquots from each reaction mixture at regular intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot with a small amount of methanol and dilute for analysis.
-
Analysis: Analyze the quenched aliquots by LC-MS or HPLC to quantify the percentage of remaining starting material and the formation of the acetylated product.
-
Work-up (for product isolation): Upon completion, dilute the reaction mixture with DCM, wash with saturated NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for comparative N-acylation experiment.
Predicted Outcome:
| Parameter | Isomer 1 (4-NH2) | Isomer 2 (2-NH2) |
| Time to >95% Conversion | < 15 minutes | 1-2 hours |
| Relative Reaction Rate | Fast | Slow |
| Yield (Isolated) | >95% | >90% |
The higher nucleophilicity of the 4-amino group in Isomer 1 is expected to result in a significantly faster reaction rate compared to the 2-amino group in Isomer 2.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, essential for synthesizing biaryl structures common in pharmaceuticals.[4][5] To compare the isomers, we must first introduce a handle for the coupling, typically a halogen like bromine. Let us consider the reactivity of their respective 5-bromo derivatives: tert-butyl N-(4-amino-5-bromopyridin-2-yl)carbamate (Isomer 1-Br) and tert-butyl N-(2-amino-5-bromopyridin-4-yl)carbamate (Isomer 2-Br) .
The electronic properties of the substituents on the pyridine ring can influence the efficiency of the catalytic cycle, particularly the initial oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond.[5][6] An electron-deficient ring generally accelerates this rate-limiting step.
Causality of Experimental Design: The overall electron-donating capacity of the substituents in Isomer 1 (4-NH2 and 2-NHBoc) is greater than in Isomer 2 (2-NH2 and 4-NHBoc). This makes the pyridine ring of Isomer 1-Br more electron-rich, which could potentially slow down the oxidative addition step compared to the relatively less electron-rich Isomer 2-Br. We will use a standard, well-regarded catalyst system (Pd(dppf)Cl2) and base (K2CO3) to ensure a robust comparison.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Catalyst Pre-activation (Optional but recommended): In a glovebox, prepare a stock solution of the palladium catalyst and boronic acid partner.
-
Reaction Setup: In two separate microwave vials, add the bromo-pyridine isomer (Isomer 1-Br or Isomer 2-Br) (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K2CO3) (3.0 eq).
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this slurry, add the palladium catalyst, such as Pd(dppf)Cl2 (3 mol%).
-
Reaction: Seal the vials and heat the reaction mixtures in a microwave reactor or a pre-heated oil bath to 80-100 °C.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Predicted Outcome:
| Parameter | Isomer 1-Br | Isomer 2-Br |
| Relative Reaction Rate | Moderate | Faster |
| Potential Side Reactions | Lower incidence of proto-debromination | Higher potential for competitive reactions if conditions are harsh |
| Yield (Isolated) | Good to Excellent (>80%) | Excellent (>85%) |
While both isomers are expected to perform well, Isomer 2-Br may react slightly faster due to its less electron-rich nature, which facilitates the oxidative addition step. However, both are viable substrates for this critical transformation.
Summary and Synthetic Recommendations
The choice between this compound and its 2-amino-4-carbamate isomer is not trivial and should be guided by the specific synthetic transformation planned.
| Transformation | Recommended Isomer | Rationale |
| N-Acylation / N-Alkylation | Isomer 1 (4-NH2) | The 4-amino group is significantly more nucleophilic, leading to faster, cleaner, and more efficient reactions under milder conditions. |
| Electrophilic Aromatic Sub. | Isomer 1 (4-NH2) | The stronger activating nature of the 4-NH2 group leads to higher reactivity towards electrophiles, typically directing to the C3/C5 positions. |
| Suzuki-Miyaura Coupling | Isomer 2 (2-NH2) | The corresponding 5-bromo derivative is slightly less electron-rich, potentially leading to faster oxidative addition and higher overall reaction rates. |
| Directed Ortho-Metalation | Isomer 2 (2-NH2) | The 2-amino group can potentially direct metalation to the C3 position, offering an alternative regiochemical outcome. |
For reactions that hinge on the nucleophilicity of the free amine, such as amide bond formation or alkylations, This compound (Isomer 1) is the superior choice. Its enhanced reactivity allows for milder conditions and faster conversions. Conversely, when the pyridine ring itself is the reactive partner in transformations that favor less electron-rich substrates, such as certain cross-coupling reactions, tert-butyl N-(2-aminopyridin-4-yl)carbamate (Isomer 2) may offer a kinetic advantage. By understanding these electronic fundamentals, researchers can make informed decisions, optimize reaction conditions, and ultimately streamline the synthesis of complex molecular targets.
References
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BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
-
BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals.
-
BenchChem. (2025). Isomeric Effects on Aminopyridine Sulfonic Acids: A Comparative Guide for Researchers.
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Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research.
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Wolińska, E., & Pucko, W. (2012). Diversity of Reactions of Isomeric Aminopyridine N-Oxides with Chloronitropyridines. Journal of Heterocyclic Chemistry.
-
Organic Letters. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
-
Google Patents. (2021). Process for the N-alkylation of aminopyridines.
-
World Journal of Experimental Bioscience. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
-
ResearchGate. (2005). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
National Institutes of Health. (2010). Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates.
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A Senior Application Scientist's Guide to the Structural Validation of tert-butyl N-(4-aminopyrin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a synthesized compound's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural validation of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.
The Imperative of Structural Validation
The synthesis of any novel compound is merely the initial step; the subsequent, and arguably more critical, phase is the rigorous confirmation of its molecular structure. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potentially unsafe drug candidates. For a molecule like this compound, which contains multiple functional groups and substitution patterns, a multi-faceted analytical approach is not just recommended, but essential.
This guide will compare and contrast the most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic Methods (HPLC and TLC).
Comparative Analysis of Validation Techniques
The selection of an analytical technique is dictated by the specific information required. While each method provides unique insights, a combination of these techniques offers a comprehensive and definitive structural elucidation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.[1][2][3] | Unambiguous structure determination, non-destructive.[4] | Relatively low sensitivity, requires larger sample amounts. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure.[5][6][7] | High sensitivity, small sample requirement, can be coupled with chromatographic techniques.[5][6] | Isomers can be difficult to distinguish, fragmentation can be complex to interpret.[4] |
| HPLC | Purity assessment, quantification of the compound and impurities.[8][9][10] | High resolution and quantitative accuracy.[9] | Destructive, requires a reference standard for quantification. |
| TLC | Rapid, qualitative assessment of purity and reaction progress.[8][10] | Simple, fast, and inexpensive.[10] | Low resolution, not quantitative.[9] |
The Synergy of Techniques: A Holistic Approach
A robust validation strategy for this compound integrates these techniques to build a cohesive and undeniable structural proof.
Figure 1. A typical workflow for the structural validation of a synthesized organic compound.
Experimental Protocols
The following are detailed, field-proven protocols for the key analytical techniques used to validate the structure of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Before proceeding to more complex structural analysis, it is crucial to ensure the purity of the synthesized compound. HPLC provides a high-resolution separation of the target compound from any starting materials, byproducts, or degradation products.[8][9]
Protocol:
-
System Preparation: Use a standard reversed-phase HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (both with 0.1% formic acid). A gradient elution, for example, from 5% to 95% acetonitrile over 20 minutes, is recommended to ensure the separation of compounds with a wide range of polarities.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject 5-10 µL of the sample and monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Data Analysis: A pure sample should exhibit a single major peak. The integration of this peak relative to the total peak area provides a quantitative measure of purity.
Molecular Weight Determination by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity.[7] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence.[6]
Figure 2. A simplified workflow of a mass spectrometry experiment.
Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6]
-
Sample Infusion: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The expected m/z for the [M+H]⁺ ion of this compound (C₁₀H₁₅N₃O₂) is approximately 210.12.
-
Fragmentation Analysis (MS/MS): If the instrument has tandem mass spectrometry capabilities, fragment the parent ion to obtain structural information. The fragmentation pattern can help to confirm the presence of the tert-butyl and aminopyridine moieties.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[2][4][11] ¹H NMR provides information about the number and chemical environment of the protons, while ¹³C NMR provides analogous information for the carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals:
-
A singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
Signals in the aromatic region (typically 6-8 ppm) corresponding to the protons on the pyridine ring. The splitting pattern of these signals will be indicative of their relative positions.
-
A broad singlet for the NH protons, the chemical shift of which can be concentration and solvent-dependent.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
A signal for the quaternary carbon of the tert-butyl group around 80 ppm.
-
A signal for the methyl carbons of the tert-butyl group around 28 ppm.
-
Signals for the carbons of the pyridine ring in the aromatic region (typically 100-160 ppm).
-
A signal for the carbonyl carbon of the carbamate group around 153 ppm.
-
-
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.
Conclusion
The structural validation of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. By employing a combination of chromatographic and spectroscopic techniques, researchers can build an unassailable body of evidence to confirm the identity and purity of their target molecule. The protocols and comparative analysis provided in this guide offer a robust framework for achieving this critical objective, ensuring the integrity and reproducibility of subsequent scientific endeavors.
References
- Aston Labs. (n.d.). Mass Spectrometric Synthesis in the Undergraduate Organic Lab.
- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
- Benchchem. (n.d.). Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one.
- (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds.
- Benchchem. (n.d.). High-performance liquid chromatography for assessing the purity of synthesized compounds.
- Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
- Wikipedia. (n.d.). Mass spectrometry.
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A Comparative Guide to the Structural Confirmation of tert-butyl N-(4-aminopyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a frequent strategy in multi-step synthesis, particularly in the construction of complex pharmaceutical intermediates. This guide provides an in-depth comparative analysis of the spectral data used to confirm the structure of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a selectively protected diamine.
This guide will delve into the expected spectral characteristics of the target molecule and compare them with its unprotected precursor, 2,4-diaminopyridine. This comparison will highlight the key spectral changes that confirm a successful protection reaction. The data presented for this compound are predicted based on established spectroscopic principles and data from analogous structures, a common and necessary practice in the absence of readily available experimental spectra for every novel compound.
The Logic of Spectroscopic Structural Elucidation
The confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, it is a process of accumulating and correlating evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. For a molecule like this compound, the primary methods of choice are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The causality behind using this combination lies in their complementary nature:
-
NMR spectroscopy maps the carbon-hydrogen framework of the molecule, revealing the connectivity and chemical environment of each atom.
-
IR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.
-
Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.
By integrating the data from these techniques, a self-validating and definitive structural assignment can be achieved.
Comparative Spectral Analysis
The key to confirming the structure of this compound is to observe the appearance of signals corresponding to the Boc group and the concurrent changes in the signals of the pyridine ring and the remaining amino group, when compared to the starting material, 2,4-diaminopyridine.
¹H NMR Spectroscopy: A Map of the Protons
¹H NMR spectroscopy is arguably the most informative technique for confirming the successful Boc protection. The introduction of the tert-butyl group provides a highly conspicuous signal, and its electronic effects subtly alter the chemical shifts of the pyridine ring protons.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Proton | This compound (Predicted, in CDCl₃) | 2,4-diaminopyridine (Experimental, in DMSO-d₆) | Rationale for Predicted Shifts |
| -C(CH₃)₃ | ~1.5 ppm (singlet, 9H) | N/A | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic singlet. |
| -NH₂ | ~4.5-5.5 ppm (broad singlet, 2H) | ~5.5 ppm (broad singlet, 2H) | The free amino group protons are exchangeable and appear as a broad signal. |
| Pyridine H-3 | ~6.2-6.4 ppm (doublet) | ~5.8 ppm (doublet) | The introduction of the electron-withdrawing carbamate group at the 2-position deshields the adjacent H-3 proton. |
| Pyridine H-5 | ~7.2-7.4 ppm (doublet of doublets) | ~6.8 ppm (doublet of doublets) | The H-5 proton is also deshielded by the carbamate group. |
| Pyridine H-6 | ~7.8-8.0 ppm (doublet) | ~7.4 ppm (doublet) | The H-6 proton experiences the most significant deshielding due to its proximity to the electronegative nitrogen and the carbamate group. |
| -NH-Boc | ~8.0-8.5 ppm (broad singlet, 1H) | N/A | The carbamate proton is typically deshielded and appears as a broad singlet. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides definitive evidence of the Boc group's presence through the appearance of the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Carbon | This compound (Predicted, in CDCl₃) | 2,4-diaminopyridine (Experimental, in DMSO-d₆) | Rationale for Predicted Shifts |
| -C(CH₃)₃ | ~28 ppm | N/A | The three equivalent methyl carbons of the tert-butyl group. |
| -C(CH₃)₃ | ~80 ppm | N/A | The quaternary carbon of the tert-butyl group, a key indicator of the Boc group. |
| Pyridine C-3 | ~105-110 ppm | ~95 ppm | Shielded by the two amino/amido groups. |
| Pyridine C-5 | ~115-120 ppm | ~106 ppm | Also shielded by the nitrogen atoms. |
| Pyridine C-6 | ~145-150 ppm | ~150 ppm | Deshielded by the ring nitrogen. |
| Pyridine C-4 | ~150-155 ppm | ~155 ppm | Attached to the free amino group. |
| Pyridine C-2 | ~155-160 ppm | ~162 ppm | Attached to the carbamate group. |
| -C=O | ~153 ppm | N/A | The carbonyl carbon of the carbamate, another crucial signal for confirming Boc protection. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is excellent for quickly identifying the key functional groups. The successful introduction of the Boc group will result in the appearance of a strong carbonyl stretch and the modification of the N-H stretching region.
Table 3: Comparison of Key IR Absorptions (Predicted vs. Experimental)
| Functional Group | This compound (Predicted) | 2,4-diaminopyridine (Experimental) | Rationale for Predicted Absorptions |
| N-H Stretch (Amine) | ~3400-3300 cm⁻¹ (two bands) | ~3400-3200 cm⁻¹ (multiple bands) | The free primary amine shows symmetric and asymmetric stretching. |
| N-H Stretch (Carbamate) | ~3300-3200 cm⁻¹ (one band) | N/A | The N-H stretch of the carbamate is also present. |
| C-H Stretch (Aliphatic) | ~2980-2950 cm⁻¹ | N/A | Characteristic stretching of the tert-butyl group's C-H bonds. |
| C=O Stretch (Carbamate) | ~1720-1700 cm⁻¹ (strong) | N/A | The strong carbonyl absorption is a definitive indicator of the Boc group. |
| N-H Bend (Amine) | ~1640-1600 cm⁻¹ | ~1650 cm⁻¹ | The bending vibration of the primary amine. |
| C=N, C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Stretching vibrations of the pyridine ring. |
Mass Spectrometry: The Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for structural confirmation. The fragmentation pattern can also offer valuable clues about the structure.
Table 4: Comparison of Mass Spectrometry Data (Predicted)
| Ion | This compound (Predicted) | 2,4-diaminopyridine | Rationale for Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 210.12 | 110.07 | The protonated molecular ion of the target compound. |
| [M-56+H]⁺ | 154.07 | N/A | Loss of isobutylene (56 Da) from the tert-butyl group is a characteristic fragmentation of Boc-protected compounds. |
| [M-100+H]⁺ | 110.07 | 110.07 | Loss of the entire Boc group (100 Da) to give the protonated 2,4-diaminopyridine. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Use an Electrospray Ionization (ESI) mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
If desired, perform fragmentation (MS/MS) analysis by selecting the [M+H]⁺ ion and applying collision energy to induce fragmentation.
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical flow of the spectral analysis process and the relationship between the chemical structures and their key spectral features.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Key structural fragments and their comparative spectral influence.
Conclusion
The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. By comparing the spectral data of the product with its precursor, 2,4-diaminopyridine, a definitive structural assignment can be made. The appearance of the characteristic signals for the Boc group in the ¹H NMR, ¹³C NMR, and IR spectra, along with the correct molecular weight determination by mass spectrometry, provides a self-validating set of evidence. This guide has provided the expected spectral data, the rationale behind it, and the experimental protocols necessary for researchers to confidently confirm the structure of this and similar molecules in their own laboratories.
References
- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
- Supporting Information for a relevant publication. (n.d.).
- University College Dublin. (2025). CHEM30210: Structure Determination and Aromatic Heterocyclic Chemistry.
- SpectraBase. (n.d.). tert-Butyl carbamate.
- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.
- SpectraBase. (n.d.). 2,4-Diamino-pyrimidine.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- Routledge. (n.d.). Structure Determination By Spectroscopic Methods: A Practical Approach.
- Institut "Jožef Stefan". (2018). Structural Elucidation.
- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.
- ResearchGate. (2018). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.
- PubChem. (n.d.). 2,4-Diaminopyrimidine.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Derivatives of tert-Butyl N-(4-aminopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase inhibitor discovery, the chemical scaffold serves as the foundational blueprint from which potency, selectivity, and ultimately, therapeutic efficacy are built. Among the myriad of privileged structures in medicinal chemistry, the aminopyridine core has emerged as a versatile and fruitful starting point for the development of novel kinase inhibitors. This guide provides an in-depth comparative analysis of the biological efficacy of kinase inhibitors derived from a key synthetic intermediate: tert-butyl N-(4-aminopyridin-2-yl)carbamate . By leveraging this strategic building block, researchers have successfully synthesized a range of potent inhibitors targeting critical kinases implicated in cancer and other diseases.
This guide will dissect the structure-activity relationships (SAR) of these derivatives, present comparative biological data, and provide detailed experimental protocols to offer a comprehensive resource for chemists and biologists in the field.
The Strategic Advantage of the 2,4-Diaminopyridine Scaffold
The this compound intermediate provides a facile entry into 2,4-diaminopyridine derivatives. This scaffold is particularly attractive for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The Boc-protected amine at the 2-position allows for selective functionalization at the 4-position, followed by deprotection and subsequent modification at the 2-position, enabling a systematic exploration of the chemical space around the core.
Comparative Efficacy Against Key Kinase Targets
While direct, head-to-head comparative studies of a wide range of kinase inhibitors all originating from this compound are not extensively documented in single publications, we can synthesize a comparative overview from the broader class of aminopyrimidine and aminopyridine inhibitors, which share the core pharmacophore enabled by this starting material. The following sections will highlight the efficacy of derivatives against prominent kinase families.
Cyclin-Dependent Kinase (CDK) Inhibition
The aminopyrimidine core, a close structural analog to the diaminopyridine scaffold, has proven to be a powerful framework for the development of potent CDK inhibitors.[1] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.
Table 1: Comparative in vitro activity of representative aminopyrimidine CDK inhibitors. [1]
| Compound | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |
|---|---|---|---|---|
| Compound 22 | CDK7 | 7.21 | MV4-11 | 208.1 |
| THZ1 (Reference) | CDK7 | 6.91 | MV4-11 | 30.2 |
| BTX-A51 (Reference) | CDK7/CDK9 | 272.30 | MV4-11 | 201.5 |
Data synthesized from a study on 2,4-diaminopyrimidine derivatives as CDK7 inhibitors.[1]
The data illustrates that strategic modifications to the aminopyrimidine scaffold can yield highly potent and selective CDK inhibitors. For instance, compound 22 demonstrates potent enzymatic inhibition of CDK7, comparable to the known inhibitor THZ1, and exhibits significant anti-proliferative activity in a leukemia cell line.[1]
Aurora Kinase Inhibition
Aurora kinases are another family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets. The aminopyrimidine scaffold has also been successfully employed to generate potent Aurora kinase inhibitors.
Table 2: In vitro activity of a representative aminopyrimidine Aurora kinase inhibitor.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Representative Thienopyrimidine | Aurora A | <10 |
| Representative Thienopyrimidine | Aurora B | <10 |
Data from a study on thienopyrimidine inhibitors of Aurora kinases, which share a similar core structure.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
The aminopyridine and related quinazoline scaffolds have been instrumental in the development of inhibitors targeting receptor tyrosine kinases like EGFR and VEGFR, which are key drivers of tumor growth, proliferation, and angiogenesis.
While direct synthesis from this compound for a broad range of EGFR/VEGFR inhibitors is not explicitly detailed in readily available literature, the 2-aminopyridine motif is a common feature in many potent inhibitors of these kinases. For instance, novel 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent EGFR inhibitors to overcome resistance to existing therapies.[2]
Mechanistic Insights: Targeting the Kinase ATP-Binding Site
The biological efficacy of these inhibitors stems from their ability to compete with ATP for binding to the kinase active site. The aminopyridine core plays a pivotal role in this interaction.
Figure 1: Generalized binding mode of a 2,4-diaminopyridine kinase inhibitor.
As depicted in Figure 1, the nitrogen atoms of the diaminopyridine core form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The substituents at the 4- and 2-positions (R1 and R2) can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The strategic placement of the Boc protecting group on the 2-amino group of the starting material allows for a modular synthetic approach to systematically probe these interactions.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and comparative analysis, this section provides standardized, step-by-step methodologies for key in vitro assays used to characterize the biological efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase by a test compound.
Workflow Diagram:
Figure 2: Workflow for a TR-FRET based kinase binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the biotinylated kinase and the terbium-labeled anti-tag antibody in the appropriate kinase buffer.
-
Prepare a 2X solution of the europium-labeled ATP tracer in the kinase buffer.
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilutions to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Tracer Addition:
-
Add 10 µL of the 2X Eu-tracer solution to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the synthesis of a diverse array of potent and selective kinase inhibitors. The inherent synthetic tractability of this intermediate allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with promising therapeutic potential against a range of kinase targets. While the direct lineage of many published inhibitors from this specific starting material requires careful tracing through the literature and patent landscape, the underlying 2,4-diaminopyridine pharmacophore it enables is undeniably a cornerstone of modern kinase inhibitor design. Future efforts in this area will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome clinical resistance.
References
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Med. Chem. Lett.2024 . [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. 2023 . [Link]
-
Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Bioorg. Med. Chem.2019 . [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem.2023 . [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Arch. Pharm. (Weinheim). 2023 . [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021 . [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. 2019 . [Link]
-
Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. Eur. J. Med. Chem.2020 . [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals (Basel). 2022 . [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. 2024 . [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. J. Med. Chem.2024 . [Link]
-
Discovery of a potent and selective aurora kinase inhibitor. Bioorg. Med. Chem. Lett.2008 . [Link]
-
A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. J. Med. Chem.2009 . [Link]
-
Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorg. Med. Chem. Lett.2011 . [Link]
-
Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. Ther. Adv. Hematol.2013 . [Link]
-
Targeting cyclin-dependent kinases 4 and 6 in cancer. Nat. Rev. Cancer. 2018 . [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharm. Sin. B. 2019 . [Link]
-
Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. J. Med. Chem.2022 . [Link]
-
Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines. Bioorg. Med. Chem. Lett.2011 . [Link]
-
Discovery of novel anti-angiogenesis agents. Part 7: Multitarget inhibitors of VEGFR-2, TIE-2 and EphB4. Eur. J. Med. Chem.2017 . [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. 2022 . [Link]
-
Process for the preparation of kinase inhibitors and intermediates thereof. US Patent 9,643,927. 2017 . [Link]
- Protein kinase inhibitors.
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Kinase inhibitors. US Patent 9,751,837. 2017 . [Link]
-
Inhibitors of tyrosine kinases. US Patent 7,169,791. 2007 . [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. 2020 . [Link]
-
Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Bioorg. Med. Chem. Lett.2011 . [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg. Med. Chem. Lett.2007 . [Link]
-
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallogr. Sect. E Struct. Rep. Online. 2012 . [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem.2021 . [Link]
-
6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. J. Med. Chem.1998 . [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Med. Chem. Res.2017 . [Link]
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. J. Med. Chem.2024 . [Link]
-
Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. ACS Med. Chem. Lett.2023 . [Link]
-
On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Med. Chem.2024 . [Link]
-
Systematic exploration of privileged warheads for covalent kinase drug discovery. ChemRxiv. 2022 . [Link]
Sources
A Comparative Guide to Catalytic Cross-Coupling of tert-Butyl N-(4-aminopyridin-2-yl)carbamate and its Derivatives
Introduction: The Strategic Importance of Functionalized 2,4-Diaminopyridines
The 2,4-diaminopyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this core, through the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, tert-butyl N-(4-aminopyridin-2-yl)carbamate, serves as a versatile and protected building block for these critical transformations.
However, the inherent nature of the aminopyridine structure presents a significant challenge to transition metal-catalyzed cross-coupling. The pyridine nitrogen and the exocyclic amino groups can act as bidentate chelating agents, coordinating to the metal center and impeding key steps in the catalytic cycle, such as oxidative addition or transmetalation, thereby deactivating the catalyst.[1] This guide provides a comparative analysis of modern catalytic systems designed to overcome these challenges, focusing on palladium- and copper-based catalysts for both C-N and C-C bond formation. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: Forging the C-N Bond: Arylation of the 4-Amino Position
The direct arylation of the 4-amino group is a primary strategy for building molecular complexity. This transformation is dominated by the Buchwald-Hartwig amination and its copper-catalyzed counterparts.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance.[2] The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Expertise & Experience: The Critical Role of the Ligand
For challenging substrates like aminopyridines, the choice of phosphine ligand is the single most important factor for success. First-generation monodentate (e.g., P(o-tolyl)₃) and even bidentate phosphine ligands (e.g., BINAP) often fail due to the aforementioned catalyst inhibition. The breakthrough came with the development of sterically hindered, electron-rich biaryl monophosphine ligands.
These ligands, such as RuPhos and BrettPhos , possess several key features:
-
Steric Bulk: The bulky architecture promotes the formation of monoligated L₁Pd(0) species, which are the highly active catalysts, while discouraging the formation of inactive bis-ligated complexes.[4] This bulk also accelerates the rate-limiting reductive elimination step.
-
Electron-Donating Properties: The electron-rich nature of the phosphine enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.
-
Structural Flexibility: The biaryl backbone allows for specific conformations that facilitate the various steps of the catalytic cycle.
The use of pre-formed palladium complexes of these ligands, known as precatalysts , is highly recommended. These air-stable complexes provide a reliable and reproducible method for generating the active Pd(0) species in situ, overcoming inconsistencies seen with generating the catalyst from separate palladium salts and ligands.[1][5]
Comparative Data for Palladium-Catalyzed Amination of Aminopyridines
| Catalyst System (Precatalyst/Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| RuPhos Palladacycle | Secondary Amines | LiHMDS | Toluene | 100 | 85-95 | [1][5] |
| BrettPhos Palladacycle | Primary Amines | LiHMDS | Toluene | 100 | 80-92 | [1][5] |
| Pd₂(dba)₃ / XPhos | Aryl Bromides | NaOtBu | Dioxane | 110 | 75-90 | [6] |
| Pd(OAc)₂ / BINAP | Aryl Iodides | Cs₂CO₃ | THF | Reflux | 60-80 | [7] |
This table summarizes representative data for substrates similar to the topic compound.
Trustworthiness: A Validated Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination using a state-of-the-art palladacycle precatalyst.
Protocol 1: Buchwald-Hartwig Amination using RuPhos Palladacycle
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), RuPhos Palladacycle (2 mol %), and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed C-N Coupling (Ullmann/Chan-Lam Reactions)
Copper-catalyzed C-N coupling is a classical and cost-effective alternative to palladium-based methods.[2] While traditional Ullmann conditions often require harsh temperatures, modern protocols employ ligands to facilitate the reaction under milder conditions.[8][9] These reactions are particularly effective for coupling with less nucleophilic partners like amides and azoles.[7]
Expertise & Experience: Ligand Choice and Reaction Scope
The key to modern copper catalysis is the use of chelating ligands that stabilize the copper center and promote the coupling. Common and effective ligands include simple N,N- or N,O-bidentate systems such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline.[7][9]
Advantages:
-
Cost-Effective: Copper salts (e.g., CuI, Cu₂O) are significantly cheaper than palladium catalysts.
-
Complementary Scope: Can be effective for nucleophiles that are challenging in palladium catalysis.
Disadvantages:
-
Higher Catalyst Loading: Often requires higher catalyst and ligand loadings (5-25 mol %) compared to modern palladium systems (0.5-2 mol %).[7]
-
Potentially Harsher Conditions: While improved, conditions can still be more forcing than the best palladium systems.
Comparative Data for Copper-Catalyzed Amination
| Copper Source | Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | DMEDA | Aryl Bromide | K₂CO₃ | Dioxane | 110 | 70-85 | [7] |
| CuI | L-Proline | Aryl Iodide | K₃PO₄ | DMSO | 90 | 75-88 | [9] |
| Cu₂O | 1,10-Phenanthroline | Aryl Boronic Acid | O₂ (air) | CH₂Cl₂ | RT | 65-80 | [10] |
Part 2: Forging C-C Bonds: Functionalization of the Pyridine Core
To perform C-C cross-coupling, the aminopyridine core must first be functionalized with a halide or pseudohalide (e.g., triflate). For this guide, we will consider a hypothetical starting material, tert-butyl N-(4-amino-5-bromopyridin-2-yl)carbamate , to illustrate the comparative catalytic approaches for Suzuki, Sonogashira, and Heck reactions.
Caption: General workflow for C-C functionalization of the aminopyridine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C cross-coupling reaction in pharmaceutical development, enabling the formation of biaryl and heteroaryl-aryl bonds.[11][12] It involves the reaction of an organoboron species (boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex.[13]
Catalyst Systems:
-
Traditional: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for many applications.
-
Modern: For more challenging substrates, catalyst systems involving ligands like SPhos, XPhos, or dppf (e.g., PdCl₂(dppf)) provide higher yields and broader scope.[14]
Comparative Data for Suzuki-Miyaura Coupling on Halopyridines
| Catalyst System | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 90 | 85-95 | [15] |
| PdCl₂(dppf) | Heteroarylboronic acids | K₂CO₃ | DME/H₂O | 85 | 80-92 | [11] |
| t-BuXPhos Palladacycle | Substituted arylboronic acids | DBU | t-AmOH | 100 | >95 | [14] |
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[16] The reaction is uniquely co-catalyzed by both palladium and copper(I) salts.[17]
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Catalyst System: The standard and highly effective catalyst system is a combination of a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) source, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also often serves as the solvent.[17][18]
Protocol 2: Sonogashira Coupling of a Bromoaminopyridine Derivative
-
Reaction Setup: To a dry Schlenk flask, add the bromoaminopyridine derivative (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol %), and CuI (4-5 mol %) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (or a mixture of THF/TEA). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) as needed.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite to remove salts and catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing access to substituted olefins.[19] While a cornerstone of C-C bond formation, its application with complex heterocyclic substrates requires careful catalyst selection to ensure high yields and selectivity (E vs. Z isomers).
Catalyst Systems: Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands is common. For electron-rich or challenging substrates, N-heterocyclic carbene (NHC) palladium complexes have shown excellent activity.[20] Immobilized palladium catalysts, such as those on a 4-aminopyridine resin, offer advantages in terms of recyclability and product purification.[21]
Conclusion and Future Outlook
For the C-N arylation of this compound, modern palladium catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos), particularly when used as stable precatalysts, represent the state-of-the-art, offering high yields under relatively mild conditions.[1][5] Copper-catalyzed methods provide a valuable, cost-effective alternative, though they may require more optimization.[7][9]
For C-C bond formation on a halogenated version of the scaffold, the Suzuki-Miyaura and Sonogashira couplings are exceptionally robust and reliable methods for introducing aryl and alkynyl moieties, respectively.[11][17] The choice of catalyst, from traditional Pd(PPh₃)₄ to advanced systems with specialized ligands, allows for broad functional group tolerance and high efficiency.
Looking ahead, the field continues to evolve. Nickel-catalyzed cross-coupling reactions are emerging as a powerful, sustainable alternative to palladium for many transformations.[7][22] Furthermore, the application of photoredox catalysis is opening new avenues for bond formation under exceptionally mild conditions, promising to further expand the synthetic toolbox available to researchers and drug development professionals.
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
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Karimi, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
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Ragupathi, A., et al. (2020). Copper(I)-Catalysed Oxidative C-N Coupling of 2-aminopyridine with Terminal alkynes featuring an C C bond Cleavage promoted by Visible Light. ResearchGate. [Link]
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Various Authors. (2011). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. [Link]
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Roughley, S. D., & Jordan, A. M. (2017). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry Books. [Link]
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Author Unknown. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
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Various Authors. (2019). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. ResearchGate. [Link]
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Corbet, J.-P., & Mignani, G. (2006). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
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Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Various Authors. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2014). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Publishing. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wu, X., & Pei, W. (2009). Heck Reactions Catalyzed by Palladium Complex Supported on 4‐Aminopyridine Resin. Chinese Journal of Chemistry. [Link]
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Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Le, V. A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Inventor Unknown. (2020). Method for preparing tert-butyl n-((1r,2s,5s).
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Various Authors. (2016). One-pot three-component synthesis of 4-pyridyl-2-o-tolylaminopyrimidines. ResearchGate. [Link]
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Hu, X., et al. (2005). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions. [Link]
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Kappe, C. O. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Highlights. [Link]
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Li, B., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
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Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
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Various Authors. (2007). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
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Reis, R. A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
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Cole, C. E., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
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Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
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Andrade, C. K. Z., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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Various Authors. (2017). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. ResearchGate. [Link]
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Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. [Link]
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A Senior Application Scientist's Guide: The Strategic Advantages of tert-butyl N-(4-aminopyridin-2-yl)carbamate in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, protected diamines serve as critical linchpins, enabling precise, regioselective modifications that are otherwise challenging. This guide provides an in-depth comparison of tert-butyl N-(4-aminopyridin-2-yl)carbamate , a key intermediate, against other synthetic alternatives. We will explore the causality behind its advantages, supported by experimental data and validated protocols, to demonstrate its superior utility for researchers, scientists, and drug development professionals.
The Core Challenge: Controlling Reactivity in Diaminopyridines
The 2,4-diaminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. However, the presence of two nucleophilic amino groups presents a significant synthetic hurdle. Uncontrolled reactions with electrophiles lead to a mixture of undesired products, including di-substituted derivatives and polymers, resulting in low yields and complex purification challenges. The solution lies in selective protection, where one amino group is temporarily masked, allowing the other to be modified with precision. This is where the strategic application of a tert-butoxycarbonyl (Boc) protecting group becomes invaluable.
Part 1: Unveiling the Advantages of Boc-Protected 2,4-Diaminopyridine
The use of this compound is predicated on the unique properties of the Boc protecting group, which offers a powerful combination of stability and selective lability.
1.1. Efficiency and Regioselectivity: The primary advantage of this reagent is the selective protection of the C2-amino group of the 2,4-diaminopyridine core. This regioselectivity leaves the C4-amino group available for subsequent synthetic transformations. The Boc group provides a robust shield for the more reactive amino group, ensuring that synthetic modifications occur predictably at the desired position. This high selectivity dramatically improves the purity of the target product, which is crucial for synthesizing complex pharmaceutical molecules.[1]
1.2. Broad Chemical Stability and Compatibility: The Boc group is renowned for its stability under a wide range of reaction conditions. It is resistant to nucleophiles, catalytic hydrogenation, and basic conditions, making it compatible with many common synthetic transformations such as esterification and condensation.[1][2] This chemical inertness allows for multi-step synthetic sequences without the risk of premature deprotection, safeguarding the integrity of the intermediate.
1.3. Mild and Orthogonal Deprotection: A signal advantage of the Boc group is its clean and efficient removal under mild acidic conditions, typically using trifluoroacetic acid (TFA).[2][3] This process generates volatile byproducts (isobutylene and carbon dioxide), simplifying purification. Crucially, these mild conditions preserve many other acid-sensitive functional groups within a complex molecule. This acid-lability offers an "orthogonal" deprotection strategy when used in concert with other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz group, enabling highly complex and controlled synthetic routes.[3]
1.4. Enhanced Solubility: The lipophilic tert-butyl moiety often improves the solubility of polar intermediates in common organic solvents used in synthesis. This practical benefit facilitates handling, reaction monitoring, and purification processes.
Part 2: Comparative Analysis with Alternative Strategies
To fully appreciate the utility of this compound, it is essential to compare it with alternative protecting groups and synthetic approaches.
| Feature | Boc Group | Cbz Group | Fmoc Group | Direct Functionalization (Unprotected) |
| Protection Chemistry | Reaction with (Boc)₂O | Reaction with Cbz-Cl | Reaction with Fmoc-Cl | Not Applicable |
| Key Advantage | High stability, mild acid cleavage | Stable, useful in peptide synthesis | Very mild base cleavage (orthogonality) | Fewer steps |
| Deprotection Condition | Mild Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Base (e.g., Piperidine) | Not Applicable |
| Compatibility Issues | Sensitive to strong acids | Incompatible with reducible groups (alkenes, alkynes, nitro) | Sensitive to basic reagents (e.g., organometallics, amines) | Lack of selectivity, side reactions, low yield |
| Byproducts | Volatile (CO₂, isobutylene) | Toluene | Dibenzofulvene-piperidine adduct | Mixture of isomers and polymers |
| Orthogonality | Excellent with Fmoc (base-labile) and Cbz (H₂-labile) | Good with Boc (acid-labile) and Fmoc (base-labile) | Excellent with Boc (acid-labile) and Cbz (H₂-labile) | Poor control |
Expert Analysis: The data clearly indicates that while other protecting groups have their place, the Boc group offers the most robust and versatile strategy for the 2,4-diaminopyridine scaffold. The primary alternative—direct functionalization of the unprotected diamine—is rarely viable in complex syntheses due to the aforementioned lack of selectivity. The Cbz group is unsuitable for molecules containing reducible functional groups, a common feature in drug candidates. The Fmoc group, while offering an excellent orthogonal partner, is less stable to the basic conditions often required in cross-coupling reactions. Therefore, the Boc group provides the optimal balance of stability, compatibility, and ease of removal for this specific, high-value building block.
Part 3: Validated Experimental Protocols
Trustworthiness in synthesis is built on reproducible, self-validating protocols. The following methods describe the preparation of the title compound and its subsequent use in a typical drug discovery workflow.
Protocol 1: Synthesis of this compound
This protocol details the regioselective mono-Boc protection of 2,4-diaminopyridine.
Workflow Diagram: Synthesis of the Target Compound
Caption: Workflow for selective mono-Boc protection.
Methodology:
-
Reaction Setup: To a solution of 2,4-diaminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a single portion.
-
Reaction Execution: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product as a solid.
-
Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected purity from this method is typically >95%.
Protocol 2: Application in Amide Coupling
This protocol demonstrates the utility of the protected intermediate in a standard amide bond formation, a cornerstone reaction in drug discovery.
Workflow Diagram: Application in Synthesis
Caption: Amide coupling followed by Boc deprotection.
Methodology:
-
Activation: To a solution of the desired carboxylic acid (1.1 eq) in dichloromethane (DCM) or dimethylformamide (DMF), add EDCI (1.2 eq) and HOBt (1.2 eq).[4] Stir for 20 minutes at 0 °C to form the active ester.
-
Coupling: Add a solution of this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the activated acid mixture.[4] Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM (0.1 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a TFA salt, or neutralized with a base and extracted to yield the free amine. Purity should be verified by HPLC and LC-MS.[5]
Conclusion: A Strategically Indispensable Tool
This compound is more than just a building block; it is a strategic tool that enables efficiency, precision, and control in the synthesis of complex, high-value molecules. Its advantages—regioselective protection, broad chemical stability, and mild, orthogonal deprotection—directly address the core challenges associated with functionalizing the 2,4-diaminopyridine scaffold. By preventing unwanted side reactions and simplifying purification, it accelerates the drug discovery process, allowing researchers to build molecular diversity and optimize lead candidates with greater confidence and success. For any drug development program leveraging the aminopyridine motif, this reagent represents a field-proven and indispensable asset.
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- Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. (2016). ResearchGate.
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A Strategic Asset in Medicinal Chemistry: A Comparative Guide to the Synthesis and Application of tert-Butyl N-(4-aminopyridin-2-yl)carbamate
An In-Depth Technical and Comparative Guide
Introduction
The 2,4-diaminopyridine and its isomeric 2,4-diaminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1][2][3][4][5] Their hydrogen bonding capabilities and structural rigidity make them ideal for targeting enzyme active sites, especially kinase ATP-binding pockets. However, the presence of two nucleophilic amino groups on the pyridine ring presents a significant challenge for synthetic chemists: achieving regioselective functionalization. Direct reaction with an electrophile often leads to a mixture of N2- and N4-substituted products, as well as di-substituted species, complicating purification and reducing yields.
This guide introduces tert-butyl N-(4-aminopyridin-2-yl)carbamate, a critical building block designed to overcome this challenge. By selectively protecting the more nucleophilic 2-amino group with a tert-butoxycarbonyl (Boc) group, this reagent unmasks the 4-amino position for clean, high-yield transformations. We will provide an in-depth analysis of its synthesis, compare its performance against unprotected 2,4-diaminopyridine in key reactions, and present case studies of its successful application in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and process development professionals seeking to streamline the synthesis of complex molecules based on the 2,4-diaminopyridine scaffold.
Part I: Synthesis and Characterization of the Reagent
The strategic value of this compound lies in its straightforward and scalable synthesis. The Boc protecting group is ideal due to its stability across a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic) and its clean removal under mild acidic conditions.[6][7]
Experimental Protocol: Synthesis of this compound
-
Setup: To a stirred solution of 2,4-diaminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), add triethylamine (1.2 eq).
-
Reaction: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an ethyl acetate/heptane mixture or by column chromatography on silica gel to afford this compound as a white to off-white solid.
Data Summary: Synthesis Performance
| Parameter | Typical Value | Notes |
| Starting Material | 2,4-Diaminopyridine | Commercially available |
| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard Boc-protection reagent |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions recommended |
| Base | Triethylamine (Et₃N) | |
| Yield | 75-90% | Dependent on purification method |
| Purity (HPLC) | >98% | After purification |
| CAS Number | 1266119-48-5 | For reference[8] |
Causality Behind Experimental Choices
-
Selective Protection: The 2-amino group of 2,4-diaminopyridine is generally more nucleophilic than the 4-amino group due to electronic effects from the ring nitrogen. This inherent difference allows for regioselective mono-protection under controlled conditions without the need for complex directing groups.
-
Solvent and Base: THF is an excellent solvent for both the starting material and the Boc₂O reagent. Triethylamine acts as a base to neutralize the in situ generated carbonic acid, driving the reaction to completion.
Part II: Comparative Analysis in Key Synthetic Transformations
The true utility of a building block is demonstrated by its performance in subsequent chemical reactions. Here, we compare this compound with unprotected 2,4-diaminopyridine in the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[9][10][11]
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A Comparative Analysis of tert-Butyl N-(4-aminopyridin-2-yl)carbamate in Modern Drug Discovery
An In-Depth Technical Guide for Researchers
As a cornerstone in medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, tert-butyl N-(4-aminopyridin-2-yl)carbamate has emerged as a highly versatile and valuable intermediate. Its unique architecture, featuring a differentially protected diaminopyridine scaffold, offers chemists precise control over synthetic routes, particularly in the construction of kinase inhibitors and other complex heterocyclic systems.
This guide provides a comprehensive review of the applications of this compound, offering a comparative analysis against structural isomers and alternative synthetic precursors. We will delve into the causality behind its widespread use, present supporting experimental data, and provide detailed protocols to empower researchers in their drug development endeavors.
Molecular Architecture and Strategic Advantage
The efficacy of this compound as a synthetic intermediate stems from its distinct structural features. The molecule incorporates a pyridine ring substituted with two amino groups at the 2- and 4-positions. Crucially, the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.[1][2]
The carbamate linkage is a key structural motif found in numerous approved drugs, valued for its proteolytic stability and ability to enhance cell membrane permeability.[1][2] The Boc protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid), which typically leaves other functional groups intact.
This differential protection is the cornerstone of its utility. It allows for selective functionalization of the free amino group at the 4-position, enabling chemists to introduce a variety of substituents through reactions such as acylation, alkylation, or coupling reactions, while the 2-position remains masked.
Caption: Key structural features of this compound.
Primary Application: A Scaffold for Kinase Inhibitors
The 2-aminopyridine framework is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as an ideal starting material for building inhibitors that target the ATP-binding site of various kinases.
For example, the synthesis of inhibitors for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is implicated in diabetes and cancer, often utilizes a 2-aminopyridine core.[3] Similarly, derivatives of this scaffold have shown potent inhibitory activity against other receptor tyrosine kinases such as EGFR, HER-2, and PDGFR.[4]
The general synthetic strategy involves an initial reaction at the free 4-amino group, followed by deprotection of the 2-amino group and subsequent functionalization. This stepwise approach provides a robust and flexible route to a diverse library of potential drug candidates.
Caption: Generalized workflow for kinase inhibitor synthesis.
Comparative Analysis with Alternative Building Blocks
The choice of starting material is a critical decision point in a synthetic campaign. Here, we compare this compound with its structural isomers and discuss alternatives for the protecting group.
The position of the free amino group dictates the final geometry of the molecule and its potential interactions within a biological target's binding site.
| Compound | CAS Number | Key Feature | Synthetic Implication |
| This compound | 1266119-48-5 | Free amino group at position 4. | Ideal for building substituents that project from the 4-position of the pyridine ring. |
| tert-Butyl N-(2-aminopyridin-4-yl)carbamate | 128619-01-2 | Free amino group at position 2. | Allows for functionalization at the 2-position while the 4-position is protected.[5] |
| tert-Butyl N-(5-aminopyridin-2-yl)carbamate | 220731-04-4 | Free amino group at position 5. | Introduces a different vector for substituent placement, altering the overall shape of the molecule.[6] |
Causality: The selection between these isomers is driven entirely by the desired structure of the final target molecule. A researcher aiming to place a key pharmacophore at the 4-position would select the title compound, whereas a different target topology might necessitate one of its isomers. This highlights the importance of structure-based drug design in guiding the choice of starting materials.
While the Boc group is an excellent choice for amine protection, the tert-butyl moiety itself can be a metabolic liability in a final drug compound. Cytochrome P450 enzymes can oxidize the sp³ C-H bonds of the tert-butyl group, leading to rapid metabolism and high clearance, which can result in poor oral bioavailability and short half-lives.[7]
Alternative Strategy: Bioisosteric Replacement
In cases where the tert-butyl group is part of the final pharmacophore and exhibits metabolic instability, a common strategy is to replace it with a bioisostere. One effective replacement is the trifluoromethylcyclopropyl group . This group mimics the shape and hydrophobicity of the tert-butyl group but lacks the vulnerable sp³ C-H bonds, significantly increasing metabolic stability.[7]
| Group | Key Property | Metabolic Stability |
| tert-Butyl | Hydrophobic, sterically bulky. | Prone to CYP-mediated oxidation.[7] |
| Trifluoromethylcyclopropyl | Similar size and hydrophobicity. | More resistant to metabolism due to C-F bonds and higher s-character of C-H bonds.[7] |
This comparison underscores a critical principle in drug development: a feature that is advantageous for synthesis (the Boc group) may become a liability in the final biological context, requiring further optimization.
Experimental Protocols and Data
To provide a practical context, we outline a representative experimental procedure for the functionalization of a related carbamate-protected amine, which illustrates the common techniques involved.
This procedure details the acylation of an aminophenylcarbamate, a reaction analogous to the functionalization of the 4-amino group on the pyridine core.
Objective: To couple 4-fluorobenzoic acid with tert-butyl 2-aminophenyl carbamate to form an amide bond.
Methodology: [8]
-
Reagent Preparation: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.07 mmol, 1 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add coupling reagents EDCI (1.605 mmol, 1.5 eq) and HOBt (1.605 mmol, 1.5 eq) to the solution to activate the carboxylic acid. Stir for 15-20 minutes at room temperature.
-
Amine Addition: Add tert-butyl 2-aminophenyl carbamate (1.177 mmol, 1.1 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.605 mmol, 1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., starting from 80:20 v/v).
-
Characterization: Combine the pure fractions and evaporate the solvent to yield the final product as a white solid (yield: ~74%). Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: This protocol incorporates self-validating systems. The use of TLC allows for real-time monitoring of the reaction's completion, ensuring that the work-up is not initiated prematurely. The multi-step washing procedure effectively removes unreacted reagents and by-products. Finally, purification by column chromatography followed by spectroscopic characterization provides definitive confirmation of the product's identity and purity, ensuring the trustworthiness of the result.
Conclusion
This compound is a strategically designed and highly effective building block in modern medicinal chemistry. Its primary value lies in the differential reactivity of its two amino groups, enabled by the robust and conveniently removable Boc protecting group. This allows for the controlled and sequential synthesis of complex molecules, most notably a wide range of kinase inhibitors based on the 2,4-diaminopyridine scaffold.
While highly effective as a synthetic intermediate, researchers must remain cognizant of the potential metabolic liabilities of the tert-butyl group if it forms part of the final drug candidate. A thorough understanding of the comparative advantages of its structural isomers and potential bioisosteric replacements is crucial for efficient and successful drug design. The protocols and data presented herein provide a practical foundation for researchers to leverage this versatile compound in the development of next-generation therapeutics.
References
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Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PMC. Retrieved from [Link]
- (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
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(n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Retrieved from [Link]
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(n.d.). This compound | 1266119-48-5. J&K Scientific. Retrieved from [Link]
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(n.d.). Metabolically Stable tert-Butyl Replacement. PMC. Retrieved from [Link]
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(2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
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(n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]
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(n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
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(n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440. PubChem. Retrieved from [Link]
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(n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Retrieved from [Link]
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(2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. Retrieved from [Link]
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(2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. Retrieved from [Link]
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(n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Retrieved from [Link]
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(2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. Retrieved from [Link]
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(2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of tert-butyl N-(4-aminopyridin-2-yl)carbamate
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive operational plan for the proper disposal of tert-butyl N-(4-aminopyridin-2-yl)carbamate, ensuring laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from the known hazards of its constituent chemical classes—pyridines and carbamates—and general principles of hazardous waste management.
Hazard Assessment and Waste Identification
This compound is a compound that incorporates a pyridine ring and a carbamate functional group. Both of these chemical families have recognized hazards that must be considered when developing a disposal plan.
-
Pyridine Derivatives : Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3] Waste containing pyridine is considered hazardous and must be managed according to state and federal regulations.[4][5]
-
Carbamates : Carbamate-containing wastes are also regulated. The U.S. Environmental Protection Agency (EPA) has established specific treatment standards for hazardous wastes generated from the production of carbamates.[6][7]
Given these characteristics, any waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.
Table 1: Hazard and Disposal Information Summary
| Parameter | Guideline | Primary Sources |
| Waste Classification | Hazardous Waste (based on pyridine and carbamate moieties) | EPA RCRA Regulations[8][9] |
| Primary Hazards | Potential for skin/eye irritation, harmful if swallowed. | Analogous Pyridine & Carbamate Compounds[1][10][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | General Chemical Safety Guidelines[3][12][13] |
| Recommended PPE | Lab coat, safety goggles, nitrile gloves. | Standard Laboratory Practice[1][14] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand). | General Laboratory Spill Procedures[1][12] |
| Disposal Method | Licensed hazardous waste disposal contractor. | EPA Regulations[15][16] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, it is crucial to wear appropriate PPE to minimize exposure.
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Wear nitrile gloves. For extensive handling, consider double-gloving.
-
Body Protection : A standard laboratory coat should be worn.
-
Work Area : All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. The "cradle-to-grave" management of hazardous materials is mandated by the Resource Conservation and Recovery Act (RCRA).[15]
Step 1: Waste Segregation and Collection
-
Solid Waste :
-
Collect any solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.
-
-
Liquid Waste :
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Do not mix this waste with other incompatible waste streams, such as strong acids or oxidizers.
-
-
Contaminated PPE :
-
Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
Step 2: Labeling
Proper labeling is a critical component of hazardous waste management.
-
Clearly label all waste containers with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity of the waste.
-
The date of waste generation.
-
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.[3][12]
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Generators of hazardous waste are responsible for ensuring and documenting that the waste is properly identified, managed, and treated prior to disposal.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). BenchChem.
- Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Safety Data Sheet: tert-Butyl N-(4-aminobutyl)carbamate. (2023, July 6). Apollo Scientific.
- Safety Data Sheet: Methyl carbamate. (2020, November 26). Chemos GmbH & Co.KG.
- PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- SAFETY DATA SHEET: Ammonium carbamate. (2025, December 23). Fisher Scientific.
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995, February 9). Federal Register.
- Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
- Pyridine Standard Operating Procedure. (n.d.). Washington State University.
- This compound. (n.d.). ChemicalBook.
- tert-butyl N-(4-aminobutyl)carbamate. (n.d.). PubChem.
- tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate. (n.d.). A-Star Research.
- tert-Butyl N-(4-aminobutyl)carbamate - Safety Data Sheet. (2025, September 20). ChemicalBook.
- SAFETY DATA SHEET: 4-tert-Butylpyridine. (2020, June 9). Fisher Scientific.
- SAFETY DATA SHEET: N-BOC-1,2-diaminoethane. (2009, September 26). Fisher Scientific.
- tert-butyl N-(5-aminopyridin-2-yl)carbamate. (n.d.). PubChem.
- MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. (n.d.). Boc Sciences.
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A Senior Application Scientist's Guide to the Safe Handling of tert-butyl N-(4-aminopyridin-2-yl)carbamate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling tert-butyl N-(4-aminopyridin-2-yl)carbamate, a compound that, while promising, requires meticulous handling due to its chemical properties. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that your work is not only scientifically sound but also fundamentally safe.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific Safety Data Sheet (SDS) for every novel compound is not always available, we can infer the primary hazards of this compound by examining its structural components: a pyridine ring and a carbamate functional group.
-
Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[1] They are often volatile, flammable, and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Inhalation can lead to respiratory irritation, headaches, and dizziness, while skin contact may cause irritation or burns.[2][4]
-
Carbamate Group: Carbamate compounds can vary in toxicity, but many are recognized as cholinesterase inhibitors, a mechanism that can lead to a range of systemic effects if exposure occurs.[5] Furthermore, related carbamate structures are classified as causing severe skin and eye damage.[6] A GHS classification for a similar compound, tert-butyl N-(5-aminopyridin-2-yl)carbamate, indicates it is harmful if swallowed and causes skin and serious eye irritation.[7]
Given this structural parentage, a cautious and comprehensive approach to personal protective equipment (PPE) is not merely a recommendation—it is a necessity.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system that protects you from all potential routes of exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Avoid latex gloves.[1][2] | The pyridine and carbamate structures necessitate a robust chemical barrier. Nitrile and neoprene offer superior resistance compared to latex.[2][5] Double-gloving provides an additional layer of security against tears and permeation. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield must be worn over goggles when handling liquids or creating solutions.[1][3][8] | This compound is expected to be a severe eye irritant.[7][9] Goggles protect against splashes and vapors, while a face shield offers a broader defense against significant splash events. |
| Skin and Body Protection | A chemical-resistant, flame-retardant lab coat, fully fastened.[1] | Protects against skin contact, which can be harmful.[4] Given the flammability risk associated with pyridine derivatives, flame-retardant material is a critical precaution.[1][4] |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[2][8] | The potential for respiratory irritation and the hazards of inhaling pyridine-like compounds necessitate the use of engineering controls to capture any dust or vapors at the source.[2][7] |
Operational Protocol: From Receipt to Disposal
A self-validating safety protocol is one where each step logically reinforces the next, minimizing the potential for error. The following workflow is designed to create such a system.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard warnings.[10]
-
Store: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2][4] The storage location should be a designated, locked cabinet.[9][11]
Handling and Experimental Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.
-
General Conduct: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][13]
Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Preventing Environmental Contamination
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[3][6] All waste must be disposed of through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[3]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[13][14] Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6][14] Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22064440, tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate, 97%. [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]
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Tenkorang, M. A., & Burns, B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


